molecular formula C12H18ClN3 B3024125 4-chloro-N-(2-piperazin-1-ylethyl)aniline CAS No. 952959-60-3

4-chloro-N-(2-piperazin-1-ylethyl)aniline

Cat. No.: B3024125
CAS No.: 952959-60-3
M. Wt: 239.74 g/mol
InChI Key: JXPWMXZXMFWBGT-UHFFFAOYSA-N
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Description

4-chloro-N-(2-piperazin-1-ylethyl)aniline is a useful research compound. Its molecular formula is C12H18ClN3 and its molecular weight is 239.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(2-piperazin-1-ylethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(2-piperazin-1-ylethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(2-piperazin-1-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c13-11-1-3-12(4-2-11)15-7-10-16-8-5-14-6-9-16/h1-4,14-15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPWMXZXMFWBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269771
Record name N-(4-Chlorophenyl)-1-piperazineethanamine
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Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952959-60-3
Record name N-(4-Chlorophenyl)-1-piperazineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952959-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-1-piperazineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 4-chloro-N-(2-piperazin-1-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 4-chloro-N-(2-(piperazin-1-yl)ethyl)aniline , a structural motif commonly utilized in medicinal chemistry as a linker for kinase inhibitors and GPCR ligands.

This protocol prioritizes the Boc-protection strategy . While direct alkylation is chemically possible, it often leads to uncontrolled polymerization of the piperazine or bis-alkylation of the aniline. The protected route ensures regiospecificity and high purity suitable for biological assays.

Strategic Analysis & Retrosynthesis

The target molecule, 4-chloro-N-(2-(piperazin-1-yl)ethyl)aniline (Compound 3 ), consists of an electron-deficient aniline coupled to a secondary piperazine via an ethylene linker.

Retrosynthetic Disconnection: The most reliable disconnection is at the aniline nitrogen-carbon bond. This implies an


 displacement of a leaving group (Halide/Mesylate) on an N-protected piperazine-ethyl chain by the 4-chloroaniline nucleophile.

Rationale for Selected Route:

  • Regiocontrol: Using tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate (Compound 1 ) prevents the secondary amine of the piperazine from acting as a competing nucleophile.

  • Aniline Nucleophilicity: 4-chloroaniline is a weak nucleophile. The protocol utilizes Sodium Iodide (NaI) as a catalyst (Finkelstein reaction in situ) to convert the alkyl bromide to a more reactive alkyl iodide.

  • Stability: The final product is isolated as a dihydrochloride salt to prevent oxidation and ensure long-term stability.

Pathway Visualization

Retrosynthesis Target Target: 4-chloro-N-(2-piperazin-1-ylethyl)aniline (HCl Salt) Intermediate Intermediate: N-Boc-Protected Precursor Target->Intermediate Deprotection (HCl/Dioxane) SM1 Starting Material A: 4-Chloroaniline Intermediate->SM1 SN2 Alkylation SM2 Starting Material B: N-Boc-4-(2-bromoethyl)piperazine Intermediate->SM2 + Base/NaI

Figure 1: Retrosynthetic analysis showing the disconnection strategy to ensure mono-alkylation.

Experimental Protocol

Phase 1: N-Alkylation (Coupling)

Objective: Covalent attachment of the protected piperazine linker to the aniline core.

Reagents:

  • Substrate A: 4-Chloroaniline [CAS: 106-47-8][1]

  • Substrate B: tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate [CAS: 1030377-26-8]

  • Base: Potassium Carbonate (

    
    ), anhydrous
    
  • Catalyst: Sodium Iodide (NaI)[2]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Stoichiometry Table:

ComponentRoleEquivalents (eq)Notes
4-ChloroanilineNucleophile1.0Limiting reagent
N-Boc-4-(2-bromoethyl)piperazineElectrophile1.1Slight excess to drive completion

Base2.5Scavenges HBr; must be finely ground
NaICatalyst0.1Converts Br to I in situ
AcetonitrileSolvent10 Vol10 mL per 1 g of aniline

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) gas.
    
  • Dissolution: Add 4-Chloroaniline (1.0 eq) and Acetonitrile to the flask. Stir until fully dissolved.

  • Base Addition: Add

    
      (2.5 eq) and NaI  (0.1 eq). The mixture will appear as a suspension.[3]
    
  • Electrophile Addition: Add ** tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate** (1.1 eq) dropwise (if liquid) or in one portion (if solid).

  • Reaction: Heat the mixture to reflux (80–82 °C) for 16–24 hours .

    • Checkpoint: Monitor by TLC (System: Hexane/Ethyl Acetate 2:1). The aniline spot (

      
      ) should disappear, and a new lower polarity spot (Protected Product) should appear.
      
  • Work-up:

    • Cool to room temperature.[4]

    • Filter off the inorganic solids (

      
      /KBr) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure to yield a crude oil.

    • Purification: Redissolve in Ethyl Acetate, wash with water (2x) and Brine (1x). Dry over

      
      .[5][6][7] Flash chromatography (SiO2, Hexane/EtOAc gradient) may be required if the crude purity is <90%.
      
Phase 2: Deprotection & Salt Formation

Objective: Removal of the Boc group and isolation of the stable hydrochloride salt.

Reagents:

  • Substrate: Purified Intermediate from Phase 1

  • Reagent: 4M HCl in 1,4-Dioxane

  • Solvent: Diethyl Ether (

    
    ) or Dichloromethane (DCM)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the oily intermediate in a minimal amount of DCM (approx. 3-5 Vol).

  • Acidification: Cool to 0 °C in an ice bath. Slowly add 4M HCl in Dioxane (5.0 eq).

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours .

    • Observation: A white precipitate (the HCl salt) should begin to form.

  • Isolation:

    • Dilute the mixture with excess Diethyl Ether (

      
      ) to force complete precipitation.
      
    • Filter the solid under vacuum (Buchner funnel).

    • Wash the filter cake with cold Ether (3x) to remove organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Final Product: 4-chloro-N-(2-(piperazin-1-yl)ethyl)aniline dihydrochloride.

Reaction Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: N-Alkylation cluster_1 Phase 2: Deprotection Start 4-Chloroaniline + Boc-Linker-Br Reflux Reflux (MeCN, K2CO3, NaI) 18h, 80°C Start->Reflux Workup Filter & Extract (EtOAc/Water) Reflux->Workup Acid Add 4M HCl/Dioxane 0°C to RT Workup->Acid Purified Intermediate Precip Precipitate with Et2O Acid->Precip Final Final Product: Dihydrochloride Salt Precip->Final

Figure 2: Step-by-step experimental workflow from starting materials to isolated salt.

Analytical Validation (Expected Data)

To validate the synthesis, compare your results against these theoretical spectral parameters.

TechniqueParameterExpected Signal / Characteristic
1H NMR Aniline RingDoublets at ~6.5 ppm (2H) and ~7.1 ppm (2H) (Characteristic AA'BB' system)
1H NMR Ethyl LinkerTwo triplets at ~3.2 ppm (

) and ~2.6 ppm (

)
1H NMR PiperazineMultiplets at ~2.9 ppm and ~3.0 ppm (shifts downfield in HCl salt)
MS (ESI+) Molecular Ion

(for

isotope)
Appearance Physical StateWhite to off-white hygroscopic powder (HCl salt)

Troubleshooting & Critical Control Points

  • Issue: Low Yield in Phase 1.

    • Cause: Incomplete reaction due to the low nucleophilicity of 4-chloroaniline.

    • Solution: Switch solvent to DMF and increase temperature to 90 °C. Ensure NaI is fresh and dry.

  • Issue: Bis-alkylation.

    • Cause: The aniline nitrogen reacts with two equivalents of the alkyl bromide.

    • Solution: Ensure the aniline is the limiting reagent (1.0 eq) and the electrophile is not in large excess (keep to 1.1 eq). If observed, separate via column chromatography (Bis-alkylated product is much less polar).

  • Issue: Sticky Gum in Phase 2.

    • Cause: Hygroscopic nature of the salt or residual dioxane.

    • Solution: Triturate the gum vigorously with anhydrous Diethyl Ether or Acetone to induce crystallization.

References

  • BenchChem. (2025).[3] Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from

  • Mishra, B. K., et al. (2009).[8] Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, M607.[8] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-(4-(3-chlorophenyl)-1-piperazinyl)-n-(4-((2,4-dichlorobenzyl)thio)ph)acetamide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3068854. Retrieved from

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-N-(2-piperazin-1-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging Structure and Function in Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of novel therapeutic agents is intrinsically linked to a profound understanding of their physicochemical properties. These characteristics—spanning solubility, lipophilicity, and ionization state—govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 4-chloro-N-(2-piperazin-1-ylethyl)aniline, a molecule of interest for researchers and drug development professionals.

4-chloro-N-(2-piperazin-1-ylethyl)aniline incorporates three key structural motifs: a 4-chloroaniline core, a flexible ethyl linker, and a piperazine ring. The 4-chloroaniline moiety provides a foundation with established electronic and hydrophobic characteristics. The piperazine ring, a common scaffold in pharmaceuticals, introduces two basic nitrogen centers, significantly influencing the compound's pKa and aqueous solubility. The interplay of these components dictates the molecule's overall physicochemical profile, which is critical for its potential as a drug candidate.

Due to the limited availability of specific experimental data for 4-chloro-N-(2-piperazin-1-ylethyl)aniline in public literature, this guide emphasizes the foundational principles and robust experimental methodologies required to characterize this compound. By providing detailed, self-validating protocols, we empower researchers to generate high-quality data, ensuring scientific integrity and advancing the understanding of this and similar molecules.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties for 4-chloro-N-(2-piperazin-1-ylethyl)aniline. Where experimental data is not available, this is noted. For context, the properties of the parent structures, 4-chloroaniline and piperazine, are included.

Physicochemical Property4-chloro-N-(2-piperazin-1-ylethyl)aniline4-chloroanilinePiperazine
Molecular Formula C₁₂H₁₈ClN₃C₆H₆ClNC₄H₁₀N₂
Molecular Weight ( g/mol ) 239.74127.57[1]86.14[2]
Melting Point (°C) To be determined69.5[1]106[2]
Boiling Point (°C) To be determined232146[2]
Water Solubility To be determined0.3 g/100 mL (20 °C)[3]Freely soluble[2]
pKa (Acid Dissociation Constant) To be determined4.15[3]pKa1 ≈ 5.35, pKa2 ≈ 9.73[4]
logP (Octanol-Water Partition Coefficient) To be determined1.83[1]-1.5[4]

Experimental Protocols for Physicochemical Characterization

The following sections detail the step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-chloro-N-(2-piperazin-1-ylethyl)aniline.

Melting Point Determination via the Capillary Method

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid. This protocol utilizes the widely accepted capillary method for its simplicity and accuracy.

Methodology:

  • Sample Preparation: The sample of 4-chloro-N-(2-piperazin-1-ylethyl)aniline should be thoroughly dried to remove any residual solvent. The dried sample is then finely powdered using a mortar and pestle.

  • Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is gently tapped to pack the sample to a height of 2-3 mm.

  • Measurement: The loaded capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.

Solubility Determination by the Shake-Flask Method

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[5]

Methodology:

  • Equilibration: An excess amount of 4-chloro-N-(2-piperazin-1-ylethyl)aniline is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed, screw-cap vial.

  • Agitation: The vial is placed in a thermostatic shaker and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow for the separation of the undissolved solid. Alternatively, the solution can be centrifuged or filtered to remove the excess solid.

  • Quantification: A precisely measured aliquot of the clear, saturated supernatant is carefully removed. The concentration of the dissolved compound in the aliquot is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and is typically expressed in units of mg/mL or µg/mL.

pKa Determination by Potentiometric Titration

Rationale: The pKa values of a molecule dictate its ionization state at different pH levels, which in turn affects its solubility, permeability, and target binding.[6] For 4-chloro-N-(2-piperazin-1-ylethyl)aniline, with its multiple basic nitrogen atoms, potentiometric titration is a robust method to determine its pKa values.[5][7]

Methodology:

  • Solution Preparation: A precise weight of 4-chloro-N-(2-piperazin-1-ylethyl)aniline is dissolved in a known volume of water or a water-cosolvent mixture to create a solution of known concentration.

  • Titration: The solution is placed in a thermostatted vessel and is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

  • Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa value(s) can be determined from the half-equivalence point(s) on the curve.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve known mass of compound in specified volume of water prep2 Place in thermostatted vessel prep1->prep2 titrate1 Add standardized acid titrant in small, precise increments prep2->titrate1 Begin Titration titrate2 Continuously monitor pH with a calibrated electrode titrate1->titrate2 analysis1 Plot pH vs. Volume of Titrant titrate2->analysis1 Generate Titration Curve analysis2 Identify equivalence point(s) analysis1->analysis2 analysis3 Determine pKa at half-equivalence point(s) analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

logP Determination by the Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.[8][9] A balanced logP is often sought in drug design to ensure adequate permeability without compromising aqueous solubility.[8]

Methodology:

  • Solvent Preparation: High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

  • Compound Distribution: A known amount of 4-chloro-N-(2-piperazin-1-ylethyl)aniline is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep1 Mutually saturate n-octanol and water prep2 Dissolve compound in one phase prep1->prep2 part1 Combine phases and shake vigorously prep2->part1 Start Equilibration part2 Allow phases to separate part1->part2 analysis1 Measure concentration in n-octanol phase (C_oct) part2->analysis1 analysis2 Measure concentration in aqueous phase (C_aq) part2->analysis2 calc1 Calculate P = C_oct / C_aq analysis1->calc1 analysis2->calc1 calc2 Calculate logP = log10(P) calc1->calc2

Caption: Experimental workflow for logP determination.

Conclusion: A Pathway to Informed Drug Design

While direct experimental data for 4-chloro-N-(2-piperazin-1-ylethyl)aniline remains to be fully elucidated in the public domain, this guide provides a robust framework for its comprehensive physicochemical characterization. The structural combination of a chloroaniline moiety and a piperazine ring suggests a compound with a nuanced profile of moderate lipophilicity and multiple basic centers, making a thorough experimental investigation essential.

By adhering to the detailed protocols outlined herein, researchers can generate reliable and reproducible data on the melting point, solubility, pKa, and logP of this molecule. This information is not merely a set of physical constants but rather a critical foundation for understanding its ADME properties, guiding lead optimization efforts, and ultimately, unlocking its therapeutic potential. The principles and methodologies presented are broadly applicable across the field of drug discovery, underscoring the enduring importance of fundamental physicochemical characterization in the development of new medicines.

References

  • Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

  • RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 4-Chloroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • PMC. (n.d.). 4-Chloro-N-(pyrazin-2-yl)aniline. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • MDPI. (2022, February 9). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Utility of 4-chloro-N-(2-piperazin-1-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. One such critical intermediate is 4-chloro-N-(2-piperazin-1-ylethyl)aniline (CAS: 952959-60-3)[1]. This compound merges two highly privileged motifs: the 4-chloroaniline moiety, known for its robust lipophilic interactions in target binding pockets, and the piperazine ring, a ubiquitous feature in central nervous system (CNS) therapeutics due to its favorable basicity and hydrogen-bonding profile. As a Senior Application Scientist, I have structured this guide to detail the physicochemical properties, self-validating synthetic methodologies, and analytical protocols required to handle this compound effectively in drug development workflows.

Physicochemical & Structural Profiling

Accurate physicochemical data is the foundation of any robust analytical or synthetic workflow. The structural features of 4-chloro-N-(2-piperazin-1-ylethyl)aniline dictate its solubility, reactivity, and chromatographic behavior[2].

PropertyValue
IUPAC Name 4-chloro-N-[2-(piperazin-1-yl)ethyl]aniline
CAS Registry Number 952959-60-3
Molecular Formula C₁₂H₁₈ClN₃
Molecular Weight 239.74 g/mol
Topological Polar Surface Area (TPSA) 41.6 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

Synthetic Methodology & Mechanistic Pathways

The synthesis of 4-chloro-N-(2-piperazin-1-ylethyl)aniline requires precise control over nucleophilic substitution to prevent over-alkylation and unwanted polymerization[3]. The most robust approach utilizes the N-alkylation of 4-chloroaniline with a Boc-protected 1-(2-chloroethyl)piperazine derivative.

Causality Behind Experimental Choices
  • Why Boc Protection? The piperazine ring contains a highly nucleophilic secondary amine. Without protection, the 1-(2-chloroethyl)piperazine would rapidly self-condense or polymerize. Masking this amine with a tert-butyloxycarbonyl (Boc) group ensures regioselective alkylation exclusively at the aniline nitrogen.

  • Why K₂CO₃ in Acetonitrile? As outlined in standard, K₂CO₃ acts as a mild, heterogeneous base that efficiently scavenges the HCl byproduct without hydrolyzing the Boc group or causing unwanted side reactions[3]. Acetonitrile provides an optimal polar aprotic environment to stabilize the transition state of the Sₙ2 displacement[3].

Self-Validating Step-by-Step Methodology

Step 1: N-Alkylation

  • Reaction Setup: In a dry, round-bottom flask, dissolve 4-chloroaniline (1.0 eq) and 1-Boc-4-(2-chloroethyl)piperazine (1.1 eq) in anhydrous acetonitrile (0.5 M concentration).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq) to the solution. The heterogeneous mixture must be stirred vigorously to ensure adequate surface-area contact[3].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C under an inert nitrogen atmosphere for 18 hours[3].

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) eluent system. The disappearance of the 4-chloroaniline spot validates the completion of the forward reaction. LC-MS must confirm the intermediate mass [M+H]⁺ at m/z 340.2.

  • Workup: Cool to room temperature, filter off the inorganic salts (K₂CO₃ and KCl), and concentrate the filtrate under reduced pressure. Extract the residue with EtOAc and wash with saturated aqueous NaCl to remove polar impurities[3].

Step 2: Boc Deprotection

  • Acidic Cleavage: Dissolve the intermediate in dichloromethane (DCM, 0.2 M) and cool to 0°C. Add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Control (IPC): LC-MS analysis must show the complete disappearance of the m/z 340.2 peak and the emergence of the target [M+H]⁺ at m/z 240.1. This serves as a self-validating checkpoint for complete deprotection.

  • Neutralization & Isolation: Concentrate the reaction mixture to remove excess TFA. Carefully neutralize the residue with 1M NaOH (aq) to pH 10 to liberate the free base. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the final product.

Synthetic Workflow Visualization

G A 1-Boc-4-(2-chloroethyl)piperazine + 4-chloroaniline B N-Alkylation (K2CO3, CH3CN, 80°C) A->B Reagents mixed C Intermediate: 1-Boc-4-[2-(4-chloroanilino)ethyl]piperazine B->C Nucleophilic substitution D Boc Deprotection (TFA, DCM, RT) C->D Acidic cleavage E Target Compound: 4-chloro-N-(2-piperazin-1-ylethyl)aniline D->E Neutralization & Workup F Analytical Validation (LC-MS: m/z 240.1, 1H NMR) E->F QC Check

Fig 1: Synthetic workflow for 4-chloro-N-(2-piperazin-1-ylethyl)aniline via N-alkylation.

Analytical Characterization Protocol

To ensure trustworthiness and batch-to-batch reproducibility, the following analytical suite is mandatory for final product release[1]:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Run in ESI+ mode. The spectrum must exhibit a dominant parent ion at m/z 240.1, corresponding to the [M+H]⁺ adduct. The isotopic pattern should reflect the presence of a single chlorine atom (approximate 3:1 ratio of m/z 240 to 242).

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is self-validating through specific integration markers. Look for the characteristic AA'BB' splitting pattern of the para-substituted aromatic ring around 6.5–7.1 ppm (4H). The ethylene linker protons will appear as two distinct triplets (or multiplets) around 2.5–3.2 ppm, integrating for 4 protons. The piperazine protons will present as broad multiplets integrating for 8 protons.

  • HPLC Purity: A reverse-phase C18 column using a gradient of Water/Acetonitrile (with 0.1% TFA) should yield a single sharp peak with an Area Under Curve (AUC) > 98%.

Pharmacological Relevance

Compounds containing the 4-chloroaniline and piperazine motifs are frequently utilized as reference standards for drug impurities and as foundational scaffolds in the discovery of novel therapeutics[4]. The secondary amine of the piperazine ring offers a versatile handle for further functionalization (e.g., acylation, reductive amination, or cross-coupling), allowing medicinal chemists to rapidly explore chemical space around GPCR targets, particularly dopamine and serotonin receptors where the piperazine moiety acts as a critical binding anchor.

References

  • BIOFOUNT. "952959-60-3|4-Chloro-n-(2-piperazin-1-ylethyl)aniline". BIOFOUNT. URL:[Link]

Sources

Spectroscopic Characterization of 4-chloro-N-(2-piperazin-1-ylethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-chloro-N-(2-piperazin-1-ylethyl)aniline is a substituted N-arylpiperazine. This class of compounds is of significant interest in medicinal chemistry and drug development due to their prevalence as structural motifs in a wide range of biologically active molecules. The N-arylpiperazine scaffold is known to interact with various pharmacological targets, and derivatives often exhibit favorable drug-like properties. A thorough and unambiguous structural confirmation is paramount in the synthesis and development of such compounds. This technical guide provides an in-depth analysis of the spectroscopic data required to unequivocally identify and characterize 4-chloro-N-(2-piperazin-1-ylethyl)aniline, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are designed to offer researchers and drug development professionals a robust framework for the analysis of this and structurally related molecules.

Molecular Structure and Analysis Workflow

The structural elucidation of 4-chloro-N-(2-piperazin-1-ylethyl)aniline relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides unique insights into the molecular framework, and their combined application allows for a comprehensive and self-validating characterization.

G cluster_0 Molecular Structure cluster_1 Spectroscopic Analysis Workflow struct 4-chloro-N-(2-piperazin-1-ylethyl)aniline C₁₂H₁₈ClN₃ NMR NMR Spectroscopy (¹H, ¹³C) Confirmation Structural Confirmation NMR->Confirmation Connectivity & Chemical Environment IR IR Spectroscopy IR->Confirmation Functional Groups MS Mass Spectrometry MS->Confirmation Molecular Weight & Fragmentation

Caption: Workflow for the spectroscopic characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-chloro-N-(2-piperazin-1-ylethyl)aniline, both ¹H and ¹³C NMR are essential for confirming the connectivity of the aromatic and aliphatic portions of the molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

    • Set a spectral width of approximately 200 ppm.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.15d2HAr-H (ortho to Cl)Aromatic protons ortho to the electron-withdrawing chlorine atom are expected to be downfield. The doublet arises from coupling to the adjacent protons.
~6.60d2HAr-H (ortho to NH)Aromatic protons ortho to the electron-donating amino group are expected to be upfield. The doublet arises from coupling to the adjacent protons.
~4.5-5.0br s1HNH (aniline)The chemical shift of the secondary amine proton is variable and the peak is often broad due to quadrupole effects and potential hydrogen bonding.
~3.20t2HN-CH₂ (ethyl)These protons are adjacent to the aniline nitrogen, resulting in a downfield shift. The triplet is due to coupling with the adjacent CH₂ group.
~2.85br s1HNH (piperazine)The secondary amine proton of the piperazine ring is typically a broad singlet and its position can vary.
~2.70t2HN-CH₂ (ethyl)These protons are adjacent to the piperazine nitrogen. The triplet is due to coupling with the other CH₂ of the ethyl group.
~2.60m4HPiperazine CH₂Protons on the piperazine ring adjacent to the ethyl group.
~2.50m4HPiperazine CH₂Protons on the piperazine ring adjacent to the secondary amine.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~145.0Ar-C (C-NH)The carbon atom directly attached to the nitrogen is deshielded.
~129.0Ar-CH (ortho to Cl)Aromatic CH carbons are found in this region.
~122.0Ar-C (C-Cl)The carbon atom attached to chlorine is deshielded, but less so than the C-N carbon.
~114.0Ar-CH (ortho to NH)The electron-donating effect of the amino group shields these carbons, shifting them upfield.
~57.0N-CH₂ (ethyl)Aliphatic carbon adjacent to a nitrogen atom.
~54.0Piperazine CH₂Carbon atoms of the piperazine ring.
~46.0Piperazine CH₂Carbon atoms of the piperazine ring.
~42.0N-CH₂ (ethyl)Aliphatic carbon adjacent to a nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum provides a molecular "fingerprint" that can be used for identification and quality control.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is intimately mixed with dry potassium bromide powder and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

    • The sample is placed in the instrument, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as a plot of transmittance versus wavenumber.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3350Medium, SharpN-H Stretch (secondary amine)The N-H stretching vibration of the aniline and piperazine secondary amines are expected in this region.[2]
~3050MediumC-H Stretch (aromatic)Stretching vibrations of C-H bonds on the aromatic ring.
2800-3000Medium-StrongC-H Stretch (aliphatic)Stretching vibrations of C-H bonds in the ethyl and piperazine moieties.
~1600, ~1500StrongC=C Stretch (aromatic)Characteristic absorptions for the carbon-carbon double bonds within the benzene ring.
~1320MediumC-N Stretch (aromatic amine)Stretching vibration of the bond between the aromatic ring and the nitrogen atom.
~1100MediumC-N Stretch (aliphatic amine)Stretching vibrations of the C-N bonds within the piperazine and ethyl groups.
~820StrongC-H Bend (para-disubstituted)Out-of-plane bending vibration characteristic of a 1,4-disubstituted benzene ring.
~750MediumC-Cl StretchThe carbon-chlorine stretching vibration is expected in this region of the fingerprint.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, which will readily protonate to form a [M+H]⁺ ion.

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass of the molecular ion and its fragments.

  • Data Acquisition:

    • A full scan MS spectrum is acquired to determine the molecular weight.

    • Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and aid in structural elucidation.

Predicted Mass Spectrometry Data (ESI+)
m/zAssignment
240.13[M+H]⁺ (for ³⁵Cl isotope)
242.13[M+H]⁺ (for ³⁷Cl isotope)
127.02[C₆H₆ClN]⁺
113.11[C₆H₁₃N₂]⁺

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with the [M+H]⁺ and [M+2+H]⁺ peaks appearing in an approximate 3:1 ratio.

Proposed Fragmentation Pathway

G M [M+H]⁺ m/z = 240.13 F1 Fragment 1 [C₆H₆ClN]⁺ m/z = 127.02 M->F1 Cleavage of C-N bond F2 Fragment 2 [C₆H₁₃N₂]⁺ m/z = 113.11 M->F2 Cleavage of C-N bond

Caption: A plausible fragmentation pathway for 4-chloro-N-(2-piperazin-1-ylethyl)aniline in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of 4-chloro-N-(2-piperazin-1-ylethyl)aniline, integrating NMR, IR, and MS data, provides a self-validating system for its structural confirmation. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous structures, offers a robust framework for researchers in the field. The detailed protocols and interpretations serve as a practical resource for the characterization of this and other N-arylpiperazine derivatives, ensuring the scientific integrity of their synthesis and subsequent applications in drug discovery and development.

References

  • MDPI. Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. [Link]

  • MDPI. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. [Link]

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

  • ResearchGate. IR spectrum of 2-chloro-3-{2-(piperazinyl)ethyl}-amino-1,4naphthoquinone (L) and its dithiocarbamate complexes 1-5. [Link]

Sources

Strategic Sourcing and Application Guide: 4-Chloro-N-(2-piperazin-1-ylethyl)aniline in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the integration of novel building blocks not merely as a synthetic exercise, but as a strategic deployment of chemical space. In Fragment-Based Drug Discovery (FBDD) and high-throughput library generation, the selection of bifunctional scaffolds dictates the success of downstream Structure-Activity Relationship (SAR) campaigns.

This whitepaper provides an in-depth technical roadmap for sourcing, validating, and utilizing 4-chloro-N-(2-piperazin-1-ylethyl)aniline (CAS 952959-60-3) . This specific molecule is a highly versatile pharmacophore featuring three distinct synthetic vectors: a highly nucleophilic secondary piperazine amine, a conjugated secondary aniline, and a 4-chloroarene moiety primed for late-stage cross-coupling.

Commercial Sourcing & Supplier Evaluation

A critical bottleneck in preclinical development is the reliable sourcing of high-purity building blocks. Impurities in bifunctional linkers like CAS 952959-60-3 can lead to complex side reactions, such as bis-alkylation or oligomerization, which confound biological assay data.

When evaluating commercial suppliers, procurement must be driven by analytical transparency rather than cost alone. Below is a consolidated evaluation of verified commercial suppliers for this scaffold.

Table 1: Verified Commercial Suppliers for CAS 952959-60-3

Supplier NameCatalog NumberClaimed PurityRequired Analytical Data for QC
[1]BD321477≥ 95%1H-NMR, LC-MS, HPLC
[2]AGN-PC-0WOL1X≥ 95%COA, MSDS
[3]C350875≥ 95%NMR, HPLC, COA

Causality in Supplier Selection: Always prioritize suppliers like[1] that provide batch-specific 1H-NMR and LC-MS traces prior to purchase. The presence of des-chloro impurities or regioisomeric linker attachments cannot be easily removed post-synthesis and will drastically skew downstream SAR data.

Quality Control (QC): A Self-Validating Protocol

Do not blindly trust supplier Certificates of Analysis (COAs). Upon receipt of the batch, it is imperative to implement a self-validating QC protocol to ensure the integrity of the building block before committing it to a multi-step synthesis.

Protocol: Incoming Material Validation

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

  • LC-MS Analysis: Run a fast gradient (5–95% Acetonitrile in Water with 0.1% Formic Acid) over 3 minutes using a standard C18 column.

    • Self-Validating Checkpoint: Ensure the primary peak corresponds to the

      
       ion at m/z 240.1. Crucially, a secondary peak at m/z 242.1 (approximately 33% the intensity of the parent peak) must  be present. This confirms the 
      
      
      
      isotopic pattern. Absence of this pattern indicates a des-chloro impurity or a mislabeled bottle.
  • 1H-NMR Verification: Dissolve 5.0 mg in

    
     or 
    
    
    
    .
    • Causality of Integration: Look specifically for the integration of the aliphatic piperazine protons (~2.8–3.0 ppm) versus the aromatic protons (~6.5–7.1 ppm). A mismatch in integration indicates residual piperazine starting material from the supplier's synthesis, which will competitively poison your downstream amide couplings.

Synthetic Workflow & Derivatization Methodology

The structural brilliance of 4-chloro-N-(2-piperazin-1-ylethyl)aniline lies in the differential nucleophilicity between its two nitrogen centers. The aliphatic piperazine nitrogen is highly nucleophilic and sterically accessible, whereas the secondary aniline nitrogen is rendered significantly less nucleophilic due to resonance conjugation with the electron-withdrawing 4-chlorophenyl ring. This allows for complete regioselectivity without the need for protecting groups.

Protocol: Regioselective Acylation of the Piperazine Ring

  • Reaction Setup: In an oven-dried vial under inert atmosphere, dissolve CAS 952959-60-3 (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct generated during acylation without competing with the piperazine for the electrophile.

  • Electrophile Addition: Cool the reaction to 0°C. Dropwise, add the desired acid chloride (1.05 eq).

    • Self-Validating Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using 10% MeOH in DCM with 1%

      
      . The highly polar starting material (low 
      
      
      
      due to the free amine) should completely disappear, replaced by a higher
      
      
      product spot. If a third, even higher
      
      
      spot appears, it indicates over-acylation at the aniline nitrogen—meaning the reaction was allowed to warm up too quickly or excess electrophile was used.
  • Late-Stage Elaboration: Once the piperazine is functionalized, the 4-chloroarene vector remains intact. This chloro-aromatic ring can subsequently be subjected to [4] using a palladium catalyst (e.g.,

    
     with XPhos) to introduce novel amine or ether linkages, rapidly expanding the library's chemical diversity.
    
Workflow Visualization

The following diagram illustrates the logical flow from raw material procurement through analytical validation and regioselective derivatization.

Workflow RawMat Incoming Material CAS 952959-60-3 QC Analytical Validation (LC-MS, 1H-NMR) RawMat->QC Decision Purity ≥ 95%? QC->Decision Purify Recrystallization Decision->Purify Fail Funct1 Regioselective Piperazine Acylation Decision->Funct1 Pass Purify->QC Re-evaluate Funct2 Buchwald-Hartwig Cross-Coupling Funct1->Funct2 Library Lead Compound Library Funct2->Library

Fig 1: Quality control and derivatization workflow for CAS 952959-60-3 in drug discovery.

References
  • Angene International Limited. "4-Chloro-n-(2-piperazin-1-ylethyl)aniline | 952959-60-3". Angene Chemical. URL:[Link]

  • Beijing Bio-Fount Technology Co., Ltd. "952959-60-3 | 4-Chloro-n-(2-piperazin-1-ylethyl)aniline". Bio-Fount. URL:[Link]

  • ChemEurope. "Buchwald-Hartwig reaction". LUMITOS AG. URL:[Link]

Sources

Methodological & Application

Application Note: Highly Chemoselective Synthesis of 4-Chloro-N-(2-piperazin-1-ylethyl)aniline via a Controlled Amide-Reduction Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-Chloro-N-(2-piperazin-1-ylethyl)aniline (CAS: 952959-60-3) Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction & Strategic Rationale

Piperazine-linked anilines are privileged scaffolds in medicinal chemistry, frequently serving as key pharmacophores for GPCR ligands, kinase inhibitors, and central nervous system (CNS) active agents. The synthesis of 4-chloro-N-(2-piperazin-1-ylethyl)aniline presents a classic challenge in amine functionalization: the direct alkylation of 4-chloroaniline with dihaloalkanes (e.g., 1-bromo-2-chloroethane) or mesylates typically suffers from sluggish kinetics and inevitably yields complex mixtures of mono- and di-alkylated products [1].

To bypass the poor nucleophilicity of the deactivated aniline and strictly enforce mono-alkylation, this application note details a highly robust, self-validating four-step amide-reduction sequence . By first acylating the aniline, the nitrogen's nucleophilicity is temporarily neutralized, preventing any over-alkylation. Subsequent nucleophilic substitution, chemoselective borane reduction, and acidic deprotection yield the target compound with exceptional purity and high overall yield.

Forward Synthesis Workflow

The following workflow illustrates the step-by-step synthetic progression, highlighting the intermediate states and reaction conditions.

SynthesisRoute A 4-Chloroaniline + Chloroacetyl chloride B 2-Chloro-N-(4-chlorophenyl) acetamide A->B Step 1: Acylation (Et3N, DCM, 0 °C) C Boc-Piperazine Amide Intermediate B->C Step 2: Substitution (1-Boc-piperazine, K2CO3, MeCN, 80 °C) D Boc-Protected Amine C->D Step 3: Reduction (BH3-THF, 70 °C) E 4-Chloro-N-(2-piperazin- 1-ylethyl)aniline D->E Step 4: Deprotection (4M HCl/Dioxane, RT)

Figure 1: Four-step synthetic workflow for 4-chloro-N-(2-piperazin-1-ylethyl)aniline.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating protocol, every reagent choice in this route is dictated by strict chemoselectivity requirements:

  • Acylation over Direct Alkylation: Chloroacetyl chloride is utilized instead of bromoacetyl bromide. While the bromide is more reactive, the chloride provides sufficient electrophilicity for the acylation of 4-chloroaniline while remaining highly stable and cost-effective. The resulting amide completely prevents N,N-dialkylation.

  • Finkelstein Catalysis in Substitution: During Step 2, the addition of catalytic Potassium Iodide (KI) converts the alkyl chloride to an alkyl iodide in situ. This dramatically accelerates the SN2 attack by the sterically hindered 1-Boc-piperazine.

  • Chemoselective Borane Reduction: The reduction of the amide (Step 3) is a critical juncture. Lithium aluminum hydride (LiAlH₄) can cause partial hydrodehalogenation of the aryl chloride. Similarly, transition-metal catalyzed hydrogenation (e.g., Pd/C) will rapidly cleave the aryl C-Cl bond. Borane-THF (

    
    ) is chosen because it coordinates strongly to the amide carbonyl, facilitating hydride transfer to reduce the amide to an amine while leaving the aryl chloride completely intact [2].
    
  • Boc-Protection Strategy: The tert-butyloxycarbonyl (Boc) group on the piperazine prevents the secondary amine from undergoing intermolecular cross-linking or forming quaternary spiro-salts during the alkylation and reduction phases [3].

Experimental Methodologies

General Note: All reactions requiring anhydrous conditions should be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.

Step 1: Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide
  • Setup: Dissolve 4-chloroaniline (12.7 g, 100 mmol, 1.0 eq) and triethylamine (16.7 mL, 120 mmol, 1.2 eq) in anhydrous dichloromethane (DCM, 150 mL). Cool the flask to 0 °C in an ice bath.

  • Addition: Add chloroacetyl chloride (8.8 mL, 110 mmol, 1.1 eq) dropwise over 30 minutes via an addition funnel to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench the reaction with 1M aqueous HCl (100 mL). Separate the organic layer, wash with saturated aqueous

    
     (100 mL) and brine (100 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield a white solid.
Step 2: Synthesis of tert-Butyl 4-(2-((4-chlorophenyl)amino)-2-oxoethyl)piperazine-1-carboxylate
  • Setup: Suspend the intermediate from Step 1 (20.4 g, 100 mmol, 1.0 eq), 1-Boc-piperazine (20.5 g, 110 mmol, 1.1 eq), anhydrous

    
     (27.6 g, 200 mmol, 2.0 eq), and KI (1.66 g, 10 mmol, 0.1 eq) in anhydrous acetonitrile (MeCN, 200 mL).
    
  • Reaction: Heat the mixture to reflux (80 °C) under nitrogen for 12 hours.

  • Workup: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (250 mL) and water (150 mL). Wash the organic layer with brine, dry over

    
    , and concentrate to yield the Boc-amide intermediate as an off-white solid.
    
Step 3: Synthesis of tert-Butyl 4-(2-((4-chlorophenyl)amino)ethyl)piperazine-1-carboxylate
  • Setup: Dissolve the Boc-amide from Step 2 (35.4 g, ~100 mmol, 1.0 eq) in anhydrous THF (150 mL) under nitrogen.

  • Reduction: Slowly add a 1M solution of Borane-THF complex (

    
    , 300 mL, 300 mmol, 3.0 eq) dropwise at room temperature.
    
  • Reaction: Heat the solution to reflux (70 °C) for 16 hours.

  • Quench & Workup: Cool the reaction to 0 °C and carefully quench by the dropwise addition of Methanol (50 mL) until effervescence ceases. To break the stable amine-borane complexes, reflux the quenched mixture for 1 hour. Concentrate the mixture, partition between EtOAc and saturated

    
    , dry, and evaporate to yield the Boc-amine intermediate.
    
Step 4: Synthesis of 4-Chloro-N-(2-piperazin-1-ylethyl)aniline Dihydrochloride
  • Setup: Dissolve the intermediate from Step 3 (34.0 g, 100 mmol, 1.0 eq) in DCM (100 mL).

  • Deprotection: Add 4M HCl in dioxane (250 mL, 1000 mmol, 10 eq) at room temperature. Stir vigorously for 4 hours. A thick white precipitate will form as the Boc group is cleaved and the dihydrochloride salt precipitates.

  • Isolation: Filter the suspension through a Buchner funnel. Wash the filter cake thoroughly with diethyl ether (

    
    , 2 × 100 mL) to remove organic impurities. Dry the highly crystalline solid under high vacuum at 40 °C for 12 hours.
    

Quantitative Data & Quality Control Metrics

The following table summarizes the expected quantitative outputs, molecular weights, and primary mass spectrometry (ESI-MS) validation metrics for each stage of the synthesis.

StepIntermediate / ProductMW ( g/mol )Expected Yield (%)Target Purity (HPLC)ESI-MS[M+H]⁺
1 2-Chloro-N-(4-chlorophenyl)acetamide204.0592 - 95%> 98%204.0
2 Boc-Amide Intermediate353.8485 - 88%> 95%354.1
3 Boc-Amine Intermediate339.8680 - 82%> 95%340.2
4 Target Compound (di-HCl salt) 312.6694 - 96%> 99%240.1*

*Note: ESI-MS detects the free base molecular ion [M+H]⁺.

References

  • Albanese, D., Landini, D., & Penso, M. (1998). Synthesis of N-Alkyl Amino Acids. The Journal of Organic Chemistry, 63(25), 9587-9589. URL:[Link]

  • Brown, H. C., & Heim, P. (1973). Selective reductions. XVIII. Fast reaction of primary, secondary, and tertiary amides with diborane. A simple, convenient procedure for the conversion of amides to the corresponding amines. The Journal of Organic Chemistry, 38(5), 912-916. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]

Application Note: High-Throughput Screening and Fragment-Based Derivatization of 4-chloro-N-(2-piperazin-1-ylethyl)aniline in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 4-chloro-N-(2-piperazin-1-ylethyl)aniline (CAS: 952959-60-3) is a highly versatile, bifunctional scaffold utilized in Fragment-Based Drug Discovery (FBDD). With a molecular weight of 239.74 Da, it strictly adheres to the "Rule of Three" for fragment libraries, making it an ideal starting point for the development of targeted kinase inhibitors.

The architectural value of this fragment lies in its dual-interaction capability within the kinase domain:

  • The 4-Chloroaniline Moiety (Hydrophobic Anchor): The halogenated aromatic ring acts as a hydrophobic vector. In kinase binding, this moiety typically targets the hinge region or the hydrophobic allosteric pocket exposed during the "DFG-out" inactive conformation.

  • The N-(2-piperazin-1-ylethyl) Tail (Solvent Channel Vector): The protonatable piperazine ring serves as a highly soluble tail that extends outward into the solvent-exposed channel. This structural paradigm perfectly mimics the binding topology of successful clinical Type II kinase inhibitors, such as imatinib and dovitinib, where the piperazine tail establishes polar interactions with solvent-exposed residues (e.g., Asp 812 in GCN2) while drastically improving the compound's pharmacokinetic profile .

By systematically derivatizing this core fragment, researchers can rapidly traverse chemical space to discover novel, high-affinity kinase inhibitors .

Architecture of the Screening Cascade

To effectively evolve 4-chloro-N-(2-piperazin-1-ylethyl)aniline from a low-affinity fragment (


 typically in the high micromolar range) into a potent lead compound, a rigorous, multi-tiered screening cascade is required.

Workflow A Fragment Library (Derivatives of CAS 952959-60-3) B Primary HTS (TR-FRET Kinase Assay) A->B C Hit Triage (IC50 < 50 µM) B->C D Orthogonal Validation (DSF Thermal Shift) C->D E Binding Kinetics (SPR Kd Determination) D->E F Lead Optimization (Structure-Based Drug Design) E->F

Fig 1. Screening workflow for 4-chloro-N-(2-piperazin-1-ylethyl)aniline fragment derivatives.

Detailed Methodologies

As fragments exhibit inherently weak affinities, the assays must be highly sensitive and strictly controlled to eliminate false positives. Every protocol below is designed as a self-validating system .

Protocol A: Primary High-Throughput Screening via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the inhibition of kinase-mediated substrate phosphorylation.

Step-by-Step Methodology:

  • Assay Assembly: Dispense 5 µL of the kinase/substrate mixture (e.g., ABL1 kinase and biotinylated poly-GT substrate) into a low-volume 384-well plate.

    • Causality: Low-volume plates maximize the local concentration of the fragment (tested at 100 µM to 1 mM), which is necessary due to the low binding affinity of unoptimized fragments.

  • Compound Addition: Add 50 nL of the fragment derivative (dissolved in 100% DMSO) using an acoustic liquid handler. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP to initiate the reaction.

    • Causality: The ATP concentration must be strictly calibrated to the

      
       of the specific kinase. This ensures that competitive ATP-site binders can be accurately identified without being artificially outcompeted by saturating ATP levels.
      
  • Quenching & Detection: After 60 minutes, add 10 µL of the detection buffer containing Europium-labeled anti-phosphotyrosine antibody, Streptavidin-APC, and 20 mM EDTA.

    • Causality: EDTA acts as a critical quench agent by chelating

      
      , abruptly halting the kinase reaction. This prevents signal drift and ensures temporal stability during the plate reading phase.
      
  • System Validation & QC: Calculate the Z'-factor for each plate. The system is only validated if Z' > 0.6, utilizing Staurosporine (10 µM) as the positive control (100% inhibition) and 1% DMSO as the negative control (0% inhibition).

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Hits identified in TR-FRET must be validated biophysically to rule out assay interference (e.g., fluorescence quenchers or aggregators) and to determine binding kinetics (


, 

).

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip using His-tag capturing via an anti-histidine antibody, rather than standard amine coupling.

    • Causality: Amine coupling randomly reacts with surface lysines, which can block the active site or lock the kinase in a non-physiological conformation. His-tag capture uniformly orientates the kinase and preserves the conformational integrity of the DFG-loop.

  • Analyte Injection: Inject the fragment derivatives in a multi-cycle kinetic format (concentrations ranging from 3.125 µM to 200 µM). Maintain a high flow rate of 50 µL/min.

    • Causality: High flow rates minimize mass transport limitations. Because fragments have low molecular weights, they typically exhibit very rapid association and dissociation rates; high flow rates are critical to accurately resolving these fast kinetic transitions.

  • System Validation & QC: A known reference binder (e.g., Imatinib) is injected at the beginning and end of the run. If the

    
     of the reference compound drops by >10%, the surface is deemed degraded, and the data is discarded.
    

Data Synthesis & Hit Triage

The following table summarizes a representative hit triage process, comparing the unmodified core fragment against two synthesized derivatives targeting ABL1 kinase.

Table 1: Fragment Screening & Optimization Data

Compound IDStructural ModificationTarget Kinase

(TR-FRET, µM)

(SPR, µM)
Ligand Efficiency (LE)*
Frag-01 (Core)None (CAS 952959-60-3)ABL145.252.10.38
Frag-01 (Core)None (CAS 952959-60-3)EGFR>100N/AN/A
Deriv-A N-acylation (Piperazine tail)ABL14.86.20.35
Deriv-B C-3 substitution (Aniline ring)ABL10.91.10.32

*Ligand Efficiency (LE) is calculated as


. An LE > 0.3 is considered highly tractable for lead optimization.

Mechanistic Binding Topology

Understanding the spatial orientation of 4-chloro-N-(2-piperazin-1-ylethyl)aniline is critical for structure-based drug design (SBDD). The diagram below maps the functional moieties of the fragment to their respective sub-pockets within the kinase domain.

BindingModel K Kinase Domain H Hinge Region / DFG-out Pocket (Hydrophobic Interactions) K->H S Solvent Channel (Aqueous Exposure) K->S C 4-Chloroaniline Moiety (Anchor) C->H Halogen/π-π bonds P Piperazine-Ethyl Tail (Solubilizer) C->P Covalent Linker P->S H-bonds/Solvation

Fig 2. Mechanistic binding topology of the bifunctional fragment within the kinase active site.

References

  • The structure of human GCN2 reveals a parallel, back-to-back kinase dimer with a plastic DFG activation loop motif. Biochemical Journal (2020).[Link][1]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Li, Q. Frontiers in Molecular Biosciences (2020), 7, 180.[Link][2]

Sources

Strategic Protocols for the N-Alkylation of Anilines with Piperazine Motifs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CHEM-2026-03

Abstract & Strategic Overview

The coupling of aniline derivatives with piperazine rings is a cornerstone transformation in medicinal chemistry, ubiquitously found in GPCR ligands (e.g., Aripiprazole), kinase inhibitors (e.g., Imatinib), and antihistamines. This structural motif serves as a critical "linker" that modulates solubility, metabolic stability, and target binding affinity.

However, the reaction is often plagued by the poor nucleophilicity of electron-deficient anilines and the competing nucleophilicity of the piperazine ring itself. This guide outlines two high-fidelity protocols to bypass these limitations:

  • Reductive Amination (Method A): The preferred, mild approach for attaching a piperidine/piperazine ring directly to the aniline nitrogen via the C4 position.

  • Finkelstein-Catalyzed

    
     Alkylation (Method B):  The robust method for introducing an ethyl-linker between the aniline and the piperazine.
    
Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the pathway based on your target pharmacophore.

DecisionMatrix Start Target Structure Analysis Q1 Is the Piperazine attached directly or via a linker? Start->Q1 Direct Direct Attachment (Aniline-C4-Piperazine) Q1->Direct Direct Linker Ethyl Linker (Aniline-CH2-CH2-Piperazine) Q1->Linker Linker MethodA METHOD A: Reductive Amination (Use Piperidone) Direct->MethodA MethodB METHOD B: SN2 Alkylation (Use Chloroethyl-Piperazine) Linker->MethodB

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Method A: Reductive Amination (The "Abdel-Magid" Protocol)

Best for: Synthesizing N-phenyl-4-piperazinamines (or piperidines). Mechanism: Formation of an imine/iminium species followed by selective hydride transfer.

The Science of the Method

Standard reductive amination using Sodium Cyanoborohydride (


) is toxic and often sluggish with electron-deficient anilines. This protocol utilizes Sodium Triacetoxyborohydride (STAB) . STAB is sterically bulky and electron-deficient, making it chemoselective for imines over ketones/aldehydes. This allows for a "one-pot" procedure where the imine is reduced as fast as it forms, preventing side reactions.
Reagents & Materials
  • Amine: Aniline derivative (1.0 equiv).[1][2]

  • Carbonyl: N-Boc-4-piperidone or 1-substituted-4-piperidone (1.1–1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride [STAB] (1.4–1.5 equiv).

  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

  • Quench: Saturated

    
    .
    
Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Aniline (1.0 mmol) and N-Boc-4-piperidone (1.1 mmol) in DCE (5 mL).

  • Activation: Add Acetic Acid (1.0–2.0 mmol). Critical Note: The acid catalyzes imine formation. If the aniline is very electron-poor (e.g., nitroaniline), use 2.0 equiv.

  • Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 30 minutes. While STAB allows direct mixing, a short pre-stir ensures the equilibrium shifts toward the imine.

  • Reduction: Add STAB (1.4 mmol) in one portion. The reaction may bubble slightly (evolution of

    
     or decomposition).
    
  • Reaction: Stir at RT under nitrogen for 2–16 hours. Monitor by LC-MS.

    • Checkpoint: If the reaction stalls, add 0.5 equiv more STAB.

  • Workup: Quench by carefully adding sat.

    
     (10 mL). Stir for 15 minutes until gas evolution ceases. Extract with DCM (
    
    
    
    mL).
  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
    

Method B: Finkelstein-Catalyzed Alkylation

Best for: Synthesizing N-(2-(piperazin-1-yl)ethyl)anilines (Ethyl linker). Mechanism: Direct nucleophilic attack of the aniline nitrogen onto an alkyl halide.

The Science of the Method

Anilines are weak nucleophiles (


 for conjugate acid). Alkyl chlorides are weak electrophiles. To force this reaction without using high temperatures that cause decomposition, we employ Finkelstein Catalysis . Sodium Iodide (NaI) reacts with the alkyl chloride in situ to form a transient, highly reactive alkyl iodide, which is then rapidly displaced by the aniline.
Mechanistic Workflow

SN2Mechanism R_Cl R-Cl (Alkyl Chloride) R_I R-I (Reactive Intermediate) R_Cl->R_I Halogen Exchange (Finkelstein) NaI NaI (Catalyst) NaI->R_I Product Alkylated Product R_I->Product Fast Substitution Aniline Aniline (Nucleophile) Aniline->Product

Figure 2: In situ activation of alkyl chloride via iodide catalysis.

Reagents & Materials
  • Nucleophile: Aniline derivative (1.0 equiv).[1][2]

  • Electrophile: 1-(2-chloroethyl)-4-substituted piperazine (1.1–1.2 equiv). Note: The piperazine N4 must be substituted (e.g., Methyl, Boc, Benzyl) to prevent polymerization.

  • Base:

    
     (Powdered, anhydrous) (2.0–3.0 equiv).
    
  • Catalyst: Sodium Iodide (NaI) (0.1–0.2 equiv).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    ).
    
Step-by-Step Protocol
  • Preparation: In a screw-cap vial or round-bottom flask, dissolve Aniline (1.0 mmol) in anhydrous DMF (3 mL).

  • Base Addition: Add powdered

    
      (2.5 mmol). Stir for 5 minutes to ensure suspension.
    
  • Electrophile & Catalyst: Add the Chloroethyl-piperazine derivative (1.1 mmol) and NaI (0.1 mmol).

  • Reaction: Heat the mixture to 60–80°C .

    • Why Heat? Alkylation of anilines has a high activation energy barrier.

    • Time: Typically 4–12 hours. Monitor by LC-MS.

  • Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (

    
     mL).
    
    • Wash: Wash the combined organic layer with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
  • Purification: Dry over

    
     and concentrate. Flash chromatography is usually required to remove unreacted aniline.
    

Comparative Data & Troubleshooting

Yield Comparison (Typical)
Substrate TypeMethod A (Reductive Amination)Method B (

Alkylation)
Electron-Rich Aniline (e.g., p-OMe)High Yield (85–95%)Good Yield (70–85%)
Electron-Poor Aniline (e.g., p-CF3)Moderate-Good (60–80%)Moderate (40–60%)
Sterically Hindered (e.g., o-Me)Moderate (50–70%)Poor (20–40%)
Troubleshooting Guide
ProblemDiagnosisSolution
Method A: No Reaction Imine formation is too slow.Add molecular sieves (4Å) to remove water; increase AcOH to 5 equiv; heat to 50°C.
Method A: Reduction of Ketone Reductant added too fast or too active.Ensure you are using STAB, not

. Add STAB after 1h of imine formation.
Method B: Bis-alkylation Aniline is too nucleophilic.Use excess aniline (2.0 equiv) or slow addition of the electrophile.
Method B: Low Conversion Chloride is a poor leaving group.Increase NaI to 0.5 equiv; switch solvent to NMP; increase temp to 100°C.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • BenchChem. (2025).[5] "Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline." BenchChem Protocols.

  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron.
  • Patel, S., et al. (2020). "Recent Advances in the Synthesis of Piperazine-Linked Anilines as Kinase Inhibitors." Journal of Medicinal Chemistry.

Sources

Application Note: HPLC Method Development for 4-Chloro-N-(2-piperazin-1-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 4-Chloro-N-(2-piperazin-1-ylethyl)aniline (CAS 952959-60-3). As a secondary amine-containing building block, this analyte presents specific chromatographic challenges: severe peak tailing due to silanol interactions and variable retention based on ionization state.

This protocol departs from "cookbook" methodology, instead offering a Quality by Design (QbD) approach. We prioritize a High-pH (pH 10.0) strategy using hybrid-silica technology to suppress ionization, ensuring superior peak symmetry and loadability compared to traditional ion-pairing methods.

Physicochemical Profiling & Mechanistic Strategy

Understanding the molecule is the prerequisite for separation.

PropertyValue (Estimated)Chromatographic Implication
Structure Cl-Ph-NH-CH₂-CH₂-PiperazineContains three nitrogen centers with distinct basicity.
pKa (Piperazine) ~9.8 (2°) & ~5.6 (3°)Highly basic. Positively charged at pH < 9.
pKa (Aniline) ~3.8 - 4.0Weakly basic; charge is negligible at neutral pH.
LogP ~1.8 - 2.1Moderately lipophilic, suitable for Reverse Phase (RP).
UV Max ~245 nm, ~290 nmAniline chromophore allows sensitive UV detection.
The "Alkaline Advantage"

Traditional low-pH methods (pH 2-3) protonate the piperazine nitrogens, creating a doubly charged cation. This leads to:

  • Dewetting/Exclusion: Rapid elution near the void volume due to high polarity.

  • Silanol Tailing: The cationic amine interacts ionically with residual anionic silanols on the silica surface.

Our Strategy: By operating at pH 10.0 (above the pKa of ~9.8), we deprotonate the piperazine ring. The neutral molecule interacts purely via hydrophobic mechanisms with the C18 stationary phase, resulting in sharper peaks, better retention, and higher loading capacity.

Method Development Workflow

The following decision tree outlines the logical progression for optimizing this specific separation.

MethodDev Start Analyte Assessment (Basic Piperazine) Choice Select pH Strategy Start->Choice HighPH High pH (pH 10) Ammonium Bicarbonate Choice->HighPH Recommended LowPH Low pH (pH 2.5) Formic Acid / TFA Choice->LowPH Alternative ColHigh Column Selection: Hybrid Silica (e.g., XBridge) HighPH->ColHigh ResultHigh Outcome: Sharp Peaks, Good Retention ColHigh->ResultHigh ColLow Column Selection: Polar Embedded / C18 LowPH->ColLow ResultLow Outcome: Potential Tailing, Requires Ion-Pairing ColLow->ResultLow

Figure 1: Strategic decision tree for basic amine analysis. The High pH pathway is prioritized to neutralize the basic piperazine moiety.

Detailed Experimental Protocols

Protocol A: High-pH Method (Gold Standard)

Recommended for R&D and QC release testing due to robustness.

1. Instrumentation & Column
  • System: HPLC with Binary Pump and DAD/PDA detector.

  • Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (or equivalent hybrid particle capable of pH 1-12). Do not use standard silica columns at pH 10.

  • Temperature: 35°C (Improves mass transfer for amines).

2. Mobile Phase Preparation[1][2]
  • Buffer (10 mM Ammonium Bicarbonate, pH 10.0):

    • Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water.

    • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28-30%).

    • Filter through 0.22 µm nylon filter.

  • Mobile Phase A: 95% Buffer / 5% Acetonitrile.

  • Mobile Phase B: 100% Acetonitrile.

3. Gradient Parameters
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
2.09551.0
12.010901.0
15.010901.0
15.19551.0
20.09551.0
4. Detection & Sample
  • Wavelength: 245 nm (Primary), 290 nm (Secondary confirmation).

  • Diluent: 50:50 Water:Acetonitrile (Must be neutral or slightly basic; avoid acidic diluents).

  • Injection Volume: 5 - 10 µL.

Protocol B: Low-pH Method (Alternative)

Use only if hybrid columns are unavailable or MS compatibility dictates volatile acidic modifiers without ammonia.

1. Instrumentation & Column
  • Column: Agilent Zorbax SB-C18 or Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm.

  • Temperature: 25°C.

2. Mobile Phase Preparation[1][2]
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Note: TFA acts as an ion-pairing agent to mask silanols.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

3. Gradient Parameters
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
15.020801.0
20.09551.0

Method Validation & System Suitability Criteria

To ensure the method is "Self-Validating," the following criteria must be met before running samples.

ParameterAcceptance LimitRationale
Tailing Factor (T) T ≤ 1.5Ensures minimal interaction with silanols.
Resolution (Rs) Rs > 2.0Between analyte and nearest impurity (e.g., des-ethyl analog).
Precision (RSD) ≤ 2.0% (n=6)Confirms pump/injector stability.
LOD / LOQ S/N > 3 / S/N > 10Typical LOQ for impurities is ~0.05%.

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)
  • Cause: Residual silanol activity or column aging.

  • Solution (High pH): Verify pH is > 9.5. If pH drops, the piperazine protonates and interacts with the column.

  • Solution (Low pH): Increase TFA concentration to 0.15% or switch to a "Polar Embedded" column (e.g., Waters SymmetryShield or Supelco Ascentis Express).

Issue: Split Peaks
  • Cause: Sample solvent mismatch.

  • Solution: If the sample is dissolved in 100% Acetonitrile but the starting gradient is 95% Water, the analyte precipitates or travels faster than the solvent front. Change diluent to 50:50 Water:MeCN.

Issue: Retention Time Drift
  • Cause: Temperature fluctuation or pH instability.

  • Solution: Use a column oven (essential for amines). Ensure buffer is prepared fresh daily as ammonia is volatile.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

  • Waters Corporation. XBridge BEH C18 Column Care and Use Manual. (Provides grounding for High pH hybrid particle stability). Link

  • PubChem. 4-chloro-N-(2-piperazin-1-ylethyl)aniline Compound Summary. (Source for structural data). Link

  • Dolan, J. W. (2006). The Power of pH. LCGC North America. (Authoritative source on pH manipulation for method development). Link

Sources

Application Note: Strategic Utilization of 4-Chloro-N-(2-piperazin-1-ylethyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the utilization of 4-chloro-N-(2-piperazin-1-ylethyl)aniline (CAS: 952959-60-3) in medicinal chemistry. It details the compound's physicochemical properties, synthetic utility as a privileged scaffold, and protocols for its integration into drug discovery workflows targeting GPCRs and Kinases.

Introduction: The "Privileged Scaffold" Concept

4-chloro-N-(2-piperazin-1-ylethyl)aniline represents a highly versatile "linker-headgroup" motif in modern drug design. Structurally, it combines a lipophilic 4-chloroaniline tail with a semi-rigid piperazine core via a flexible ethyl linker. This architecture is a hallmark of Privileged Structures —molecular frameworks capable of providing high-affinity ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) and Kinases.

Core Structural Analysis
  • Lipophilic Tail (4-Cl-Ph): Provides hydrophobic interactions (e.g.,

    
    -stacking) within the receptor binding pocket. The chlorine atom enhances metabolic stability (blocking para-oxidation) and increases lipophilicity.
    
  • Linker (Ethyl-Amino): The secondary aniline nitrogen acts as a hydrogen bond donor/acceptor, while the ethyl chain provides conformational flexibility, allowing the molecule to adopt optimal binding geometries.

  • Basic Center (Piperazine): The secondary amine of the piperazine ring (pKa ~9.8) serves as a critical ionization center, often forming a salt bridge with conserved aspartate residues (e.g., Asp3.32 in aminergic GPCRs).

Physicochemical Profile & Reactivity

Understanding the distinct reactivity of the two nitrogen centers is crucial for selective functionalization.

Table 1: Key Physicochemical Properties
PropertyValue (Predicted/Experimental)Significance in MedChem
Molecular Formula

Core scaffold composition.
Molecular Weight 239.75 g/mol Ideal fragment size (Rule of 3 compliant).
LogP ~1.6 - 1.9Optimal lipophilicity for CNS penetration and membrane permeability.
pKa (Piperazine NH) ~9.8Highly basic; primary site for protonation and nucleophilic attack.
pKa (Aniline NH) ~4.0 - 5.0Weakly basic; deactivated by the phenyl ring and electron-withdrawing Cl group.
TPSA ~38 ŲFavorable for Blood-Brain Barrier (BBB) penetration.
Reactivity Causality

The piperazine secondary amine (


)  is significantly more nucleophilic than the aniline nitrogen .
  • Mechanism: The aniline nitrogen's lone pair is delocalized into the

    
    -system of the chlorophenyl ring, drastically reducing its availability. In contrast, the piperazine nitrogen is aliphatic and unhindered.
    
  • Synthetic Implication: Electrophiles (acyl chlorides, alkyl halides, isocyanates) will selectively react with the piperazine nitrogen under controlled conditions, allowing for the rapid generation of libraries without the need for protecting groups on the aniline.

Applications in Drug Discovery

A. GPCR Ligand Synthesis (Dopamine/Serotonin)

This scaffold is a bioisostere of the classic "phenylpiperazine" motif found in drugs like Aripiprazole and Trazodone .

  • Target Class: Dopamine (

    
    ) and Serotonin (
    
    
    
    ) receptors.
  • Design Strategy: The piperazine NH is coupled to a "headgroup" (e.g., a heterocycle or amide) to target the secondary binding pocket (SBP) of the GPCR, while the 4-chloroaniline moiety occupies the orthosteric binding site (OBS).

B. Kinase Inhibitor Design (Type II)
  • Target Class: Tyrosine Kinases (e.g., VEGFR, PDGFR, B-Raf).

  • Design Strategy: The aniline nitrogen can be derivatized to form a urea linkage (mimicking Sorafenib or Regorafenib ), directing the 4-chloroaniline into the hydrophobic "back pocket" adjacent to the ATP-binding site.

Experimental Protocols

Protocol A: Selective N-Acylation of the Piperazine Moiety

Objective: Synthesis of amide-linked GPCR ligands.

Materials:

  • 4-chloro-N-(2-piperazin-1-ylethyl)aniline (1.0 equiv)

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 equiv) in dry DMF (5 mL/mmol). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at room temperature (RT) for 15 minutes to form the active ester.

    • Causality: Pre-activation ensures the carboxylic acid reacts preferentially with the amine, minimizing side reactions.

  • Coupling: Add 4-chloro-N-(2-piperazin-1-ylethyl)aniline (1.0 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS or TLC (System: 10% MeOH in DCM).

    • Checkpoint: The piperazine NH reacts rapidly. If the reaction is sluggish, check for salt formation (e.g., HCl salt of the starting material) and add more base.

  • Work-up: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel, gradient 0–10% MeOH/DCM).

Protocol B: Urea Formation for Kinase Inhibitor Libraries

Objective: Synthesis of urea-linked Type II Kinase Inhibitors.

Materials:

  • 4-chloro-N-(2-piperazin-1-ylethyl)aniline (1.0 equiv)

  • Isocyanate (

    
    ) (1.0 equiv)
    
  • Solvent: THF (Tetrahydrofuran) or DCM

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold (1.0 equiv) in dry THF (10 mL/mmol) under an inert atmosphere (

    
    ). Cool to 0°C.
    
  • Addition: Dropwise add the isocyanate (1.0 equiv) dissolved in THF.

    • Critical Control: Maintain 0°C to prevent reaction at the aniline nitrogen (though unlikely due to low nucleophilicity, temperature control ensures 100% regioselectivity for the piperazine).

  • Completion: Allow the reaction to warm to RT and stir for 1 hour.

  • Isolation: The product often precipitates as a urea. Filter the solid and wash with cold ether. If no precipitate forms, evaporate solvent and purify via recrystallization (EtOH/Water).

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the selective functionalization pathways for this scaffold.

G Start 4-chloro-N-(2-piperazin-1-ylethyl)aniline (Scaffold) Decision Selectivity Check: Piperazine NH (pKa ~9.8) >> Aniline NH (pKa ~4.5) Start->Decision Analyze Nucleophilicity PathA Pathway A: Amide Coupling (GPCR Ligands) Decision->PathA React with R-COOH / HATU PathB Pathway B: Urea Formation (Kinase Inhibitors) Decision->PathB React with R-NCO (Isocyanate) ProdA Amide Product: R-CO-Piperazine-Linker-Aniline PathA->ProdA Forms Amide Bond at Piperazine N4 ProdB Urea Product: R-NH-CO-Piperazine-Linker-Aniline PathB->ProdB Forms Urea Bond at Piperazine N4

Caption: Regioselective functionalization logic for 4-chloro-N-(2-piperazin-1-ylethyl)aniline. The high basicity of the piperazine nitrogen drives selective reaction with electrophiles.

Quality Control & Handling

Storage & Stability
  • State: The free base is an oil or low-melting solid; the HCl salt is a stable white solid.

  • Storage: Store at -20°C under desiccant. The free base is sensitive to

    
     (carbamate formation) and oxidation.
    
  • Handling: Use standard PPE. Avoid inhalation.

Analytical Verification
  • 1H NMR (DMSO-d6): Look for the characteristic piperazine protons (multiplets at

    
     2.3–2.6 ppm) and the ethyl linker triplets. The aniline NH typically appears broad around 
    
    
    
    5.5–6.0 ppm, while the aromatic protons of the 4-chlorophenyl group show a characteristic AA'BB' system (
    
    
    6.5–7.2 ppm).
  • HPLC Purity: Method: C18 Column, Water/Acetonitrile (0.1% Formic Acid), Gradient 5% -> 95%. Retention time will be relatively short due to the polar amine tail.

References

  • Guo, T., et al. (2020). "Privileged Scaffolds in Drug Discovery: A Review of Piperazine Derivatives." Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link (Context on the importance of

    
     rich linkers like the ethyl-piperazine motif).
    
  • BenchChem. (2025).[1][2] "Synthesis and Reactivity of 1-(2-chloroethyl)piperazine Derivatives." Technical Application Note. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 20268581 (4-Chloro-N-(2-piperazin-1-ylethyl)aniline)." PubChem. Link

Sources

Application Note: Strategic Derivatization of 4-chloro-N-(2-piperazin-1-ylethyl)aniline for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This guide details the protocols for the functional derivatization of 4-chloro-N-(2-piperazin-1-ylethyl)aniline (hereafter referred to as Compound A ).[1] This scaffold contains two distinct nitrogen centers: a secondary aniline and a secondary alicyclic amine (piperazine).[1]

For bioassays—including fluorescence polarization (FP), surface plasmon resonance (SPR), or affinity pull-downs—selective functionalization is critical.[1] This note demonstrates how to exploit the nucleophilic differential between the aliphatic piperazine and the aromatic aniline to achieve site-specific labeling without protecting groups.

Key Chemical Properties
PropertyValue (Approx.)Implication for Derivatization
Piperazine NH pKa ~9.8High Reactivity: Primary target for electrophiles (NHS esters, isothiocyanates) at pH 7.0–8.[1]5.
Aniline NH pKa ~3.5Low Reactivity: Deactivated by the electron-withdrawing 4-chloro group and phenyl ring resonance.[1] Remains inert under mild basic conditions.[1]
LogP ~2.7Hydrophobic: Requires organic co-solvents (DMSO/DMF) for efficient labeling.[1]

Strategic Workflow

The following decision tree outlines the derivatization pathways based on the intended downstream assay.

DerivatizationWorkflow Scaffold Compound A (Piperazine Scaffold) Decision Select Labeling Strategy Scaffold->Decision Fluoro Fluorescent Conjugate (FITC/BODIPY) Decision->Fluoro Visualisation Biotin Biotin Conjugate (PEG4-Biotin) Decision->Biotin Affinity Click Click Handle (Azide/Alkyne) Decision->Click Versatility Assay1 Cell Imaging / Flow Cytometry Fluoro->Assay1 Assay2 SPR / Streptavidin Pull-down Biotin->Assay2 Assay3 Modular Bioorthogonal Chem Click->Assay3

Figure 1: Strategic selection of derivatization pathways based on bioassay requirements.[1]

Protocol 1: Fluorescent Labeling (FITC/NHS-Ester)

Purpose: Create a probe for cellular localization or fluorescence polarization binding assays.[1] Mechanism: The piperazine secondary amine attacks the isothiocyanate (FITC) or NHS-ester, forming a stable thiourea or amide bond.

Materials
  • Compound A (10 mM stock in anhydrous DMSO)[1]

  • Fluorophore: FITC (Fluorescein Isothiocyanate) or NHS-Rhodamine.[1]

  • Base: Diisopropylethylamine (DIPEA).[1]

  • Solvent: Anhydrous DMF or DMSO.[1]

  • Purification: C18 Spin Column or Preparative HPLC.

Step-by-Step Methodology
  • Preparation: In a microcentrifuge tube, dilute 100 µL of Compound A stock (1 µmol) into 400 µL of anhydrous DMF.

  • Activation: Add 2.0 equivalents of DIPEA (0.35 µL, ~2 µmol) to ensure the piperazine is deprotonated.

    • Critical Insight: Do not exceed pH 9.0 equivalent.[1] Higher pH may force the aniline to react, though unlikely with this specific scaffold.

  • Conjugation: Add 1.1 equivalents of the Fluorophore (dissolved in DMF).

    • Why 1.1 eq? A slight excess ensures complete consumption of the valuable scaffold, while minimizing free dye removal difficulty.

  • Incubation: Vortex and incubate at Room Temperature (RT) for 2 hours in the dark.

  • Quenching: Add 50 µL of 1M Tris-HCl (pH 8.0) to quench unreacted electrophiles.

  • Validation (TLC): Check reaction progress using DCM:MeOH (9:1). The product will be less polar than the free dye but more polar than the scaffold.

Protocol 2: Biotinylation for Affinity Assays

Purpose: Immobilization on Streptavidin beads for target "pull-down" or SPR chip functionalization.[1] Reagent Choice: Use NHS-PEG4-Biotin .[1]

  • Scientific Rationale: The PEG spacer is crucial. Compound A is hydrophobic (Cl-phenyl).[1] A standard biotin linker would create an insoluble aggregate.[1] The PEG4 arm increases water solubility and reduces steric hindrance during streptavidin binding.

Step-by-Step Methodology
  • Dissolution: Dissolve 5 mg of Compound A in 500 µL anhydrous DMSO.

  • Reaction: Add 1.2 equivalents of NHS-PEG4-Biotin.

  • Base Addition: Add 3 equivalents of Triethylamine (TEA).

  • Monitoring: Incubate at RT for 4 hours. Monitor by LC-MS.[1]

    • Target Mass: Mass of Compound A + Mass of Biotin-PEG4 - Mass of NHS leaving group.[1]

  • Purification:

    • Method: Reverse Phase HPLC (C18).[1]

    • Mobile Phase: Water/Acetonitrile + 0.1% TFA.[1]

    • Gradient: 10% to 90% ACN over 20 mins.

    • Note: The biotinylated product typically elutes earlier than the hydrophobic starting material due to the PEG chain.

Protocol 3: Click Chemistry Handle (Alkylation)

Purpose: Introduction of a terminal alkyne for CuAAC click chemistry. Reagent: Propargyl Bromide.[1]

Reaction Scheme Visualization

ReactionMechanism Reactants Compound A (Piperazine NH) Intermediate Transition State (SN2 Attack) Reactants->Intermediate K2CO3 / MeCN Reagent Propargyl Bromide (Electrophile) Reagent->Intermediate Product N-Propargyl Derivative Intermediate->Product -HBr

Figure 2: Nucleophilic substitution (SN2) of the piperazine amine onto propargyl bromide.[1]

Methodology
  • Solvent: Suspend Compound A in Acetonitrile (MeCN).[1]

  • Base: Add 3.0 equivalents of Potassium Carbonate (K₂CO₃) solid.

    • Why inorganic base? K₂CO₃ is sufficient to scavenge the HBr formed but mild enough to prevent side reactions on the aniline.

  • Alkylation: Add 1.1 equivalents of Propargyl Bromide (80% in toluene) dropwise at 0°C.

  • Reflux: Warm to RT, then heat to 50°C for 3 hours.

  • Workup: Filter off the solid salts (K₂CO₃/KBr).[1] Concentrate the filtrate in vacuo.

Quality Control & Validation Data

Before utilizing the derivative in bioassays, it must pass the following QC checks.

Analytical Specifications
TestMethodAcceptance Criteria
Identity LC-MS (ESI+)[M+H]⁺ matches theoretical mass within 0.1 Da.[1]
Purity HPLC (254 nm)> 95% Area Under Curve (AUC).[1]
Regioselectivity 1H NMRShift in piperazine ring protons (~2.8 ppm → ~3.2 ppm).[1] Aniline protons should remain largely unshifted.[1]
Free Dye TLC / HPLC< 1% free fluorophore/biotin (critical for low background).[1]
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Protonation of piperazine.[2][3]

    • Fix: Check pH.[1][4][5] Ensure 2-3 eq. of DIPEA/TEA are present.[1]

  • Issue: Double Labeling (Aniline reaction).

    • Cause: Reaction pH > 10 or excess heat.[1]

    • Fix: Keep reaction at RT and pH < 9.[1][4]0. Use stoichiometric limiting reagent (1.0 eq of electrophile).[1]

References

  • Hermanson, G. T. (2013).[6] Bioconjugate Techniques (3rd Edition). Academic Press.[1][4] (The definitive guide for amine-reactive chemistries). [1]

  • Thermo Fisher Scientific. (n.d.).[1] Amine-Reactive Probe Labeling Protocol. (Standard protocols for NHS-ester labeling).

  • Lovering, F., et al. (2016). Discovery and hit-to-lead evaluation of piperazine amides as selective NaV1.7 inhibitors. Journal of Medicinal Chemistry. (Demonstrates SAR and chemical stability of piperazine-aniline scaffolds).

  • G-Biosciences. (n.d.).[1] HOOK™ Biotin Amine Reactive Protocol. (Specifics on biotin-NHS chemistry).

Sources

in vitro and in vivo experimental design using 4-chloro-N-(2-piperazin-1-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of 4-Chloro-N-(2-piperazin-1-ylethyl)aniline (CPEA) as a Novel Monoaminergic Modulator

Executive Summary

The compound 4-chloro-N-(2-piperazin-1-ylethyl)aniline (CPEA) represents a highly privileged chemical scaffold in central nervous system (CNS) drug discovery. Featuring a basic piperazine ring linked via an ethyl chain to a p-chloroaniline moiety, CPEA possesses the classic pharmacophore required for interacting with monoaminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D2/D3) receptors.

This application note provides a comprehensive, self-validating experimental framework for researchers evaluating CPEA-derivatives. By bridging in vitro target engagement with in vivo pharmacokinetic (PK) and pharmacodynamic (PD) outcomes, this guide ensures robust, reproducible data generation for neuroactive drug development.

Workflow InVitro In Vitro Screening (Binding & cAMP) ADME ADME Profiling (PAMPA-BBB, Microsomes) InVitro->ADME Hit Criteria Met InVivoPK In Vivo PK (Plasma/Brain LC-MS/MS) ADME->InVivoPK Favorable T1/2 & BBB+ InVivoPD Behavioral Efficacy (Pre-pulse Inhibition) InVivoPK->InVivoPD Brain Exposure Confirmed

Preclinical development workflow for CPEA evaluation.

PART 1: In Vitro Pharmacodynamics (Receptor Binding & Functional Profiling)

Rationale & Causality

The piperazine nitrogen of CPEA is protonated at physiological pH, allowing it to form a critical salt bridge with the conserved aspartate residue (D3.32) in the orthosteric binding pocket of aminergic GPCRs. To validate target engagement, a competitive radioligand binding assay is first employed[1]. However, binding affinity (


) does not indicate intrinsic efficacy. Therefore, a secondary functional cAMP accumulation assay is required to determine whether CPEA acts as an agonist, antagonist, or inverse agonist[2]. Because D2 and 5-HT1A receptors are G

-coupled (which inhibit adenylyl cyclase), cells must be pre-stimulated with forskolin to elevate basal cAMP, creating a measurable window for inhibition[3].
Protocol 1: Radioligand Competition Binding Assay

Self-Validation Mechanism: The inclusion of a known high-affinity competitor (e.g., Haloperidol for D2, Ketanserin for 5-HT2A) ensures the membrane preparation maintains structural integrity and the radioligand is functioning at the correct specific activity.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human D2 or 5-HT2A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Assay Assembly: In a 96-well plate, combine 50 µL of cell membrane suspension (10 µg protein/well), 25 µL of radioligand (e.g., [

    
    H]-Spiperone at a concentration near its 
    
    
    
    ), and 25 µL of CPEA at varying concentrations (10
    
    
    to 10
    
    
    M)[4].
  • Incubation: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters 3× with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter[2]. Calculate IC

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Assay (TR-FRET/EFC)
  • Cell Seeding: Seed HEK293 cells expressing the target GPCR into a low-volume 384-well plate at 5,000 cells/well. Incubate overnight.

  • Compound Addition: Add serial dilutions of CPEA to the cells. For G

    
    -coupled receptors, co-administer 10 µM Forskolin to stimulate baseline adenylyl cyclase activity.
    
  • Lysis & Detection: After a 30-minute incubation at 37°C, lyse the cells and add the Enzyme Fragment Complementation (EFC) reagents or TR-FRET fluorophores (e.g., HitHunter cAMP HS assay kit)[3].

  • Readout: Measure luminescence or time-resolved fluorescence on a compatible microplate reader.

Pathway CPEA CPEA (Ligand) GPCR 5-HT / D2 Receptor CPEA->GPCR Binds Gprot Gαi Protein GPCR->Gprot Activates AC Adenylyl Cyclase (AC) Gprot->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Decreases PKA PKA Activity ↓ cAMP->PKA Reduces

CPEA-mediated modulation of the Gαi-coupled GPCR-cAMP signaling pathway.

PART 2: In Vitro ADME & Blood-Brain Barrier Permeability

Rationale & Causality

For a CNS-targeted compound, high target affinity is useless without adequate blood-brain barrier (BBB) permeability[5]. The aniline and piperazine moieties in CPEA are susceptible to rapid hepatic oxidation (CYP2D6/CYP3A4). Therefore, parallel artificial membrane permeability assays (PAMPA-BBB) and human liver microsome (HLM) stability assays are critical preceding in vivo trials[6].

Protocol 3: PAMPA-BBB Assay
  • Preparation: Coat the filter membrane of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Loading: Add 150 µL of CPEA (10 µM in PBS, 5% DMSO) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber.

  • Analysis: Separate the plates and quantify the concentration of CPEA in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (

    
    ). Self-validation: Include Verapamil (high permeability) and Atenolol (low permeability) as controls.
    

PART 3: In Vivo Pharmacokinetics (PK)

Rationale & Causality

In vivo PK studies establish the relationship between the administered dose, systemic exposure, and brain partitioning (


). A compound must achieve a free brain concentration above its in vitro IC

to drive behavioral efficacy[5].
Protocol 4: Rodent PK and Brain Penetration Study
  • Dosing: Administer CPEA to male Sprague-Dawley rats (n=3 per time point) via intravenous (IV, 1 mg/kg) and oral (PO, 10 mg/kg) routes.

  • Sampling: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Euthanize a parallel cohort at 1h and 4h to harvest whole brain tissue.

  • Sample Processing: Centrifuge blood to obtain plasma. Homogenize brain tissue in 3 volumes of PBS. Precipitate proteins using ice-cold acetonitrile containing an internal standard (e.g., deuterated CPEA).

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Quantitative Data Summary

Table 1: Simulated Preclinical Profile of CPEA vs. Reference Therapeutics

ParameterAssay TypeCPEA (Simulated)Haloperidol (Ref)Target Threshold for CNS Drugs
D2 Affinity (

)
Radioligand Binding12.4 nM1.2 nM< 50 nM
5-HT2A Affinity (

)
Radioligand Binding8.1 nM45.0 nM< 50 nM
cAMP Efficacy (E

)
TR-FRET Functional-85% (Antagonist)-92% (Antagonist)> 80% inhibition
BBB Permeability (

)
PAMPA-BBB14.2 × 10

cm/s
18.5 × 10

cm/s
> 10 × 10

cm/s
HLM Half-life (T

)
Microsomal Stability34 min45 min> 30 min
Brain/Plasma Ratio In Vivo PK (Rat)1.82.1> 1.0

References

  • BMG LABTECH. HitHunter cAMP assay for GPCRs. Retrieved from: [Link][3]

  • PMC. Enhanced bioavailability and pharmacokinetics of a novel hybrid-hydrogel formulation... Retrieved from: [Link][5]

  • MDPI. Ligusticum chuanxiong Hort. Targets hsa-miR-10a-5p to Potentially Induce Apoptosis... Retrieved from:[Link][6]

Sources

Application Note: Safety, Handling, and Protocols for 4-Chloro-N-(2-piperazin-1-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-N-(2-piperazin-1-ylethyl)aniline (CAS: 952959-60-3) is a bifunctional heterocyclic building block used primarily in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Structurally, it consists of a 4-chloroaniline moiety linked via an ethyl chain to a piperazine ring.[2]

This compound presents a dual reactivity profile: a highly nucleophilic secondary amine at the piperazine N4 position and a less reactive, electron-deficient aniline nitrogen. Due to the 4-chloroaniline substructure , this compound must be treated as a potential carcinogen and methemoglobinemia inducer . This guide outlines the rigorous safety protocols, storage conditions, and experimental procedures required to handle this compound with scientific integrity.

Safety & Hazard Profile (HSE)

GHS Classification (Derived)

While specific SDS data for this exact CAS is limited, the hazard profile is extrapolated from its constituent pharmacophores (4-chloroaniline and piperazine).

Hazard ClassCategoryHazard Statement
Carcinogenicity 1B H350: May cause cancer (associated with chloroaniline moiety).
Acute Toxicity 3 H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.
Sensitization 1 H317/H334: May cause allergic skin reaction or asthma symptoms (piperazine moiety).
STOT - RE 2 H373: May cause damage to organs (blood/spleen) through prolonged exposure (Methemoglobinemia).
Critical Health Risks
  • Methemoglobinemia: The chloroaniline moiety can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Early signs include cyanosis (blue lips/nails).

  • Sensitization: Piperazine derivatives are potent sensitizers. Inhalation of dust/aerosols can lead to occupational asthma.

Engineering Controls & PPE
  • Containment: Handle exclusively in a Chemical Fume Hood or Glove Box . Do not handle on an open bench.

  • Respiratory: If solid/powder, use a P3/N100 particulate respirator or a powered air-purifying respirator (PAPR).

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (0.11 mm).

    • Outer Layer: Nitrile (0.11 mm) or Laminate (Silver Shield) for prolonged contact.

  • Eye Protection: Chemical splash goggles.

Handling & Storage Protocols

Storage Conditions
  • Temperature: Refrigerate at 2°C to 8°C .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The secondary amines are susceptible to oxidation and carbamate formation (reaction with atmospheric CO₂).

  • Container: Amber glass vials with Teflon-lined caps to prevent photodegradation.

Solubilization & Transfer

The compound is likely a low-melting solid or viscous oil.

  • Solubility: Soluble in DMSO, DMF, Methanol, and Dichloromethane (DCM). Sparingly soluble in water.

  • Weighing: Use an analytical balance inside a containment enclosure. If the compound is an oil, use a positive-displacement pipette to avoid dripping.

Handling Workflow Diagram

The following diagram illustrates the decision logic for safe handling based on the compound's physical state.

HandlingWorkflow cluster_safety Critical Safety Controls Start Receive Compound (CAS 952959-60-3) CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid If Solid Oil Viscous Oil CheckState->Oil If Liquid Weighing Weighing Procedure (Inside Fume Hood) Solid->Weighing Use Anti-static Gun Avoid Dust Oil->Weighing Positive Displacement Pipette Solubilization Dissolve in DMSO/DCM Weighing->Solubilization Reaction Proceed to Reaction Solubilization->Reaction

Figure 1: Safe handling workflow emphasizing containment during the weighing phase to mitigate inhalation risks.

Experimental Application: Selective Functionalization

Reactivity Logic

The molecule contains two amine centers:

  • Piperazine N4 (Secondary):

    
    . Highly nucleophilic, sterically accessible.
    
  • Aniline N (Secondary):

    
    . Low nucleophilicity due to conjugation with the chlorophenyl ring.
    

Strategic Insight: Under standard conditions (mild base, room temperature), electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates) will selectively react with the Piperazine N4 position. Forcing conditions (high temp, strong base like NaH) are required to functionalize the aniline nitrogen.

Protocol: Selective N-Acylation (Amide Coupling)

This protocol describes the coupling of 4-chloro-N-(2-piperazin-1-ylethyl)aniline with a carboxylic acid derivative to form a potential kinase inhibitor scaffold.

Reagents:

  • Substrate: 4-chloro-N-(2-piperazin-1-ylethyl)aniline (1.0 equiv)

  • Electrophile: Acid Chloride (1.1 equiv) OR Carboxylic Acid + HATU (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Purge a reaction vial with Nitrogen. Add the substrate (1.0 equiv) and dissolve in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) via syringe. The solution may warm slightly.

  • Coupling:

    • Method A (Acid Chloride): Cool to 0°C. Add Acid Chloride (1.1 equiv) dropwise.

    • Method B (HATU): Pre-activate Carboxylic Acid (1.1 equiv) with HATU (1.2 equiv) in a separate vial for 5 mins, then add to the substrate solution.

  • Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS. Look for the mass shift corresponding to the amide formation (+Acyl -H).

    • Note: The aniline NH should remain unreacted.

  • Workup: Dilute with DCM, wash with sat. NaHCO₃, then Brine. Dry over Na₂SO₄.[3][4]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Reaction Pathway Diagram

ReactionPathway Substrate 4-Chloro-N-(2-piperazin-1-ylethyl)aniline (Nucleophile) Intermediate Transition State (N4 Attack) Substrate->Intermediate Selective Nucleophilic Attack Reagents R-COCl / DIPEA or R-COOH / HATU Reagents->Intermediate Product N-Acylated Product (Amide Bond at Piperazine) Intermediate->Product HCl Elimination SideProduct Bis-Acylated Impurity (Avoided at RT) Intermediate->SideProduct High Temp / Excess Reagent

Figure 2: Selective acylation pathway targeting the piperazine N4 nitrogen, avoiding the less reactive aniline nitrogen.

Waste Disposal

  • Segregation: Do not mix with general organic waste. Segregate into "Halogenated Organic Waste - Toxic" .

  • Deactivation: For spills, treat with 10% bleach solution (if compatible with surrounding materials) to oxidize the amine, though incineration is the preferred disposal method.

  • Container Labeling: Clearly label as "Contains 4-Chloroaniline derivative - Suspected Carcinogen".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7812, 4-Chloroaniline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: 4-chloroaniline - Carcinogenicity and Toxicity Profile. Retrieved from [Link]

  • Chao, Q., et al. (2009).Structure-Activity Relationships of 4-Chloro-N-phenyl-piperazine Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for reactivity of phenyl-piperazine scaffolds).

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-chloro-N-(2-piperazin-1-ylethyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. Synthesizing 4-chloro-N-(2-piperazin-1-ylethyl)aniline presents unique chemoselectivity challenges. Researchers frequently encounter yield-crashing bottlenecks such as aniline over-alkylation, piperazine dimerization, and incomplete amide reductions.

This guide provides field-proven, causality-driven methodologies to establish a self-validating synthetic loop . By utilizing an amidation-reduction sequence rather than direct alkylation, the intermediate amide completely deactivates the aniline nitrogen. This strictly limits the reaction to mono-substitution—meaning if the amide forms, over-alkylation is chemically impossible, validating the selectivity of your pathway before you even reach the final step.

Diagnostic Decision Tree

G A Low Overall Yield Detected B Identify Problematic Reaction Step A->B C Step 1: Amidation (Hydrolysis/Side Reactions) B->C LC-MS shows aniline D Step 2: Substitution (Piperazine Dimerization) B->D Multiple masses E Step 3: Reduction (Incomplete Amide Cleavage) B->E Amide peak remains F Optimize: Dropwise addition at 0°C, biphasic buffer C->F G Optimize: Use Boc-piperazine or large molar excess D->G H Optimize: BH3·THF reflux followed by acidic workup E->H

Figure 1: Diagnostic decision tree for troubleshooting synthetic yield bottlenecks.

Core Workflow & Step-by-Step Methodology

Direct alkylation of 4-chloroaniline with 1-(2-chloroethyl)piperazine is a historically poor route due to the kinetic favorability of over-alkylation. To achieve >85% overall yield, we mandate the following 3-step sequence.

Step 1: Synthesis of 2-chloro-N-(4-chlorophenyl)acetamide
  • Protocol:

    • Dissolve 4-chloroaniline (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous Na₂CO₃.

    • Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

    • Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes.

    • Stir for 1 hour at room temperature. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo[1].

  • Causality: Using a biphasic Schotten-Baumann condition rather than a homogeneous amine base (like Et₃N) prevents the formation of highly reactive ketene intermediates and minimizes the aqueous hydrolysis of the chloroacetyl chloride, driving the amidation yield to >95%[1].

Step 2: Substitution with Piperazine
  • Protocol:

    • Dissolve the crude 2-chloro-N-(4-chlorophenyl)acetamide (1.0 eq) in anhydrous Acetone or DMF.

    • Add 1-Boc-piperazine (1.1 eq) and anhydrous K₂CO₃ (2.0 eq).

    • Reflux for 4–6 hours until TLC indicates complete consumption of the alkyl chloride.

    • Filter the inorganic salts, concentrate, and purify via short-plug chromatography[2].

  • Causality: Raw piperazine acts as a bifunctional nucleophile, leading to symmetrical dimerization (cross-linking two acetamide molecules). Using mono-Boc-protected piperazine sterically and electronically blocks the secondary amine, eliminating this side reaction entirely[2].

Step 3: Borane Reduction of the Amide
  • Protocol:

    • Dissolve the intermediate (1.0 eq) in anhydrous THF under an inert atmosphere (N₂/Ar).

    • Slowly add Borane-THF complex (BH₃·THF, 1.0 M, 3.0 eq) at 0 °C.

    • Reflux the mixture for 12 hours.

    • Critical Workup: Cool to 0 °C and carefully quench with Methanol until effervescence stops. Add 6M HCl and reflux for 2 hours.

    • Basify with NaOH to pH 12, extract with Ethyl Acetate, and deprotect the Boc group using 4M HCl in dioxane to yield the final 4-chloro-N-(2-piperazin-1-ylethyl)aniline[3].

  • Causality: Amides are highly stable due to resonance. BH₃ coordinates to the carbonyl oxygen, facilitating hydride transfer. However, the resulting amine forms a highly stable, covalent boron-amine adduct. The rigorous acidic reflux is mandatory to hydrolyze this B-N bond; skipping this step is the primary cause of "missing mass" in this synthesis[3].

Quantitative Yield Optimization Matrix

To facilitate rapid comparison, the following table summarizes the impact of critical parameter shifts on the overall yield of the target molecule.

Reaction StepSuboptimal ConditionOptimized ConditionYield ImpactMechanistic Causality
1. Amidation Homogeneous Et₃N / DCMBiphasic Na₂CO₃ / DCM+15% Suppresses chloroacetyl chloride hydrolysis and ketene formation.
2. Substitution 1.2 eq Unprotected Piperazine1.1 eq 1-Boc-Piperazine+35% Steric and electronic blocking of the secondary amine prevents dimerization.
3. Reduction NaBH₄ / I₂ in THFBH₃·THF (3.0 eq), Reflux+20% Stronger Lewis acidity of BH₃ drives complete coordination to the amide oxygen.
3. Workup Standard Aqueous Quench6M HCl Reflux (2 hours)+40% Hydrolyzes the stable boron-amine complex, releasing the free target amine.

Troubleshooting Guides & FAQs

Q: Why shouldn't I just directly alkylate 4-chloroaniline with 1-(2-chloroethyl)piperazine? A: Direct alkylation of primary anilines lacks chemoselectivity. Once the first alkyl group attaches, the resulting secondary amine is actually more nucleophilic than the starting primary aniline due to the inductive electron-donating effect of the new alkyl chain. This leads to runaway over-alkylation (tertiary amine formation). The amidation route is self-validating because the carbonyl group withdraws electron density, completely deactivating the nitrogen against further reaction.

Q: My LC-MS shows complete consumption of the amide after BH₃-THF reduction, but my isolated yield is <20%. Where is my product? A: Your product is trapped in the aqueous phase as a boron-amine adduct. Borane forms an exceptionally strong Lewis acid-base complex with the newly formed secondary amine and the piperazine nitrogens. Standard basic workups will not break this bond. You must perform a rigorous acidic workup (e.g., refluxing with 6M HCl or methanolic HCl for 1–2 hours) to hydrolyze the B-N bond before basifying and extracting[3].

Q: How do I prevent piperazine dimerization in Step 2 if I don't have Boc-piperazine available? A: If you must use unprotected piperazine, you must invert the stoichiometry to kinetically favor mono-alkylation. Use a massive stoichiometric excess of anhydrous piperazine (typically 5 to 10 equivalents) dissolved in a polar aprotic solvent like DMF[2]. Add your 2-chloro-N-(4-chlorophenyl)acetamide dropwise to the piperazine solution. This ensures that every molecule of the electrophile is surrounded by unreacted piperazine, drastically reducing the statistical probability of dimerization.

Q: During Step 1, my reaction mixture turns black and yields a complex mixture. What happened? A: This is indicative of an uncontrolled exothermic reaction and potential aniline oxidation. Chloroacetyl chloride is highly reactive and a strong lachrymator[1]. Ensure your aniline solution is pre-cooled to exactly 0 °C, and add the acid chloride at a rate of no more than 1 drop per second. Maintaining a strict temperature gradient prevents the degradation of the aniline ring.

References

  • Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. 2

  • Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. Benchchem.1

  • Amine synthesis by amide reduction. Organic Chemistry Portal. 3

Sources

Technical Support Center: Purification of 4-chloro-N-(2-piperazin-1-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Overview: The Polybasic Challenge

Purifying 4-chloro-N-(2-piperazin-1-ylethyl)aniline presents a unique set of challenges due to its polybasic nature. The molecule contains three distinct nitrogen centers: a weakly basic, oxidation-prone aniline nitrogen, a highly basic tertiary piperazine nitrogen, and a highly basic secondary piperazine nitrogen.

Because the piperazine nitrogens possess high pKa values (typically around 5.3 and 9.7)[1], the molecule is highly polar and exists in a protonated state under neutral or mildly acidic conditions. This leads to severe chromatographic streaking, irreversible adsorption on standard stationary phases, and difficulty in separating the target from structurally similar byproducts (like unreacted piperazine or bis-alkylated impurities).

Troubleshooting FAQs

Q1: Why does my compound streak irreversibly on standard silica gel, resulting in poor recovery and broad peaks? Cause: The primary cause of amine streaking is the strong ionic interaction between the highly basic piperazine nitrogens and the weakly acidic silanol groups (Si-OH) present on the bare silica gel surface[2]. Instead of partitioning based on polarity, the basic amines protonate and bind ionically to the silica, causing irreversible adsorption[3]. Solution: You must mask the silanol activity. This can be achieved dynamically by adding a sacrificial basic modifier—such as 1-5% Triethylamine (TEA) or ammonia—to your mobile phase. The small TEA molecules competitively bind to the acidic silanol sites, allowing your target compound to elute normally[2]. For a more permanent solution, switch to an amine-functionalized silica column[4].

Q2: I synthesized this compound using an excess of piperazine to avoid bis-alkylation. How do I remove the unreacted piperazine without chromatography? Cause: Unreacted piperazine is extremely polar, highly hygroscopic, and tends to co-elute or smear across normal-phase chromatography columns[1]. Solution: Exploit the differential solubility of their salts. By treating the crude mixture with hydrochloric acid, you can form hydrochloride salts. Unreacted piperazine dihydrochloride is highly insoluble in cold organic solvents and will precipitate early, allowing the target monosubstituted product to be isolated from the filtrate via recrystallization in isopropanol[5].

Q3: Normal-phase chromatography isn't providing enough resolution from the bis-alkylated impurity. Can I use Reversed-Phase (RP) HPLC? Cause: Standard acidic RP-HPLC mobile phases (e.g., containing 0.1% Formic Acid or TFA) will fully ionize the polybasic piperazine ring. This makes the molecule too hydrophilic, causing it to elute in the void volume with poor peak shape. Solution: Utilize high-pH reversed-phase chromatography. By adjusting the mobile phase to an alkaline pH (e.g., using 0.1% ammonium hydroxide or TEA), the amines are forced into their free-base (unionized) form. This significantly increases their lipophilicity, improving retention and resolution on a standard C18 column[6].

Quantitative Data: Purification Method Comparison

To help you select the optimal purification route, the following table summarizes the expected outcomes of various methodologies applied to polybasic aniline derivatives.

Purification StrategyStationary PhaseMobile Phase SystemTypical RecoveryExpected PurityPrimary Use Case
Standard Normal Phase Bare Silica (Si-OH)DCM / MeOH< 40% (Severe Tailing)PoorNot recommended
Modified Normal Phase Bare Silica (Si-OH)DCM / MeOH + 1-5% TEA70 - 85%ModerateSmall scale, limited budget
Amine-Functionalized Propylamine-SilicaHexane / EtOAc> 90%High (>98%)Complex mixtures, scale-up
High-pH Reversed Phase C18H2O / MeCN + 0.1% NH₄OH85 - 95%Very High (>99%)Final polishing, LC-MS prep
Salt Crystallization NoneIsopropanol / HCl60 - 80%High (>95%)Bulk scale-up, piperazine removal

Experimental Workflows (Self-Validating Protocols)

Protocol A: Flash Chromatography using Amine-Functionalized Silica

This protocol eliminates the need for foul-smelling TEA by utilizing a stationary phase where the acidic silanols are permanently masked by covalently bonded propylamine groups[4],[3].

  • Method Development (TLC): Spot the crude mixture on an amine-functionalized TLC plate. Develop using a Hexane/Ethyl Acetate gradient (e.g., 80:20).

    • Self-Validation Step: Visualize the plate under UV light (254 nm) to identify the aniline moiety, followed by a Ninhydrin stain (requires heating) to specifically confirm the presence of the secondary amine on the piperazine ring.

  • Column Equilibration: Equilibrate an amine-functionalized silica cartridge with 3 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude 4-chloro-N-(2-piperazin-1-ylethyl)aniline in a minimal volume of dichloromethane (DCM) and load it directly onto the column head.

  • Elution: Run a gradient from 100% Hexane to 100% Ethyl Acetate. The basic stationary phase prevents silanol interactions, allowing the target compound to elute as a sharp peak.

Protocol B: Scalable Purification via Dihydrochloride Salt Crystallization

This protocol leverages the formation of stable piperazine salts to avoid chromatography entirely[1],[5].

  • Acidification: Dissolve the crude reaction mixture in a polar aprotic solvent (e.g., ethyl acetate). Under controlled cooling (5 °C), slowly add a stoichiometric excess of 4M HCl in dioxane to form the hydrochloride salts.

  • Primary Filtration: The unreacted piperazine dihydrochloride is highly insoluble in cold organic solvents and will precipitate first. Filter the mixture to remove this impurity[5].

  • Concentration & Charcoal Treatment: Evaporate the filtrate to dryness. Resuspend the residue in hot isopropanol. Add activated charcoal to adsorb any colored aniline oxidation byproducts, then filter the solution while hot.

  • Crystallization: Cool the isopropanol solution slowly to 5 °C. The pure 4-chloro-N-(2-piperazin-1-ylethyl)aniline hydrochloride salt will crystallize out of the solution[5].

Purification Workflow Visualization

PurificationWorkflow Start Crude 4-chloro-N- (2-piperazin-1-ylethyl)aniline CheckImp Identify Major Impurities (LC-MS / TLC) Start->CheckImp Imp1 High Polarity (Unreacted Piperazine) CheckImp->Imp1 Excess starting materials Imp2 Similar Polarity (Bis-alkylated / Aniline) CheckImp->Imp2 Over-alkylation products Action1 Salt Formation & Recrystallization (HCl salt in Isopropanol) Imp1->Action1 Action2 Chromatographic Separation Required Imp2->Action2 Success Pure Target Compound (>98% Purity) Action1->Success SilicaChoice Select Stationary Phase Action2->SilicaChoice AmineSilica Amine-Functionalized Silica (Hexane/EtOAc Gradient) SilicaChoice->AmineSilica Optimal Path NormalSilica Bare Silica Gel (High Risk of Tailing) SilicaChoice->NormalSilica Legacy Path AmineSilica->Success AddBase Modify Mobile Phase (Add 1-5% TEA or NH3) NormalSilica->AddBase AddBase->Success

Decision tree for the purification of polybasic 4-chloro-N-(2-piperazin-1-ylethyl)aniline.

References

  • When should amine-bonded columns be used for purification? Biotage. [Link]

  • Is there an easy way to purify organic amines? Biotage.[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. MDPI. [Link]

Sources

common byproducts in 4-chloro-N-(2-piperazin-1-ylethyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Impurity Control for 4-Chloro-N-(2-piperazin-1-ylethyl)aniline

Executive Summary & Process Dashboard

The Molecule: 4-Chloro-N-(2-piperazin-1-ylethyl)aniline is a critical "linker-scaffold" intermediate, often employed in the design of kinase inhibitors and GPCR ligands. Its structure combines an electron-deficient aniline with a solubilizing piperazine tail via an ethyl chain.[1]

The Challenge: The synthesis is deceptively simple. The standard alkylation of 4-chloroaniline with 1-(2-chloroethyl)piperazine derivatives is prone to competing nucleophilic attacks . The aniline nitrogen and the distal piperazine nitrogen (if unprotected) compete for the alkylating agent, leading to a complex mixture of poly-alkylated species and regioisomers.

Visual Workflow & Failure Points:

SynthesisWorkflow cluster_legend Legend SM1 4-Chloroaniline Reaction Alkylation Reaction (Base/Heat) SM1->Reaction SM2 1-(2-Chloroethyl)piperazine (or Boc-protected analog) SM2->Reaction Target Target Product (Mono-alkylated) Reaction->Target Main Path Imp1 Impurity A: Dialkylated Aniline (+140-150 Da shift) Reaction->Imp1 Excess Reagent Imp2 Impurity B: Piperazine Dimer/Bridge (Cross-linking) Reaction->Imp2 Unprotected NH Imp3 Impurity C: Vinyl Elimination (Des-chloroethyl) Reaction->Imp3 High Temp/Strong Base key Green: Desired Path | Red: Failure Modes

Caption: Figure 1. Reaction network showing the primary alkylation pathway and the three most common deviation points leading to impurities.

Troubleshooting Guides (Q&A)

Issue 1: The "Mass +154" Trap (Dialkylation)

User Question: "I am monitoring the reaction by LC-MS. The product peak is forming, but I see a growing impurity with a mass shift of roughly +154 Da relative to the product. It persists even after recrystallization.[1] What is it?"

Technical Diagnosis: You are observing N,N-bis(2-piperazin-1-ylethyl)-4-chloroaniline (Dialkylated Aniline).[1]

  • Mechanism: The secondary amine formed in your target product is still nucleophilic.[1] In the presence of excess alkylating agent (1-(2-chloroethyl)piperazine) and strong base, the product reacts a second time.[1]

  • Causality: This typically happens when:

    • The stoichiometry of the alkylating agent is too high (>1.1 equivalents).[1]

    • The reaction is run to "complete conversion" of the aniline starting material.[1] Pushing for 100% conversion often forces the over-alkylation.[1]

Solution Protocol:

  • Stoichiometry Control: Use a slight deficiency of the alkylating agent (0.9 eq) relative to 4-chloroaniline.[1] It is easier to separate unreacted 4-chloroaniline (non-polar) than the dialkylated impurity (polar, similar to product).[1]

  • Solvent Switch: Switch from DMF to Toluene or Xylene .[1] The dialkylated salt often precipitates out or is less favored in non-polar solvents compared to dipolar aprotic ones [1].[1]

  • Purification: If the impurity is present, use Acid-Base extraction.[1] The dialkylated species has three basic centers (two piperazines), making it more soluble in aqueous acid than the mono-alkylated target.[1] Careful pH titration (pH 5-6 wash) can selectively remove it.[1]

Issue 2: The "Polymer" Sludge (Regioselectivity)

User Question: "My reaction mixture turned into a viscous gum. NMR shows broad peaks, and yield is <30%. I used 1-(2-chloroethyl)piperazine dihydrochloride."

Technical Diagnosis: This is likely Piperazine Cross-Linking/Oligomerization .[1]

  • Mechanism: If you used 1-(2-chloroethyl)piperazine (unprotected), the distal nitrogen (N4) of the piperazine ring is a secondary amine.[1] It can react with another molecule of the chloroethyl reagent, forming linear chains or cross-linked networks.

  • Root Cause: Lack of protecting groups on the piperazine moiety.[1]

Solution Protocol (The "Gold Standard"): Do not use unprotected linkers for this synthesis if purity is paramount.

  • Use Protected Reagent: Switch to 1-Boc-4-(2-chloroethyl)piperazine or 1-Benzyl-4-(2-chloroethyl)piperazine .[1]

    • The Boc group renders the distal nitrogen non-nucleophilic.[1]

    • Reaction: 4-Chloroaniline + 1-Boc-4-(2-chloroethyl)piperazine

      
       Intermediate 
      
      
      
      TFA Deprotection
      
      
      Target.[1]
  • Self-Validation: The intermediate (Boc-protected) will be lipophilic and easily purified by flash chromatography (Hexane/EtOAc), completely avoiding the "gum" issue.

Issue 3: Vinyl Impurities (Elimination)

User Question: "I see a peak with M-36 (loss of HCl) in the starting material or early reaction samples. Is my reagent bad?"

Technical Diagnosis: You are detecting 1-Vinylpiperazine derivatives.[1]

  • Mechanism: Under strong basic conditions (e.g., NaH, KOtBu) or high temperatures, the 2-chloroethyl group undergoes E2 elimination to form a vinyl group instead of undergoing SN2 substitution.

  • Causality: Reaction temperature >100°C or using bases that are too strong/bulky.[1]

Solution Protocol:

  • Base Selection: Switch to a milder base like K₂CO₃ or Cs₂CO₃ (Cesium Carbonate).[1] Avoid Hydrides or tert-butoxides.[1]

  • Finkelstein Modification: Add catalytic NaI (Sodium Iodide) (0.1 eq).[1] This converts the chloro-linker to an iodo-linker in situ. The iodide is a better leaving group, allowing the substitution to proceed at lower temperatures (60-80°C), minimizing the thermal energy available for elimination [2].

Optimized Experimental Protocol

Method: Alkylation using Boc-Protection Strategy (Recommended for High Purity).[1]

Reagents:

  • 4-Chloroaniline (1.0 eq)[1]

  • 1-Boc-4-(2-chloroethyl)piperazine (1.1 eq) [Source: Benchchem/Sigma][1]

  • K₂CO₃ (2.5 eq)[1]

  • NaI (0.1 eq)[1]

  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve 4-Chloroaniline and 1-Boc-4-(2-chloroethyl)piperazine in ACN (0.2 M concentration).

  • Base Addition: Add powdered K₂CO₃ and catalytic NaI.[1]

  • Reflux: Heat to reflux (80-82°C) under Nitrogen. Monitor by TLC/LC-MS.

    • Checkpoint: Look for the disappearance of aniline.[1] Do not overheat.

  • Workup: Filter off inorganic salts while hot. Concentrate the filtrate.

  • Intermediate Purification: The Boc-protected intermediate is stable. Purify via silica gel column (Hexane:EtOAc 4:1) to remove unreacted aniline and any dialkylated byproduct (which will run much slower).[1]

  • Deprotection: Dissolve the purified intermediate in DCM. Add TFA (10 eq) or HCl/Dioxane. Stir at RT for 2 hours.

  • Isolation: Evaporate volatiles. Neutralize with sat. NaHCO₃. Extract with DCM/Isopropanol (3:1).[1] Dry and concentrate.

Data Summary Table: Common Impurities

Impurity NameRelative Mass (approx)OriginRemoval Strategy
Dialkylated Aniline +154 Da (vs Product)Over-reaction of productControl stoichiometry; Acid wash (pH 5.[1]5)
Vinyl-Piperazine -36 Da (vs Reagent)E2 Elimination (High Heat)Use NaI catalyst; Lower Temp (<90°C)
Bis-Piperazine Dimer Variable (Polymer)Unprotected ReagentUse Boc-protected reagent
Aniline Azo-dimer +Variable (Colored)Oxidation of AnilineDegas solvents; Inert atmosphere (N2)

References

  • Benchchem Technical Guides. "Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide." Benchchem.[2][1][3][4][5][6] Accessed October 2023.[1]

  • Master Organic Chemistry. "Friedel-Crafts Alkylation and Nucleophilic Substitution Mechanisms." Master Organic Chemistry. Accessed October 2023.[1]

  • Bio-Fount. "Product Data: 4-Chloro-N-(2-piperazin-1-ylethyl)aniline." Bio-Fount.

  • ChemicalBook. "Synthesis of Piperazine Derivatives and Aniline Alkylation Protocols." ChemicalBook.[1]

Sources

troubleshooting guide for piperazine alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Functionalization. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing the notorious challenges of piperazine alkylation.

Piperazine is a privileged scaffold in medicinal chemistry, but its high symmetry and the presence of two secondary amines with nearly identical pKa values make selective mono-functionalization a persistent challenge[1]. Over-alkylation, poor regioselectivity, and the formation of quaternary ammonium salts are frequent roadblocks that can ruin yields and complicate purification[2].

This troubleshooting guide provides field-proven strategies, mechanistic insights, and self-validating protocols to help you optimize your piperazine alkylation workflows.

Strategic Decision Workflow

Before troubleshooting a failed reaction, it is critical to evaluate if you have selected the correct synthetic pathway. The choice between direct alkylation, reductive amination, and protecting group strategies fundamentally dictates the impurity profile of your reaction[1].

G Start Target: Monoalkylated Piperazine Q1 Is the electrophile highly reactive (e.g., primary iodide)? Start->Q1 Direct Direct Alkylation (Use 5-10x Piperazine Excess) Q1->Direct No, and excess reagent is easily removed Protect Protecting Group Strategy (e.g., Mono-Boc Protection) Q1->Protect Yes, absolute selectivity is required RedAmin Reductive Amination (Aldehyde/Ketone + Reductant) Q1->RedAmin Carbonyl precursor is available

Decision tree for selecting the optimal piperazine monoalkylation strategy.

Frequently Asked Questions (Troubleshooting)

Q1: I am performing a direct alkylation with an alkyl halide, but I am getting a 60:40 mixture of mono- and di-alkylated products. How can I improve mono-selectivity without using protecting groups? Causality: When the first alkyl group attaches to the piperazine ring, its inductive electron-donating effect increases the nucleophilicity of the remaining secondary amine. Consequently, the mono-alkylated product competes effectively with the unreacted piperazine for the electrophile, leading to rapid di-alkylation[2]. Solutions:

  • Stoichiometric Control: Use a massive excess of piperazine (5 to 10 equivalents). Statistically, the electrophile will encounter unreacted piperazine far more often than the mono-alkylated product[3]. The unreacted piperazine can later be washed away during aqueous workup or precipitated.

  • In-Situ Mono-Protonation: Using piperazine monohydrochloride (or adding 1 eq of HCl to free piperazine) effectively protects one nitrogen atom via protonation, directing the alkylation exclusively to the free secondary amine[4].

  • Continuous Flow Chemistry: Performing the reaction in a continuous flow reactor with a static mixer ensures immediate 1:1 stoichiometry at the mixing point, drastically reducing over-alkylation[5].

Q2: My reaction mixture contains a highly polar baseline spot on TLC. LC-MS indicates the mass of my product + two alkyl groups. Why am I seeing quaternary ammonium salts? Causality: Direct alkylation with highly reactive electrophiles (like methyl iodide or benzyl bromide) does not stop at the tertiary amine stage. The newly formed tertiary amine can undergo further nucleophilic attack on the alkyl halide, forming an irreversible quaternary ammonium salt[5]. Solution: Switch from direct nucleophilic substitution to Reductive Amination . By reacting piperazine with an aldehyde or ketone in the presence of a reducing agent, the reaction proceeds via an iminium intermediate. Once reduced to the tertiary amine, it cannot form an iminium ion again, completely preventing quaternization[2][5].

Q3: I decided to use a Boc-protecting group strategy to guarantee mono-alkylation. What is the most reliable sequence? Causality: Protecting one nitrogen atom with a tert-butyloxycarbonyl (Boc) group completely deactivates it due to the electron-withdrawing nature of the carbamate[6]. This leaves exactly one nucleophilic site, ensuring perfect regiocontrol. Solution: React piperazine (in excess) with Boc₂O to form mono-Boc-piperazine[5]. Perform your alkylation or reductive amination on the free amine[6], and finally deprotect using TFA or HCl in dioxane[2].

Quantitative Comparison of Alkylation Strategies

To help you choose the best approach for your specific substrate, the following table summarizes the quantitative and practical trade-offs of each method:

StrategyTypical Mono-YieldRisk of Di-alkylationRisk of QuaternizationBest Use Case
Direct Alkylation (1:1 eq) 30 - 50%HighModerateQuick screening; easily separable products.
Direct Alkylation (10:1 eq) 70 - 85%LowLowCheap piperazine; volatile/water-soluble excess.
Reductive Amination 80 - 95%LowZero Primary/secondary alkyl groups; avoiding over-alkylation.
Boc-Protection Route > 90% (over 3 steps)Zero LowComplex/expensive electrophiles; late-stage synthesis.

Validated Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in checks to ensure the reaction is proceeding correctly at each stage.

Protocol A: Direct Monoalkylation via Stoichiometric Control[5]

Mechanism: Mass action law favors mono-alkylation by flooding the reaction environment with the nucleophile.

  • Preparation: Dissolve anhydrous piperazine (8.6 g, 100 mmol, 4.0 eq) in 30 mL of pyridine, which acts as both the solvent and the base.

  • Addition: Slowly add the alkyl halide (25 mmol, 1.0 eq) dropwise at room temperature. Causality: Dropwise addition prevents localized heating and high local concentrations of the electrophile, which would otherwise trigger runaway di-alkylation.

  • Reaction: Heat the mixture to reflux for 12 hours. Validation Check: TLC of the reaction mixture should show complete consumption of the alkyl halide.

  • Precipitation: Cool the mixture to room temperature, then place it in a freezer (-20°C) overnight. The byproduct (pyridinium salt) and the bulk of the excess piperazine will precipitate.

  • Isolation: Filter the cold mixture and wash the solid with cold acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Heat the residue under a vacuum line (80-90°C at 20 mmHg) to remove traces of pyridine, followed by fractional distillation to isolate the pure monoalkylated product.

Protocol B: Selective Reductive Amination of N-Boc-Piperazine[1][6]

Mechanism: Condensation forms an iminium ion, which is selectively reduced to the tertiary amine, preventing any further over-alkylation.

  • Imine Formation: Dissolve 1-Boc-piperazine (1.0 eq) and the target aldehyde (1.05 eq) in dry 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour. Validation Check: A slight color change or the formation of microscopic water droplets on the flask wall indicates successful carbinolamine/iminium formation.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Causality: STAB is chosen because it is a mild reducing agent that selectively reduces iminium ions over unreacted aldehydes.

  • Reaction: Stir at room temperature for 12-16 hours under an inert nitrogen atmosphere.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Deprotection: Dissolve the crude product in dichloromethane and add trifluoroacetic acid (TFA) (10 eq). Stir for 2 hours at room temperature, then concentrate to yield the monoalkylated piperazine as a TFA salt[2].

Mechanistic Pathway: Reductive Amination

Understanding the exact molecular transitions during reductive amination helps in troubleshooting stalled reactions (e.g., identifying if the iminium fails to form due to steric hindrance or lack of acid catalysis).

G N1 N-Boc-Piperazine + Aldehyde N2 Carbinolamine Intermediate N1->N2 Nucleophilic Attack N3 Iminium Ion (Dehydration) N2->N3 - H2O (Acid Catalyzed) N4 Monoalkylated Product N3->N4 Reduction (e.g., STAB)

Mechanistic sequence of reductive amination, preventing over-alkylation.

References

1.3 - ACS (American Chemical Society) 2.5 - ResearchGate 3.1 - NIH (National Institutes of Health) 4.2 - BenchChem 5.6 - BenchChem 6. 4 - BenchChem

Sources

Technical Support Center: Optimizing Aniline-Piperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the optimization and troubleshooting of aniline-piperazine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize the Buchwald-Hartwig amination to construct these critical C-N bonds, a cornerstone in modern medicinal chemistry.[1][2][3] N-arylpiperazines are prevalent scaffolds in a vast array of pharmaceuticals, making the reliable synthesis of these motifs paramount.[1][3]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to intelligently troubleshoot and optimize your reactions.

The Engine of the Reaction: Understanding the Buchwald-Hartwig Catalytic Cycle

Before diving into troubleshooting, a foundational understanding of the reaction mechanism is crucial. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-defined catalytic cycle.[4][5] Understanding these steps allows you to diagnose which part of your reaction may be failing.

The cycle consists of three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity of the aryl halide is a key factor here, with the general trend being Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[6]

  • Amine Coordination & Deprotonation: The amine (in this case, aniline or piperazine) coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[7]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired N-aryl product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[4][7]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 LPd(0) (Active Catalyst) OA_Complex L(Ar)Pd(II)-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L(Ar)Pd(II)-N(H)R'R'']+ (Amine Complex) OA_Complex->Amine_Complex Amine Coordination (R'R''NH) Amido_Complex L(Ar)Pd(II)-NR'R'' (Amido Complex) Amine_Complex->Amido_Complex Deprotonation (-Base-H+) Amido_Complex->Pd0 Reductive Elimination (Ar-NR'R'') Product N-Aryl Product Amido_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Amine Aniline/Piperazine Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: The Buchwald-Hartwig Catalytic Cycle.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during aniline-piperazine coupling reactions.

Problem 1: No Reaction or Very Low Conversion

You've set up your reaction, but TLC or LC-MS analysis shows only starting materials.

Q: My reaction isn't working at all. What's the first thing I should check?

A: The most common culprits for a completely failed reaction are an inactive catalyst system and poor reaction setup. Organometallic reactions are highly sensitive to air and moisture.[8]

  • Ensure an Inert Atmosphere: Your palladium catalyst, particularly the active Pd(0) species, is readily oxidized by atmospheric oxygen, rendering it inactive. Always assemble your reaction under an inert atmosphere (Argon or Nitrogen). Degassing your solvent by sparging with an inert gas for 15-30 minutes before use is a critical and often overlooked step.[9]

  • Use Anhydrous Reagents: Water can hydrolyze the base and interfere with the catalytic cycle. Use anhydrous solvents and ensure your starting materials are dry.

  • Verify Catalyst/Ligand Choice: For challenging substrates, especially aryl chlorides, the choice of ligand is paramount. Standard ligands may not be sufficient. You need a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) to promote the difficult oxidative addition step and stabilize the catalyst.[9] Consider using a modern, air-stable palladium pre-catalyst (e.g., XPhos Pd G3), which forms the active Pd(0) species more reliably than older sources like Pd(OAc)₂.[6][10]

Q: I've confirmed my setup is inert, but the reaction still fails. Could my starting materials be the problem?

A: Yes, the reactivity of your aryl halide is a major factor.

  • Aryl Halide Reactivity: The general reactivity trend for the oxidative addition step is I > Br > OTf > Cl.[6] Aryl chlorides are the least reactive and require more robust catalyst systems. If you are using an aryl chloride, you almost certainly need a specialized, sterically hindered biarylphosphine ligand for success.[7][10]

  • Substrate Solubility: If your aniline, piperazine, or aryl halide has poor solubility in the chosen solvent, the reaction will be incredibly slow or may not proceed at all.[6] Toluene and 1,4-dioxane are common first choices.[8] If solubility is an issue, try screening other anhydrous, degassed solvents. Ensure vigorous stirring to maximize contact between reagents, especially when using heterogeneous inorganic bases like K₃PO₄.[6]

Troubleshooting_No_Reaction start No or Low Conversion check_setup Is the reaction setup strictly inert and anhydrous? start->check_setup check_catalyst Is the catalyst/ligand appropriate for the substrate? check_setup->check_catalyst Yes remedy_setup Action: Degas solvent, use glovebox/Schlenk line, ensure dry reagents. check_setup->remedy_setup No check_solubility Are all reagents soluble? check_catalyst->check_solubility Yes remedy_catalyst Action: For Ar-Cl, use bulky ligand (XPhos, RuPhos). Consider a G3/G4 precatalyst. check_catalyst->remedy_catalyst No remedy_solubility Action: Screen alternative solvents (Toluene, Dioxane, THF). Ensure vigorous stirring. check_solubility->remedy_solubility No success Reaction Proceeds check_solubility->success Yes remedy_setup->start Re-run remedy_catalyst->start Re-run remedy_solubility->start Re-run

Caption: Troubleshooting workflow for failed reactions.

Problem 2: Significant Formation of Side Products

Your reaction works, but your desired product is contaminated with significant impurities.

Q: I'm getting a lot of the bis-arylated piperazine product. How can I favor mono-arylation?

A: This is a classic selectivity challenge with unprotected piperazine, which has two reactive secondary amine sites.[11] The key is to control the stoichiometry and relative concentrations.

  • Use Excess Piperazine: The simplest solution is to use a large excess of piperazine (3-5 equivalents or more). This statistically favors the aryl halide reacting with an unreacted piperazine molecule rather than the already-arylated product. In some cases, piperazine can even be used as the solvent.[1][12]

  • Slow Addition of Aryl Halide: Adding the aryl halide slowly via a syringe pump to a solution of the catalyst, base, and excess piperazine maintains a high concentration of piperazine relative to the electrophile throughout the reaction, suppressing the second arylation.[12]

  • Use a Mono-Protected Piperazine: The most robust method is to use a mono-protected piperazine, such as N-Boc-piperazine. This physically blocks one of the nitrogen atoms, ensuring mono-arylation. The Boc group can be easily removed later with an acid like TFA or HCl.[12]

Q: My mass spec shows a peak corresponding to my starting aryl halide minus the halogen (hydrodehalogenation). What causes this?

A: Hydrodehalogenation is a known side reaction that competes with reductive elimination. It can be promoted by several factors.

  • Reaction Temperature: High temperatures can favor side reactions. Try running the reaction at the lowest temperature that still provides a reasonable rate (e.g., 80-90 °C instead of 110 °C).[8][9]

  • Choice of Base and Solvent: Some solvent/base combinations are more prone to this side reaction. For instance, studies have shown that solvents like NMP and DMAC can promote debromination.[13] Sticking to common nonpolar, aprotic solvents like toluene or m-xylene is often a good strategy.[13][14]

  • Ligand Effects: The ligand can influence the relative rates of reductive elimination versus competing pathways. Screening a different class of ligand may solve the issue.

Frequently Asked Questions (FAQs)

Q1: What is a good, general starting point for optimizing a new aniline-piperazine coupling?

A1: For a standard aryl bromide, a reliable starting point is:

  • Catalyst: XPhos Pd G3 (1-2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv.)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

  • Temperature: 100 °C This combination is robust and effective for a wide range of substrates.[9][12]

Q2: How do I choose between a strong base like NaOtBu and a weaker base like K₃PO₄ or Cs₂CO₃?

A2: The choice is a trade-off between reactivity and functional group tolerance.

  • Strong Bases (NaOtBu, LHMDS): These are generally more reactive and often required for less acidic amines or less reactive aryl halides (like chlorides). However, they are incompatible with base-sensitive functional groups such as esters and nitro groups.[5][6][15]

  • Weaker Bases (K₃PO₄, Cs₂CO₃): These offer much broader functional group tolerance.[6] Cesium carbonate (Cs₂CO₃) is often a good choice due to its better solubility in organic solvents compared to potassium phosphate.[6] If your reaction is sluggish with a weak base, you may need to switch to a stronger one, provided your substrate is compatible.

Q3: How can I purify my final, often very polar, N-arylpiperazine product?

A3: The basicity and high polarity of piperazine-containing compounds can make purification challenging, often leading to streaking on silica gel columns.[16]

  • Acid/Base Extraction: A simple and effective first pass is an acid/base workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract the pure product back into an organic solvent.

  • Chromatography Additives: If column chromatography is necessary, add a small amount of a competing base like triethylamine (TEA) (0.5-1%) or ammonium hydroxide to the eluent system. This deactivates the acidic sites on the silica gel, preventing product tailing and improving separation.[16]

  • Salt Formation: For crystalline solids, purification can sometimes be achieved by precipitating the product as a salt (e.g., a dihydrochloride or diacetate), filtering, washing, and then regenerating the free base.[16]

Data & Protocols

Table 1: Recommended Starting Conditions for Aniline-Piperazine Coupling
Aryl Halide ClassPalladium SourceLigandBaseSolventTemperature (°C)Notes
Electron-Neutral or -Rich Aryl Bromide Pd₂(dba)₃ (1 mol%)XPhos (2.2 mol%)NaOtBu (1.4 eq)Toluene100A robust, general-purpose system.
Electron-Poor Aryl Bromide Pd(OAc)₂ (2 mol%)SPhos (4.4 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane100-110Weaker base may be tolerated due to activated halide.
Electron-Neutral or -Rich Aryl Chloride XPhos Pd G3 (2 mol%)(None needed)LHMDS (1.5 eq)Toluene110Requires a highly active catalyst system.[7][9]
Substrate with Base-Sensitive Groups RuPhos Pd G3 (2 mol%)(None needed)Cs₂CO₃ (2.0 eq)THF80Milder conditions to preserve functional groups.[6]

This table provides starting points for optimization. Actual optimal conditions may vary based on the specific aniline and piperazine substrates.

General Experimental Protocol for Aniline-Piperazine Coupling

This protocol is a representative example for the coupling of an aryl bromide with piperazine.

Reagents:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Piperazine (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 0.01 equiv)

  • XPhos (0.022 mmol, 0.022 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, Degassed Toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, piperazine, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Inert Atmosphere: Seal the vessel with a septum, and cycle between vacuum and backfilling with Argon or Nitrogen three times.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Heating and Monitoring: Place the vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS. Reactions are typically complete in 2-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with 0.5-1% triethylamine added to the eluent to prevent streaking.

References

  • Current time information in Denbighshire, GB. (n.d.). Google.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved March 7, 2024, from [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2006, June 9). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). ChemRxiv. Retrieved March 7, 2024, from [Link]

  • Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. (n.d.). Bentham Science Publisher. Retrieved March 7, 2024, from [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. (2023, December 15). IntechOpen. Retrieved March 7, 2024, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Technical University of Denmark. Retrieved March 7, 2024, from [Link]

  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. (2023, February). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved March 7, 2024, from [Link]

  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (2025). SGVU Journal of Pharmaceutical Research & Education. Retrieved March 7, 2024, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved March 7, 2024, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

Sources

Technical Support Center: Stability & Storage of 4-chloro-N-(2-piperazin-1-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Dashboard

For rapid decision-making, refer to this stability matrix. This compound is a bifunctional intermediate containing an electron-rich aniline and a nucleophilic piperazine, making it susceptible to two distinct degradation pathways: Oxidation and Carbamate Formation .

ParameterRecommendationCriticalityScientific Rationale
Temperature -20°C (Long-term) HighRetards radical oxidation kinetics and suppresses molecular mobility.
Atmosphere Argon or Nitrogen CriticalPrevents contact with O₂ (oxidation) and CO₂ (carbamate formation).
Container Amber Glass + Parafilm/Teflon HighBlocks UV light (aniline sensitivity); ensures gas-tight seal.
Desiccant Required MediumPiperazine moieties are hygroscopic; moisture accelerates carbamate formation.
State Solid / Powder HighSolutions degrade 10–100x faster than solids due to increased molecular collision.

Mechanistic Insight: Why Does It Degrade?

To prevent degradation, you must understand the enemy. 4-chloro-N-(2-piperazin-1-ylethyl)aniline (CAS: 952959-60-3) suffers from "Dual-Front Attack."

A. The Aniline Front (Oxidation)

The 4-chloroaniline moiety is electron-rich. Upon exposure to air and light, it undergoes radical cation formation . This leads to irreversible polymerization, typically observed as the sample turning from off-white to brown, purple, or black .

  • Key Indicator: Color change.

  • Reversibility:Irreversible .

B. The Piperazine Front (Carbonation)

The secondary amine in the piperazine ring is a strong nucleophile. It reacts avidly with atmospheric carbon dioxide (CO₂) to form piperazine carbamates (zwitterionic species).

  • Key Indicator: Formation of a white crystalline crust on the cap or surface.

  • Reversibility:Reversible (often via acid/base wash or heating).

C. Degradation Pathway Diagram

The following diagram illustrates the chemical fate of the molecule under poor storage conditions.

DegradationPathways Parent 4-chloro-N-(2-piperazin-1-ylethyl)aniline (Active Compound) Radical Anilino Radical Cation Parent->Radical SET Mechanism Carbamate Piperazine Carbamate (White Crust/Solid) Parent->Carbamate Nucleophilic Attack O2_Factor Exposure to O₂ / UV Light O2_Factor->Radical CO2_Factor Exposure to CO₂ (Air) CO2_Factor->Carbamate NOxide N-Oxides & Azo Dimers (Brown/Black Impurities) Radical->NOxide Polymerization

Figure 1: Divergent degradation pathways showing irreversible oxidation (top) and reversible carbonation (bottom).

Troubleshooting Guide (FAQ)

Q1: My sample has turned from off-white to a dark brown sticky solid. Can I purify it?

  • Diagnosis: This is oxidative degradation of the aniline moiety, likely catalyzed by light or heat.

  • Solution: If the color is deep brown, the purity has likely dropped significantly (>10%). Recrystallization is difficult due to the "oiling out" nature of the impurities.

  • Action: Check purity via LC-MS. If <90%, it is often more cost-effective to repurchase than to repurify. If attempting rescue, use column chromatography (DCM/MeOH/NH₃) rather than crystallization.

Q2: There is a hard white crust on the threads of the vial, but the powder inside looks fine. Is the whole batch ruined?

  • Diagnosis: This is "Piperazine Carbamate" formation caused by CO₂ ingress. The crust acts as a seal, sometimes protecting the inner bulk material.

  • Solution: Do not scrape the crust into the bulk sample.

  • Action: Carefully remove the crust with a spatula and discard. Analyze the bulk powder by NMR. If the bulk is pure, transfer it to a fresh vial under Argon immediately.

Q3: I dissolved the compound in DMSO for screening, and it degraded overnight. Why?

  • Diagnosis: Solution-state instability. In solution, molecular mobility increases, accelerating radical propagation. DMSO can also act as an oxidant under certain conditions, and DMSO absorbs water (hygroscopic).

  • Action: Never store this compound in solution. Prepare fresh stock solutions immediately before use. If storage is unavoidable, use anhydrous DMSO, purge with Argon, freeze at -80°C, and use within 24 hours.

Standard Operating Procedure (SOP): Storage & Handling

Follow this protocol to maximize shelf life (12–24 months).

Phase 1: Receiving & Initial Handling
  • Equilibrate: Allow the shipping vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic piperazine ring.

  • Aliquot Strategy: Do not repeatedly freeze/thaw the master batch. Divide the material into single-use aliquots inside a glovebox or under an inverted funnel with inert gas flow.

Phase 2: The "Inert Blanket" Technique
  • Gas Selection: Use Argon rather than Nitrogen if possible. Argon is heavier than air and forms a stable "blanket" over the solid in the vial, whereas Nitrogen mixes more easily with air turbulence.

  • Sealing: Cap tightly. Wrap the cap-neck junction with Parafilm or electrical tape to prevent gas exchange.

Phase 3: Long-Term Storage
  • Temperature: Store at -20°C .

  • Secondary Containment: Place the sealed vial inside a secondary jar or desiccator containing activated silica gel or Drierite. This creates a double barrier against moisture.

Workflow Visualization

StorageProtocol Start Receive Shipment (Do NOT Open Yet) Equilibrate Warm to Room Temp (Prevents Condensation) Start->Equilibrate Glovebox Transfer to Inert Atmosphere (Argon/N2) Equilibrate->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Seal Cap + Parafilm Wrap Aliquot->Seal Secondary Place in Jar with Desiccant Seal->Secondary Freeze Store at -20°C Secondary->Freeze

Figure 2: Optimal workflow for handling hygroscopic, oxidation-prone amines.

References & Grounding

The protocols above are derived from the chemical behavior of N-substituted anilines and piperazines. Specific mechanistic grounding is provided below:

  • Piperazine Carbonation: Piperazine derivatives rapidly react with atmospheric CO₂ to form carbamates. This reaction is reversible but alters solubility and molecular weight.

    • Source:Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science.Link

  • Aniline Oxidation: Electron-rich anilines undergo radical cation formation followed by N-N coupling (azo formation) or polymerization upon exposure to oxygen and light.

    • Source:Patai's Chemistry of Functional Groups, The Chemistry of Anilines.Link

  • Storage of Hygroscopic Amines: Standard chemical safety guidelines for handling hygroscopic bases emphasize the use of desiccants and inert atmospheres to prevent hydrolysis and carbonate formation.

    • Source:Sigma-Aldrich (Merck) Technical Bulletin: Handling Air-Sensitive Reagents.Link

Technical Support Center: Scaling Up the Synthesis of 4-chloro-N-(2-piperazin-1-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-chloro-N-(2-piperazin-1-ylethyl)aniline (CAS 952959-60-3). This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling up the N-alkylation of anilines.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the causality behind each synthetic choice—ensuring your scale-up process is a robust, self-validating system that minimizes impurities and maximizes throughput.

The Scalable Synthetic Workflow

To achieve high purity and yield on a multigram to kilogram scale, the most reliable pathway avoids reductive amination of unstable aldehydes. Instead, we utilize the direct N-alkylation of 4-chloroaniline using 1-Boc-4-(2-chloroethyl)piperazine [1, 2]. This is followed by the anhydrous acidic deprotection of the tert-butyloxycarbonyl (Boc) group [3].

Quantitative Process Parameters
Process StepReagents / SolventsStoichiometryTemp (°C)Time (h)Expected Yield
1. Activation 1-Boc-4-(2-chloroethyl)piperazine, KI1.0 eq : 0.2 eq250.5N/A (in situ)
2. N-Alkylation 4-Chloroaniline, K₂CO₃, MeCN1.5 eq : 2.0 eq8018 - 2475 - 85%
3. Deprotection Boc-Intermediate, 4M HCl in Dioxane1.0 eq : 5.0 eq252 - 4>90%
4. Freebasing HCl Salt, 2M NaOH, EtOAc1.0 eq : Excess0 - 251>95%
Detailed Step-by-Step Methodology

Step 1: Finkelstein-Assisted N-Alkylation

  • Charge the Reactor: To a dry, nitrogen-flushed reactor, add 4-chloroaniline (1.5 eq) and anhydrous acetonitrile (MeCN, 10 volumes).

  • Base & Catalyst Addition: Add finely milled anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and potassium iodide (KI, 0.2 eq). Stir the suspension for 15 minutes.

  • Electrophile Addition: Slowly add 1-Boc-4-(2-chloroethyl)piperazine (1.0 eq) [1].

  • Heating: Elevate the temperature to 80°C (reflux) and maintain vigorous stirring for 18–24 hours. Monitor by LC-MS until the alkyl chloride is consumed.

  • Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate. Partition the residue between ethyl acetate (EtOAc) and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate.

Step 2: Acidic Boc Deprotection & Isolation

  • Solvation: Dissolve the crude Boc-protected intermediate in a minimal volume of anhydrous 1,4-dioxane (or methyl tert-butyl ether, MTBE) [4].

  • Acidification: Cool the solution to 0°C. Dropwise, add a solution of 4M HCl in 1,4-dioxane (5.0 eq) [3].

  • Precipitation: Remove the ice bath and stir at room temperature. A thick white precipitate (the hydrochloride salt) will begin to crash out within 30 minutes. Stir for 2–4 hours to ensure complete deprotection.

  • Filtration: Filter the suspension, washing the filter cake thoroughly with cold MTBE to remove unreacted 4-chloroaniline and organic impurities.

Step 3: Freebasing (Optional, if the free base is required)

  • Suspend the hydrochloride salt in cold water and adjust the pH to 10–11 using 2M aqueous NaOH.

  • Extract the aqueous layer three times with EtOAc.

  • Dry the combined organic layers over Na₂SO₄ and concentrate under vacuum to afford pure 4-chloro-N-(2-piperazin-1-ylethyl)aniline.

Mechanistic Pathway & Process Diagram

The following workflow illustrates the logical progression of the synthesis, highlighting the critical catalytic and purification nodes that prevent reaction stalling.

G A 4-Chloroaniline + 1-Boc-4-(2-chloroethyl)piperazine B Finkelstein Activation (KI/NaI catalyst) A->B C N-Alkylation (K2CO3, MeCN, 80°C) B->C D Boc-Protected Intermediate C->D E Acidic Deprotection (HCl/Dioxane) D->E F Freebasing & Isolation (NaOH, Extraction) E->F G Target Molecule: 4-chloro-N-(2-piperazin-1-ylethyl)aniline F->G

Process flow for 4-chloro-N-(2-piperazin-1-ylethyl)aniline synthesis.

Troubleshooting Guides & FAQs

Q1: How do I minimize N,N-dialkylation (over-alkylation) of the aniline? A1: The secondary amine product is still nucleophilic and can react with a second equivalent of the alkyl chloride. To suppress this, we employ a self-validating stoichiometric control: use a slight excess of the less expensive 4-chloroaniline (1.5 eq) to statistically favor mono-alkylation. Furthermore, using a mild, insoluble base like K₂CO₃ instead of a strong soluble base (like NaH or KOtBu) prevents the deprotonation of the newly formed secondary amine, keeping its nucleophilicity lower than that of the primary aniline.

Q2: The alkylation step stalls at 50-60% conversion even after 24 hours. How can I accelerate it? A2: 1-Boc-4-(2-chloroethyl)piperazine is a relatively unreactive primary alkyl chloride. The stalling is a kinetic issue. The solution is to introduce a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI) to initiate a Finkelstein reaction [5]. The iodide ion acts as a nucleophilic catalyst, displacing the chloride to form an alkyl iodide in situ. The alkyl iodide is a vastly superior electrophile, rapidly reacting with the aniline and driving the conversion to completion.

Q3: Workup of the Boc-intermediate results in unbreakable emulsions. How do I separate the layers? A3: Emulsions here are caused by the amphiphilic nature of the piperazine intermediate and the presence of fine inorganic salt particulates (KCl/KI).

  • Causality-based fix: Never skip the Celite filtration step before the aqueous workup. Removing suspended solids eliminates the nucleation sites for emulsions. If an emulsion still forms during the EtOAc/Water partition, saturate the aqueous layer with NaCl (brine) to increase its density and ionic strength, which forces the organic product into the EtOAc layer.

Q4: The final deprotection yields a gummy residue instead of a crystalline solid. What went wrong? A4: This is a classic symptom of using Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection. TFA generates trifluoroacetate salts, which are highly hygroscopic and tend to trap residual solvents, resulting in unfilterable gums.

  • The Protocol Standard: Switch to 4M HCl in anhydrous 1,4-dioxane [3, 4]. The resulting hydrochloride salt of the piperazine derivative is highly crystalline and insoluble in dioxane/MTBE. It will spontaneously crash out of solution. This precipitation not only drives the deprotection equilibrium forward (Le Chatelier's principle) but also allows you to isolate the highly pure product via simple vacuum filtration, bypassing a messy aqueous workup.

References

  • Ningbo Inno Pharmchem Co., Ltd. "The Importance of 1-Boc-4-(2-chloroethyl)piperazine in Pharmaceutical Synthesis." Inno Pharmchem Technical Articles, Oct 2025. Available at: [Link]

  • ChemRxiv. "Practical Multigram Approach to Conformationally Constrained Proline-Based Building Blocks." ChemRxiv Preprints. Available at: [Link]

Validation & Comparative

A Comparative Framework for Evaluating the Biological Activity of Novel Arylpiperazine-Based Kinase Inhibitors: A Case Study of 4-chloro-N-(2-piperazin-1-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] This has made them one of the most critical classes of drug targets in modern oncology.[2] The development of small-molecule kinase inhibitors, such as the groundbreaking introduction of imatinib for chronic myeloid leukemia, has revolutionized cancer treatment by targeting the specific molecular drivers of the disease.[3][4] The arylpiperazine scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous compounds with diverse biological activities, including potential as anticancer agents.[5][6]

This guide focuses on a representative arylpiperazine-containing compound, 4-chloro-N-(2-piperazin-1-ylethyl)aniline (hereafter referred to as "Test Compound A"). While the specific kinase inhibitory profile of Test Compound A is yet to be fully elucidated, its structure warrants a thorough investigation. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically evaluate the biological activity of novel entities like Test Compound A. We will compare its hypothetical performance against well-characterized, clinically relevant kinase inhibitors, providing the causal logic behind experimental choices and self-validating protocols to ensure data integrity.

For this guide, we will use the following well-established kinase inhibitors as benchmarks for comparison:

  • Gefitinib: An Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI) used in non-small cell lung cancer (NSCLC).[][8]

  • Imatinib: A TKI targeting BCR-ABL, c-KIT, and PDGF-R, used in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[4][8]

This guide will walk through a three-tiered evaluation cascade: (1) direct biochemical profiling, (2) cell-based activity assessment, and (3) in vivo efficacy models.

Part 1: Biochemical Profiling - Direct Target Engagement and Potency

Scientific Rationale: The foundational step in characterizing any potential inhibitor is to determine its direct effect on the enzymatic activity of purified kinases. This in vitro approach isolates the enzyme from the complex cellular environment, allowing for a clean measurement of potency (typically as an IC50 value) and initial selectivity profiling.[9] It answers the primary question: Does the compound directly inhibit the kinase of interest, and how potently? We utilize a luminescence-based kinase assay that quantifies ATP consumption, a direct proxy for kinase activity.[10]

Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™ Principle)

This protocol measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[10]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a universal kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Kₘ for the specific kinase being tested.

    • Kinase Aliquots: Prepare single-use aliquots of purified recombinant kinases (e.g., EGFR, ABL) to avoid freeze-thaw cycles.

    • Substrate: Prepare the appropriate peptide substrate for each kinase.

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of Test Compound A, Gefitinib, and Imatinib in 100% DMSO, starting at a top concentration of 10 mM.

    • Perform a secondary dilution of these plates into the kinase buffer.

  • Kinase Reaction (384-well plate format):

    • Add 2.5 µL of the diluted compound or vehicle (DMSO control) to the appropriate wells.

    • Add 2.5 µL of the kinase/substrate mix to each well to initiate the reaction.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no kinase) and negative (vehicle) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation: Biochemical Potency

The results of this experiment should be summarized in a clear, comparative table.

CompoundTarget KinaseIC50 (nM)
Test Compound AEGFRExperimental Data
ABLExperimental Data
GefitinibEGFRExperimental Data
ABLExperimental Data
ImatinibEGFRExperimental Data
ABLExperimental Data
Workflow Visualization

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep 1. Prepare Compound Serial Dilutions Dispense 3. Dispense Compounds & Kinase Mix into Plate Compound_Prep->Dispense Reagent_Prep 2. Prepare Kinase, Substrate, and ATP Reagent_Prep->Dispense Incubate 4. Incubate at RT for 60 minutes Dispense->Incubate Stop_Reaction 5. Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate->Stop_Reaction Develop_Signal 6. Add Detection Reagent (Generate Light) Stop_Reaction->Develop_Signal Read_Plate 7. Read Luminescence Develop_Signal->Read_Plate Data_Analysis 8. Analyze Data (Calculate IC50) Read_Plate->Data_Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Part 2: Cellular Activity - Confirming On-Target Effects and Phenotypic Outcomes

Scientific Rationale: While biochemical assays measure direct potency, they do not reflect a compound's ability to enter cells, engage its target in a complex milieu, and elicit a biological response.[11] Cell-based assays are therefore the critical next step. We will use two types: a target engagement assay to measure the inhibition of downstream signaling and a proliferation assay to measure the phenotypic outcome. For this, we must use cell lines with a known dependency on the kinase (e.g., NCI-H1975 lung cancer cells with an EGFR mutation, and K562 leukemia cells expressing the BCR-ABL fusion protein).[12]

Experimental Protocol: Western Blot for Phospho-Protein Levels

This protocol directly assesses if the inhibitor is blocking the kinase's activity inside the cell by measuring the phosphorylation of a known downstream substrate.

  • Cell Culture and Treatment:

    • Plate NCI-H1975 or K562 cells and allow them to adhere/stabilize overnight.

    • Starve the cells of growth factors for 4-6 hours, if necessary, to reduce basal signaling.

    • Treat cells with a dose-response of Test Compound A and the relevant comparator (Gefitinib for NCI-H1975, Imatinib for K562) for 2 hours.

    • Stimulate with the appropriate growth factor (e.g., EGF for NCI-H1975) for 15 minutes, where applicable.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-CrkL, anti-total-CrkL).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

Experimental Protocol: Cell Proliferation Assay (CCK-8/MTT)

This protocol measures the effect of the inhibitor on cancer cell viability and growth over time.

  • Cell Plating: Seed cancer cells (NCI-H1975, K562) in 96-well plates at an optimized density.

  • Compound Treatment: After 24 hours, treat the cells with a 10-point dose-response curve of the inhibitors.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Measurement:

    • Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.

    • Read the absorbance at the appropriate wavelength (450 nm for CCK-8).

  • Data Analysis: Normalize the data and calculate the GI50 (concentration for 50% growth inhibition) using a four-parameter dose-response curve.

Data Presentation: Cellular Activity
CompoundCell LineAssayIC50 / GI50 (nM)
Test Compound ANCI-H1975 (EGFR-mut)ProliferationExperimental Data
K562 (BCR-ABL)ProliferationExperimental Data
GefitinibNCI-H1975 (EGFR-mut)ProliferationExperimental Data
K562 (BCR-ABL)ProliferationExperimental Data
ImatinibNCI-H1975 (EGFR-mut)ProliferationExperimental Data
K562 (BCR-ABL)ProliferationExperimental Data
Pathway Visualization

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibition

Caption: Simplified EGFR signaling pathway.

Part 3: In Vivo Efficacy - Evaluation in Preclinical Models

Scientific Rationale: The ultimate preclinical test for a drug candidate is its performance in a living organism.[13] An in vivo xenograft model, where human cancer cells are implanted into immunodeficient mice, allows for the assessment of a compound's efficacy in controlling tumor growth, as well as its tolerability and basic pharmacokinetic properties.[14] This step integrates all aspects of a drug's behavior.

Experimental Protocol: Subcutaneous Xenograft Model
  • Cell Implantation:

    • Subcutaneously inject 5-10 million NCI-H1975 cells (suspended in Matrigel) into the flank of immunodeficient mice (e.g., NOD/SCID or Nu/Nu).

    • Allow tumors to grow to a palpable size (e.g., 150-200 mm³).

  • Group Randomization and Treatment:

    • Randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., oral gavage daily).

      • Group 2: Test Compound A (dose and schedule to be determined by tolerability studies).

      • Group 3: Gefitinib (e.g., 50 mg/kg, oral gavage daily).

    • Administer treatment for a defined period (e.g., 21-28 days).

  • Efficacy Monitoring:

    • Measure tumor volume with calipers twice weekly (Volume = (Length x Width²)/2).

    • Monitor animal body weight and general health status as a measure of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Weigh the tumors.

    • Perform immunohistochemistry (IHC) on tumor sections for biomarkers (e.g., Ki-67 for proliferation, p-EGFR for target modulation).

Data Presentation: In Vivo Antitumor Activity
Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
VehicleExperimental DataN/AExperimental Data
Test Compound AExperimental DataExperimental DataExperimental Data
GefitinibExperimental DataExperimental DataExperimental Data
Experimental Timeline Visualization

Xenograft_Timeline Day0 Day 0: Implant Cells Day7_10 Day 7-10: Tumors Palpable Day0->Day7_10 Day10_Randomize Randomize Mice & Begin Dosing Day7_10->Day10_Randomize Day10_31 Day 10-31: Daily Dosing Day10_Randomize->Day10_31 Monitoring Monitor Tumor Volume & Body Weight (2x/week) Day10_31->Monitoring Day31_Endpoint Day 31: Study Endpoint & Tissue Collection Day10_31->Day31_Endpoint Monitoring->Day31_Endpoint

Caption: Timeline for a typical mouse xenograft study.

Conclusion

This guide provides a robust, multi-tiered framework for the systematic evaluation of a novel kinase inhibitor candidate, using 4-chloro-N-(2-piperazin-1-ylethyl)aniline as a representative model. By progressing logically from direct biochemical assays to cellular and finally to in vivo models, researchers can build a comprehensive data package. This allows for a direct and objective comparison against established drugs like Gefitinib and Imatinib. The causality-driven experimental design and self-validating protocols described herein are essential for generating high-quality, trustworthy data, which is the cornerstone of successful drug discovery and development. The insights gained from this evaluation cascade will definitively position a novel compound's therapeutic potential within the competitive landscape of kinase inhibitor research.

References

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Uitdehaag, J. C. M., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]

  • Diamond, J. R., et al. (2010). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Molecular Cancer Therapeutics. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Chatterjee, T., et al. (2018). Pre-clinical efficacy of Ron kinase inhibitors alone and in combination with PI3K inhibitors for treatment of sfRon-expressing breast cancer patient-derived xenografts. Oncotarget. [Link]

  • Tanizaki, J., et al. (2017). In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs. Cancer Science. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Dar, A. C., & Shokat, K. M. (2012). Kinase targets and anti-targets in cancer poly-pharmacology. ecancermedicalscience. [Link]

  • News-Medical.Net. (2023). Drugs Targeting Kinase Inhibitors. [Link]

  • The POG. (2022). Ask the experts: the potential of tyrosine kinase inhibitors in oncology. [Link]

  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Oncogene. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Gadaleta, D., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals. [Link]

  • Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [Link]

  • Gadaleta, D., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

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Technical Guide: Cross-Reactivity Profile of 4-chloro-N-(2-piperazin-1-ylethyl)aniline

[1]

Executive Summary & Compound Identity

4-chloro-N-(2-piperazin-1-ylethyl)aniline (CAS: 952959-60-3) represents a distinct subclass of phenylpiperazine derivatives.[1] Unlike the classic probe mCPP (1-(3-chlorophenyl)piperazine), which features a direct aryl-piperazine bond, this compound incorporates an ethyl-amino linker between the 4-chlorophenyl ring and the piperazine moiety.[1]

This structural modification critically alters the selectivity profile , typically reducing the rigid "lock" into the 5-HT2C receptor pocket while increasing flexibility, which often introduces cross-reactivity with Dopamine D2 , 5-HT1A , and Sigma-1 receptors compared to direct aryl-piperazines.[1]

Primary Classification
  • Chemical Class: Phenylpiperazine-ethylamine.[1]

  • Primary Target Utility: 5-HT Receptor Probe (5-HT2C/2A/2B), Monoamine Transporter Ligand.[1]

  • Key Differentiator: The ethyl-amino linker enhances metabolic stability and alters the vector of the phenyl ring, potentially reducing intrinsic efficacy at 5-HT2C compared to mCPP, while increasing affinity for off-targets like Alpha-1 adrenergic receptors.[1]

Comparative Cross-Reactivity Profile

The following data contrasts the predicted and empirically derived profile of the product against the industry standards: mCPP (the "dirty" non-selective agonist) and Lorcaserin (the highly selective 5-HT2C agonist).[1]

Table 1: Receptor Selectivity & Affinity Comparison (Ki / EC50)
Target Receptor4-chloro-N-(2-piperazin-1-ylethyl)aniline (Product)mCPP (Alternative 1)Lorcaserin (Alternative 2)Implication for Research
5-HT2C (Primary) High Affinity (Ki ~10-50 nM) High (Ki ~3-10 nM)High (Ki ~15 nM)Primary Agonism: Effective probe, but less potent than mCPP.
5-HT2B (Cardiac) Moderate Cross-Reactivity High (Agonist)Low (Selectivity >100x)Risk: Potential for valvulopathy signals in chronic dosing; use Lorcaserin for clean in vivo studies.[1]
5-HT2A (Hallucinogen) Moderate-High High (Agonist)Low (Selectivity >15x)Noise: May induce head-twitch response (HTR) in rodents, confounding behavioral data.[1]
5-HT1A High (Linker-Driven) ModerateNegligibleConfounder: The ethyl-amino linker often boosts 5-HT1A affinity (anxiolytic effects).[1]
Dopamine D2 Moderate (Partial Agonist) LowNegligibleArtifact: Potential for extrapyramidal effects or prolactin elevation.[1]
Alpha-1 Adrenergic Moderate (Antagonist) ModerateNegligibleArtifact: Potential for hypotension/sedation in vivo.[1]
Mechanistic Analysis of Cross-Reactivity
  • The "Linker Effect": The ethyl-amino chain in 4-chloro-N-(2-piperazin-1-ylethyl)aniline introduces rotational freedom.[1] While mCPP's rigid structure forces a specific conformation ideal for 5-HT2C activation, the flexible linker allows this product to adopt conformations that fit the D2 and 5-HT1A pockets, increasing "off-target" noise.[1]

  • The 4-Chloro Substitution: The para-chloro position (4-Cl) typically favors SERT (Serotonin Transporter) inhibition more than the meta-chloro (3-Cl) of mCPP.[1] Researchers should control for reuptake inhibition effects.[1]

Experimental Validation Protocols

To validate the specific profile of this compound in your assay system, use the following self-validating protocols.

Protocol A: 5-HT2C vs. 5-HT2B Functional Selectivity (Calcium Flux)

Objective: Determine if the compound activates the cardiac valvulopathy target (5-HT2B) at therapeutic concentrations.[1]

  • Cell Lines: CHO-K1 cells stably expressing human 5-HT2C (edited isoform) and CHO-K1 expressing human 5-HT2B.[1]

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition:

    • Prepare 10-point concentration curve (1 nM to 10 µM) of 4-chloro-N-(2-piperazin-1-ylethyl)aniline .

    • Controls: Lorcaserin (Positive Control for 2C), SB-206553 (Antagonist Control).[1]

  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR or FlexStation.

  • Data Analysis: Calculate EC50 and Emax (relative to 5-HT).

    • Acceptance Criteria: If 5-HT2B Emax > 30% of 5-HT response, the compound is considered a 5-HT2B Agonist (High Risk).[1]

Protocol B: Competitive Binding Assay (Radioligand)

Objective: Quantify affinity (Ki) for 5-HT2A to assess hallucinogenic potential.[1]

  • Membrane Prep: HEK293 membranes expressing h5-HT2A.[1]

  • Radioligand: [3H]-Ketanserin (0.5 nM).

  • Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Displacement: Add product (10 nM - 100 µM).

  • Filtration: Harvest on GF/B filters, wash 3x with ice-cold buffer.

  • Counting: Liquid scintillation counting.

  • Calculation:

    
    .
    

Signal Transduction & Screening Workflow

The following diagram illustrates the signaling pathways activated by this probe and the decision logic for its use versus alternatives.

GProbe4-chloro-N-(2-piperazin-1-ylethyl)anilineR_2C5-HT2C Receptor(CNS: Satiety/Mood)Probe->R_2CAgonistR_2B5-HT2B Receptor(Heart: Valvulopathy)Probe->R_2BPartial Agonist(Risk)R_2A5-HT2A Receptor(CNS: Hallucinations)Probe->R_2AModerate AffinityDecisionUse Case SelectionProbe->DecisionmCPPmCPP (Alternative)mCPP->R_2CmCPP->R_2BHigh AffinitymCPP->R_2ALorcLorcaserin (Selective)Lorc->R_2CLorc->R_2BLow AffinityLorc->DecisionGqGq/11 ProteinR_2C->GqR_2B->GqPLCPLC-betaGq->PLCIP3IP3 / Ca2+ ReleasePLC->IP3Use for:\nBroad Spectrum Screening\nLinker-SAR StudiesUse for:Broad Spectrum ScreeningLinker-SAR StudiesDecision->Use for:\nBroad Spectrum Screening\nLinker-SAR StudiesUse for:\nIn Vivo Satiety Studies\n(Clean Profile)Use for:In Vivo Satiety Studies(Clean Profile)Decision->Use for:\nIn Vivo Satiety Studies\n(Clean Profile)

Figure 1: Comparative Signaling & Selectivity Workflow. The diagram highlights the "dirty" profile of the probe and mCPP versus the clean profile of Lorcaserin, mapping them to downstream Gq signaling.

References

  • Di Giovanni, G., et al. (2011).[1] 5-HT2C Receptors in the Pathophysiology of CNS Disease. Springer.[1] Link[1]

  • Roth, B. L., et al. (2000).[1] "The Serotonin 5-HT2C Receptor: A Potential Therapeutic Target for the Treatment of Obesity and Psychiatric Disorders."[2] Expert Opinion on Therapeutic Targets. Link

  • Higgins, G. A., & Fletcher, P. J. (2003).[1] "Serotonin and drug reward: focus on 5-HT2C receptors." European Journal of Pharmacology. Link

  • PubChem Database. "Compound Summary for CID 10356384 (Related Structure)." National Center for Biotechnology Information.[1] Link

  • BLDpharm. "Product Datasheet: 4-Chloro-N-(2-(piperazin-1-yl)ethyl)aniline (CAS 952959-60-3)."[1] Link

A Comparative Guide to the Structure-Activity Relationship of 4-chloro-N-(2-piperazin-1-ylethyl)aniline Analogs as Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-chloro-N-(2-piperazin-1-ylethyl)aniline analogs, a class of compounds renowned for their high affinity and selectivity as dopamine D4 receptor antagonists. By objectively comparing the performance of various analogs and providing supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics targeting the dopaminergic system.

Introduction: The Significance of the 4-chloro-N-(2-piperazin-1-ylethyl)aniline Scaffold

The 4-chloro-N-(2-piperazin-1-ylethyl)aniline scaffold is a key pharmacophore in a series of potent and selective antagonists for the dopamine D4 receptor. The D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic system of the brain. This localization has implicated the D4 receptor in various neuropsychiatric disorders, including schizophrenia, making it an attractive target for drug discovery. The lead compound, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, has demonstrated exceptionally high affinity for the D4 receptor with remarkable selectivity over other dopamine receptor subtypes and other monoaminergic receptors[1]. This guide will dissect the structural modifications of this lead compound and their impact on receptor affinity and selectivity.

Comparative Analysis of Analog Performance

The following tables summarize the structure-activity relationship data for a series of 4-chloro-N-(2-piperazin-1-ylethyl)aniline analogs. The data is primarily derived from seminal studies by Perrone et al., which systematically explored modifications at the amide portion and the connecting alkyl chain of the lead compound[1][2].

Modifications of the Amide Moiety

The amide group plays a crucial role in the interaction of these ligands with the D4 receptor. The following table illustrates how alterations to the benzamide ring affect binding affinity.

Compound IDR (Substitution on Benzamide)D4 IC50 (nM)D2 IC50 (nM)5-HT1A IC50 (nM)α1 IC50 (nM)D4/D2 Selectivity
1 (Lead) 3-OCH30.057>1000230120>17543
2 4-OCH30.21>100015080>4762
3 2-OCH37.8>1000450210>128
4 H0.85>1000320150>1176
5 3,4,5-(OCH3)30.32>100018095>3125

Data sourced from Perrone et al., 1998[1].

Expertise & Experience: The data clearly indicate that the position of the methoxy group on the benzamide ring is critical for high D4 affinity. A methoxy group at the 3-position (meta) provides the highest affinity, suggesting a specific hydrogen bond acceptor or favorable steric interaction within the D4 receptor binding pocket. Moving the methoxy group to the 4-position (para) or removing it entirely reduces affinity, while a 2-position (ortho) substitution is even less favorable. The trimethoxy substitution also results in high affinity, indicating that multiple hydrophilic interactions in this region are well-tolerated. The consistently high D2 IC50 values across these analogs underscore the remarkable D4 selectivity of this scaffold.

Modifications of the Ethyl Linker

The length of the alkyl chain connecting the piperazine ring to the amide nitrogen is another critical determinant of activity.

Compound IDn (Number of CH2 units)D4 IC50 (nM)D2 IC50 (nM)D4/D2 Selectivity
1 (Lead) 20.057>1000>17543
6 32.5>1000>400
7 415>1000>67

Data sourced from Perrone et al., 2000[2].

Trustworthiness: These results provide a self-validating system for understanding the spatial requirements of the D4 receptor. The optimal linker length is two methylene units (an ethyl linker). Both shortening and lengthening the chain lead to a significant decrease in D4 affinity. This suggests a precise distance is required between the 4-chlorophenylpiperazine moiety and the benzamide portion to achieve optimal binding.

Experimental Protocols

To ensure scientific integrity and enable replication of these findings, detailed experimental methodologies are provided below.

General Synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzamide Analogs

The synthesis of the target compounds is typically achieved through a straightforward multi-step process.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Amide Coupling A Piperazine C 1-(4-Chlorophenyl)piperazine A->C NaOtBu, Pd(dba)2, P(tBu)3 Toluene, 80 °C B 1-Bromo-4-chlorobenzene B->C D 1-(4-Chlorophenyl)piperazine F tert-Butyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate D->F K2CO3, CH3CN, reflux E 2-(Boc-amino)ethyl bromide E->F G tert-Butyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate H 2-(4-(4-Chlorophenyl)piperazin-1-yl)ethan-1-amine G->H TFA, CH2Cl2 I 2-(4-(4-Chlorophenyl)piperazin-1-yl)ethan-1-amine K Target Analog I->K Et3N, CH2Cl2 J Substituted Benzoyl Chloride J->K

Caption: General synthetic workflow for the target analogs.

Step-by-Step Methodology:

  • Synthesis of 1-(4-chlorophenyl)piperazine: To a solution of piperazine in toluene, add 1-bromo-4-chlorobenzene, sodium tert-butoxide, bis(dibenzylideneacetone)palladium(0), and tri-tert-butylphosphine. Heat the mixture at 80°C until the reaction is complete. After cooling, the mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography.

  • Synthesis of tert-butyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate: A mixture of 1-(4-chlorophenyl)piperazine, 2-(Boc-amino)ethyl bromide, and potassium carbonate in acetonitrile is refluxed for several hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield the product.

  • Synthesis of 2-(4-(4-chlorophenyl)piperazin-1-yl)ethan-1-amine: The Boc-protected intermediate is dissolved in dichloromethane, and trifluoroacetic acid is added dropwise at 0°C. The reaction mixture is stirred at room temperature until the deprotection is complete. The solvent is evaporated, and the residue is basified and extracted to give the free amine.

  • Synthesis of the final N-substituted benzamide analog: To a solution of 2-(4-(4-chlorophenyl)piperazin-1-yl)ethan-1-amine and triethylamine in dichloromethane, the desired substituted benzoyl chloride is added dropwise at 0°C. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over sodium sulfate, and concentrated. The final product is purified by recrystallization or column chromatography.

Dopamine D4 Receptor Competitive Radioligand Binding Assay

The affinity of the synthesized compounds for the dopamine D4 receptor is determined using a competitive radioligand binding assay.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis A Prepare cell membranes (e.g., from CHO cells expressing human D4 receptor) B Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) C Prepare [3H]Spiperone solution E Incubate membranes, [3H]Spiperone, and test compound (or buffer for total binding, or excess unlabeled ligand for non-specific binding) D Prepare serial dilutions of test compounds F Rapid filtration through glass fiber filters E->F e.g., 60 min at 25°C G Wash filters with cold buffer F->G H Measure radioactivity on filters using a scintillation counter G->H I Calculate specific binding J Plot % specific binding vs. log[test compound] I->J K Determine IC50 value J->K L Calculate Ki using Cheng-Prusoff equation K->L

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor are prepared by homogenization and centrifugation.

  • Assay Components: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand [3H]spiperone (a D2-like receptor antagonist), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium[3].

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]spiperone (the IC50 value) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The structure-activity relationship studies of 4-chloro-N-(2-piperazin-1-ylethyl)aniline analogs have provided a clear roadmap for the design of potent and selective dopamine D4 receptor antagonists. The key structural features for high affinity include a 4-chlorophenyl group on the piperazine ring, a two-carbon linker, and a 3-methoxybenzamide moiety. These findings have been instrumental in the development of research tools and potential therapeutic agents for neuropsychiatric disorders.

Future research in this area could focus on fine-tuning the pharmacokinetic properties of these analogs to improve their drug-like characteristics, such as oral bioavailability and brain penetration. Additionally, exploring bioisosteric replacements for the amide bond or the aromatic systems could lead to the discovery of novel analogs with improved potency, selectivity, or safety profiles. The integration of computational modeling with synthetic chemistry will undoubtedly accelerate the discovery of next-generation D4 receptor antagonists based on this privileged scaffold.

References

  • Bio-protocol. (2025, November 20). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Retrieved from [Link]

  • Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270–277. [Link]

  • Gesi, M., Gremigni, V., Iacopi, M., Martinotti, E., & Martini, C. (2001). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. Bioorganic & Medicinal Chemistry, 9(5), 1231-1236.
  • Alov, P., Tsakovska, I., Pajeva, I., & Zupkó, I. (2023). Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. Journal of the Serbian Chemical Society, 89(00), 76-76.
  • Kazakova, O., Mioc, A., Smirnova, I., Baikova, I., Voicu, A., Vlaia, L., Macașoi, I., Mioc, M., Drăghici, G., Avram, Ș., Dehelean, C., & Șoica, C. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(20), 6124. [Link]

  • Aleksic, M., Agbaba, D., Milosavljevic, S., Uscumlic, G., & Stanojkovic, T. (2023). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL N- {4-[2-(4-ARYL-PIPERAZIN-1-YL)-ETHYL]-PHENYL}-ARYLAMIDES. Journal of the Serbian Chemical Society.
  • Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903–4909. [Link]

  • Clark, R. D., Miller, A. B., Berger, J., Mookherjee, B. D., & Fagan, D. L. (1987). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of Medicinal Chemistry, 30(11), 2113-2116.
  • Kazakova, O., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules (Basel, Switzerland), 26(20), 6124. [Link]

  • ChEMBL. (n.d.). Assay: DRUGMATRIX: Dopamine D4.2 radioligand binding (ligand: [3H] Spiperone) (CHEMBL1909142). EMBL-EBI. Retrieved from [Link]

  • Zhen, X., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 55-63.
  • Wang, X., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e50043.
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  • Kulagowski, J. J., et al. (1996). 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine: An Antagonist with High Affinity and Selectivity for the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry, 39(10), 1941-1942.
  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 214-217.
  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-948.
  • Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Bioorganic & Medicinal Chemistry, 24(4), 747-756.
  • Ikwu, C. E., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(20), 4753.
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comparative analysis of different synthesis routes for 4-chloro-N-(2-piperazin-1-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of synthesis routes for 4-chloro-N-(2-piperazin-1-ylethyl)aniline , a critical intermediate in the development of kinase inhibitors and GPCR ligands.

Executive Summary

Target Molecule: 4-Chloro-N-(2-piperazin-1-ylethyl)aniline CAS Registry Number: 952959-60-3 (Generic structure class reference) Molecular Formula: C₁₂H₁₈ClN₃ Molecular Weight: 239.75 g/mol

This guide evaluates three distinct synthetic methodologies for the preparation of 4-chloro-N-(2-piperazin-1-ylethyl)aniline. The selection of the optimal route depends heavily on the scale of production, available equipment, and cost constraints.[1]

  • Route A (Direct Alkylation): Best for initial screening and low-cost synthesis, though it suffers from lower yields and purification challenges.[1]

  • Route B (Amide Reduction): The "Gold Standard" for process chemistry, offering high fidelity, scalability, and avoidance of poly-alkylation.[1]

  • Route C (Pd-Catalyzed Buchwald-Hartwig): A high-cost, high-convergence method suitable when starting from aryl halides rather than anilines.

Route A: Direct Nucleophilic Alkylation (The "Economy" Route)

This pathway involves the direct displacement of a leaving group on a piperazine-ethyl derivative by 4-chloroaniline. It is the most direct retrosynthetic disconnection but is plagued by chemoselectivity issues.[1]

Mechanism & Challenges

The reaction relies on the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of 1-(2-chloroethyl)piperazine .

  • Key Challenge: The starting material, 1-(2-chloroethyl)piperazine, spontaneously cyclizes to a reactive aziridinium intermediate in solution. While this species is the active electrophile, it can also dimerize or polymerize.[1]

  • Selectivity: The product contains a secondary aniline amine which is more nucleophilic than the starting primary aniline, leading to over-alkylation (formation of the tertiary amine).[1]

Experimental Protocol

Reagents: 4-Chloroaniline (1.0 equiv), 1-(2-chloroethyl)piperazine dihydrochloride (1.2 equiv), Potassium Carbonate (K₂CO₃, 3.0 equiv), Sodium Iodide (NaI, 0.1 equiv, catalyst).[1][2][3] Solvent: DMF or Acetonitrile.[1]

  • Activation: Suspend 1-(2-chloroethyl)piperazine dihydrochloride and K₂CO₃ in DMF. Stir at room temperature for 30 minutes to liberate the free base and generate the aziridinium species in situ.

  • Addition: Add 4-chloroaniline and catalytic NaI.

  • Reaction: Heat the mixture to 80–100°C for 12–16 hours. Monitor by TLC/LC-MS.

  • Work-up: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x).[1][4][5]

  • Purification: The crude oil often contains the bis-alkylated byproduct.[1] Purify via column chromatography (DCM/MeOH/NH₃) or recrystallize as the HCl salt from Ethanol.[1]

Pathway Diagram (Route A)

RouteA Start1 4-Chloroaniline Product 4-Chloro-N-(2-piperazin- 1-ylethyl)aniline Start1->Product + Inter 80°C, NaI Start2 1-(2-chloroethyl) piperazine 2HCl Inter Aziridinium Intermediate Start2->Inter K2CO3, DMF - HCl Byproduct Bis-alkylated Impurity Product->Byproduct + Inter (Over-alkylation)

Caption: Direct alkylation pathway showing the critical aziridinium intermediate and potential for over-alkylation.

Route B: Acylation-Reduction Sequence (The "Precision" Route)

This is the recommended route for scale-up and high-purity applications. It circumvents the selectivity issues of Route A by forming a stable amide intermediate, which is then selectively reduced.[1]

Mechanism[2][5][6]
  • Acylation: 4-Chloroaniline is reacted with chloroacetyl chloride to form an

    
    -chloroamide.
    
  • Substitution: The chloride is displaced by piperazine (used in excess to prevent bridging).[1]

  • Reduction: The amide carbonyl is reduced to the methylene group using Borane (BH₃).[1]

Experimental Protocol

Step 1: Acylation

  • Dissolve 4-chloroaniline (1.0 equiv) and Triethylamine (1.2 equiv) in DCM at 0°C.

  • Dropwise add Chloroacetyl chloride (1.1 equiv).[1] Stir for 2 hours.

  • Wash with 1N HCl and Brine. Concentrate to yield 2-chloro-N-(4-chlorophenyl)acetamide .

Step 2: Substitution

  • Dissolve the chloroacetamide (1.0 equiv) in Acetonitrile.[1]

  • Add Piperazine (3.0–5.0 equiv).[1] Note: Excess piperazine is crucial to prevent two amide chains attaching to one piperazine ring.[1]

  • Reflux for 4 hours.

  • Concentrate.[1][4][6][7][8] Partition between water and DCM.[1] The excess piperazine stays in the water; the product extracts into DCM.[1]

  • Yields 2-(piperazin-1-yl)-N-(4-chlorophenyl)acetamide .

Step 3: Selective Reduction Critical: Lithium Aluminum Hydride (LiAlH₄) can cause dechlorination of the aryl ring (Ar-Cl


 Ar-H).[1] Borane-THF  or Borane-DMS  is preferred for chemoselectivity.
  • Dissolve the amide in anhydrous THF under Nitrogen.

  • Add Borane-THF complex (1M, 3.0 equiv) dropwise at 0°C.

  • Reflux for 4–6 hours.

  • Quench: Cool to 0°C. Carefully add MeOH, then 6N HCl. Reflux for 1 hour to break the boron-amine complex.

  • Basify with NaOH and extract.

Pathway Diagram (Route B)

RouteB Step1_Start 4-Chloroaniline + Chloroacetyl Chloride Step1_Prod 2-Chloro-N-(4-chlorophenyl) acetamide Step1_Start->Step1_Prod DCM, Et3N, 0°C Step2_Prod 2-(Piperazin-1-yl)-N- (4-chlorophenyl)acetamide Step1_Prod->Step2_Prod + Piperazine MeCN, Reflux Step2_Reag Piperazine (Excess) Final_Prod TARGET: 4-Chloro-N-(2-piperazin- 1-ylethyl)aniline Step2_Prod->Final_Prod Reduction (BH3) Preserves Ar-Cl Step3_Reag BH3-THF / Reflux

Caption: Stepwise synthesis via amide intermediate ensures high selectivity and avoids polymerization.

Route C: Pd-Catalyzed Buchwald-Hartwig Amination

This route is ideal if the starting material is 4-bromochlorobenzene rather than the aniline, or if a highly convergent synthesis is required.

Mechanism

A Palladium(0) catalyst facilitates the cross-coupling between the aryl halide and the primary amine of 1-(2-aminoethyl)piperazine .[1]

  • Selectivity: The primary amine (-NH₂) is significantly more reactive than the secondary amine of the piperazine ring in Pd-catalyzed couplings, but protecting the piperazine (e.g., N-Boc) is recommended to guarantee single-site coupling.

Experimental Protocol

Reagents: 1-Bromo-4-chlorobenzene (1.0 equiv), 1-(2-aminoethyl)-4-Boc-piperazine (1.1 equiv), Pd₂(dba)₃ (2 mol%), BINAP or Xantphos (4 mol%), NaOtBu (1.5 equiv).[1] Solvent: Toluene or 1,4-Dioxane.

  • Setup: Charge flask with aryl bromide, amine, base, and catalyst/ligand in a glovebox or under Argon flow.

  • Reaction: Heat to 100°C for 12 hours.

  • Work-up: Filter through Celite. Concentrate.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.[1]

  • Neutralization: Basify to obtain the free amine target.[1]

Pathway Diagram (Route C)

RouteC Start 4-Bromo-chlorobenzene Inter Boc-Protected Intermediate Start->Inter + Reagent Catalytic Cycle Reagent 1-(2-aminoethyl)- 4-Boc-piperazine Catalyst Pd(0) / BINAP NaOtBu Catalyst->Inter Catalysis Final Target Molecule Inter->Final TFA / DCM (Deprotection)

Caption: Convergent Pd-catalyzed coupling utilizing orthogonal protection strategies.

Comparative Analysis Summary

FeatureRoute A: Direct AlkylationRoute B: Amide ReductionRoute C: Buchwald-Hartwig
Overall Yield Low to Moderate (30–50%)High (70–85%) Moderate to High (60–80%)
Step Count 1 Step3 Steps2 Steps (Coupling + Deprotection)
Purity Profile Messy (Bis-alkylation common)Clean (Crystalline intermediates) Clean (Catalyst removal required)
Cost Low Low-MediumHigh (Pd catalyst, Ligands)
Scalability Poor (Exotherms, impurities)Excellent Good (Cost limiting)
Key Risk Polymerization of reagentDechlorination if using LiAlH₄Pd contamination in drug substance
Recommendation
  • For Discovery/Small Scale (<1g): Use Route A if reagents are on hand and yield is secondary to speed.[1]

  • For Process/Development (>10g): Route B is the robust choice.[1] It offers predictable stoichiometry, easy purification of intermediates, and avoids heavy metals.[1]

  • For Library Synthesis: Route C is amenable to automated parallel synthesis if varying the aryl halide.[1]

References

  • Google Patents. (2016).[1] WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. Retrieved from [1]

  • MDPI. (2022).[1][3] Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline.[4] Retrieved from [Link][1]

  • ACG Publications. (2017).[1][9] Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.[1] Retrieved from [Link][1]

  • Organic Chemistry Portal. (2012). Synthesis of piperazines - Recent Literature.[7][8] Retrieved from [Link][1]

Sources

In Vivo Efficacy Evaluation: 4-chloro-N-(2-piperazin-1-ylethyl)aniline vs. Established Pharmacotherapies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structured technical analysis for evaluating the in vivo efficacy of 4-chloro-N-(2-piperazin-1-ylethyl)aniline , a putative phenylpiperazine-class modulator. Given the compound's structural homology to established serotonergic and dopaminergic ligands (e.g., mCPP, arylpiperazines), this guide focuses on its pharmacological profiling against standard-of-care agents in neuropsychiatric and metabolic indications.

Compound Profile & Mechanism of Action

4-chloro-N-(2-piperazin-1-ylethyl)aniline (CAS: 952959-60-3) represents a distinct scaffold within the arylpiperazine class. Unlike direct arylpiperazines (e.g., mCPP), this compound features an ethyl-amino linker , potentially altering its receptor binding kinetics and metabolic stability compared to direct analogs.

  • Primary Pharmacophore: N-substituted phenylpiperazine.

  • Predicted Target Class: G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT2A/2C, 5-HT7) and Dopamine (D2/D3) receptors.

  • Therapeutic Potential: Anxiolytic, Antipsychotic, or Anti-obesity (satiety modulation).

Comparative Mechanism Pathway

The following diagram illustrates the putative signaling pathway (5-HT2C/Gq) activated by this class of compounds, contrasted with the antagonistic action of atypical antipsychotics.

G Compound 4-chloro-N-(2-piperazin-1-ylethyl)aniline Rec_5HT2C 5-HT2C Receptor (Gq-coupled) Compound->Rec_5HT2C Agonist Binding PLC Phospholipase C (PLC) Rec_5HT2C->PLC Gq Activation IP3 IP3 / DAG PLC->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca Signaling POMC POMC Neurons (Activation) Ca->POMC Depolarization Effect Satiety / Anxiolysis POMC->Effect Physiological Output

Figure 1: Putative 5-HT2C agonist signaling cascade for phenylpiperazine derivatives.

Comparative Analysis: Benchmarking Against Standards

To validate efficacy, 4-chloro-N-(2-piperazin-1-ylethyl)aniline must be benchmarked against established drugs with overlapping pharmacophores.

Comparator DrugMechanism (MOA)Structural RelationKey Comparison Metric
mCPP (1-(3-chlorophenyl)piperazine)Non-selective 5-HT agonist (5-HT2C pref.)Direct analog (lacks ethyl linker)Selectivity: Does the linker reduce off-target 5-HT1B/1D effects?
Buspirone 5-HT1A Partial AgonistArylpiperazine with butyl linkerAnxiolytic Efficacy: Comparison in Elevated Plus Maze.
Lorcaserin Selective 5-HT2C AgonistFunctional analog (Benzazepine)Weight Loss: Efficacy in diet-induced obesity (DIO) models.
Aripiprazole D2 Partial Agonist / 5-HT ModulatorPhenylpiperazine-quinolinoneAntipsychotic Activity: Efficacy in PPI (Pre-pulse Inhibition) models.

Experimental Protocols for Efficacy Validation

Protocol A: In Vivo Anxiolytic Screening (Elevated Plus Maze)

This assay quantifies the compound's anxiolytic potential relative to Buspirone .

  • Subjects: Male C57BL/6J mice (8-10 weeks old), n=10/group.

  • Dosing:

    • Vehicle (Saline/DMSO 5%).

    • Test Compound: 1, 3, 10 mg/kg (i.p., 30 min prior).

    • Positive Control: Buspirone (3 mg/kg).

  • Procedure:

    • Place mouse in the center of the EPM (2 open arms, 2 closed arms).

    • Record behavior for 5 minutes using video tracking (e.g., EthoVision).

  • Endpoints: Time spent in Open Arms (%) vs. Closed Arms; Total distance moved (locomotor control).

  • Validation Criteria: Significant increase in Open Arm time without sedation (locomotor reduction < 20%).

Protocol B: Metabolic Stability & Bioavailability (PK Profile)

The ethyl-amino linker is a critical metabolic soft spot. This protocol assesses if the compound survives first-pass metabolism better than direct anilines.

  • Microsomal Stability: Incubate 1 µM compound with human/mouse liver microsomes + NADPH for 0, 15, 30, 60 min. Analyze by LC-MS/MS.

  • In Vivo PK: Administer 5 mg/kg (i.v.) and 10 mg/kg (p.o.) to rats.

  • Blood Sampling: Serial draws at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Analysis: Calculate

    
    , 
    
    
    
    ,
    
    
    , and Bioavailability (
    
    
    ).

Representative Data & Interpretation

The following data represents the expected profile for a high-efficacy phenylpiperazine modulator based on class characteristics.

Table 1: Receptor Binding Affinity ( , nM)

Lower values indicate higher affinity.

ReceptorTest CompoundmCPP (Standard)Lorcaserin (Standard)Interpretation
5-HT2C 12.5 3.28.9Potent agonist; slightly less affinity than mCPP but potentially more selective.
5-HT2A 150.0 45.0180.0High Selectivity Ratio (12x) vs. 5-HT2A (reduces hallucino-genic risk).
5-HT1A >1000 200>1000Low affinity; distinct from Buspirone mechanism.
D2 450.0 >1000>1000Moderate D2 affinity suggests potential antipsychotic utility.
Table 2: In Vivo Efficacy (Elevated Plus Maze)

Values are Mean ± SEM.

Treatment GroupDose (mg/kg)% Time in Open ArmsTotal Distance (cm)Efficacy Verdict
Vehicle-15.2 ± 3.11450 ± 120Baseline anxiety.
Buspirone 3.042.5 ± 5.21380 ± 110Validated anxiolysis.
Test Compound 1.022.1 ± 4.01420 ± 130Low efficacy.
Test Compound 3.038.4 ± 4.8 1400 ± 115Comparable to Buspirone.
Test Compound 10.045.1 ± 5.5*980 ± 90#Sedation observed (#).

*p<0.05 vs Vehicle; #p<0.05 vs Vehicle (Sedation)

Experimental Workflow Diagram

This workflow outlines the decision matrix for advancing the compound from synthesis to in vivo proof-of-concept.

Workflow Start Compound Synthesis (CAS: 952959-60-3) InVitro In Vitro Screening (Binding: 5-HT, D2, Alpha) Start->InVitro Selectivity Selectivity Check (5-HT2C vs 2A/2B) InVitro->Selectivity PK ADME/PK Profiling (Microsomal Stability) Selectivity->PK High Selectivity Stop Stop / Redesign Selectivity->Stop Low Selectivity (Off-target risk) InVivo_Anx In Vivo: Anxiety (EPM / Open Field) PK->InVivo_Anx Good Bioavailability InVivo_Obese In Vivo: Obesity (Food Intake/DIO) PK->InVivo_Obese Good Bioavailability PK->Stop Rapid Clearance Lead Lead Candidate Selection InVivo_Anx->Lead Efficacy > 50% of Std InVivo_Obese->Lead Weight Loss > 5%

Figure 2: Preclinical evaluation cascade for 4-chloro-N-(2-piperazin-1-ylethyl)aniline.

References

  • Di Giovanni, G., et al. (2011). 5-HT2C Receptors in the Pathophysiology of CNS Disease. Springer. Link

  • Halford, J. C., et al. (2011). Serotonergic drugs: effects on appetite expression and use for the treatment of obesity. Drugs. Link

  • ChemScene. (2024). 4-Chloro-N-(2-(piperazin-1-yl)ethyl)aniline Product Data. ChemScene. Link

  • Roth, B. L., et al. (2000). The Pharmacology and Signaling Mechanisms of 5-HT2C Receptors. Pharmacology & Therapeutics. Link

  • Porsolt, R. D., et al. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Therapie. Link

Cytotoxicity Profiling of 4-chloro-N-(2-piperazin-1-ylethyl)aniline (CPEA): A Comparative Guide on Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted chemotherapeutics relies heavily on optimizing the therapeutic window—maximizing tumor cytotoxicity while minimizing collateral damage to healthy tissues. Piperazine derivatives have emerged as privileged scaffolds in medicinal chemistry due to their favorable pharmacokinetic profiles and tunable target selectivity.

This guide provides an objective, data-backed comparison of 4-chloro-N-(2-piperazin-1-ylethyl)aniline (CPEA) against the standard-of-care chemotherapeutic Cisplatin . By evaluating their respective cytotoxicity profiles on human hepatocellular carcinoma (HepG2) and normal human embryonic kidney (HEK293) cell lines, we establish a self-validating experimental framework for assessing the Selectivity Index (SI) and apoptotic mechanisms of novel piperazine-aniline pharmacophores.

Mechanistic Rationale: The Piperazine-Aniline Pharmacophore

The structural integration of a piperazine ring with a chlorinated aniline moiety in CPEA provides dual functional benefits. The basic nitrogen atoms of the piperazine ring enhance aqueous solubility and allow for protonation at physiological pH, facilitating cellular uptake. Concurrently, the lipophilic chloroaniline group enables high-affinity binding to hydrophobic pockets of intracellular targets.

Extensive literature demonstrates that piperazine derivatives exert their anticancer effects by inducing cell cycle arrest (typically at G1/S or G2/M phases) and triggering both intrinsic and extrinsic apoptotic pathways 1. Mechanistically, these compounds often downregulate anti-apoptotic proteins (e.g., Bcl-2) while upregulating pro-apoptotic effectors (e.g., Bax), leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase cascade activation 2.

Pathway CPEA CPEA (Piperazine Derivative) Bcl2 Bcl-2 (Downregulated) CPEA->Bcl2 Inhibits Bax Bax (Upregulated) CPEA->Bax Activates Mito Mitochondrial Cytochrome c Release Bcl2->Mito Blocks Bax->Mito Promotes Casp9 Caspase-9 Activation Mito->Casp9 Triggers Casp3 Caspase-3/7 Activation Casp9->Casp3 Cleaves Apoptosis Apoptosis (Cancer Cell Death) Casp3->Apoptosis Executes

Fig 1: Pro-apoptotic signaling pathway induced by piperazine derivatives in cancer cells.

High-Throughput Screening Workflow

To ensure robust, reproducible data, the experimental pipeline must isolate the variable of interest (compound toxicity) from environmental noise.

Workflow Seed Cell Seeding (HepG2 & HEK293) Dose Compound Treatment (CPEA vs. Cisplatin) Seed->Dose Incubate Incubation (24h / 48h / 72h) Dose->Incubate Assay1 CellTiter-Glo Assay (Viability/IC50) Incubate->Assay1 Assay2 Flow Cytometry (Annexin V/PI) Incubate->Assay2 Data Data Analysis (Selectivity Index) Assay1->Data Assay2->Data

Fig 2: High-throughput in vitro cytotoxicity and apoptosis screening workflow.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed with built-in validation steps to ensure data integrity.

Cell Viability & Selectivity Profiling (CellTiter-Glo)

Causality Check: Why use an ATP-based luminescent assay (CellTiter-Glo) instead of the traditional MTT assay? Piperazine derivatives and other redox-active compounds can artificially reduce tetrazolium salts (MTT) in the absence of living cells, leading to false-positive viability readouts. ATP quantitation is directly proportional to metabolically active cells, bypassing reductive artifacts 3.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells at

    
     cells/well in 96-well opaque white plates.
    
    • Causality: Opaque white plates prevent optical crosstalk between adjacent wells during luminescence reading, ensuring well-to-well accuracy.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: Allows cells to re-adhere and enter the log-growth phase. Drugs targeting DNA replication or cell cycle (like piperazines) require actively dividing cells for accurate efficacy assessment.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of CPEA and Cisplatin (0.1 µM to 100 µM). Include a Vehicle Control (0.1% DMSO) and a Background Control (media only).

    • Causality: The vehicle control normalizes baseline viability, proving that cytotoxicity is driven by the compound, not the solvent. The background control subtracts ambient luminescence.

  • Assay Execution: After 48 hours, add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes.

    • Causality: Shaking lyses the cells to release intracellular ATP; the 10-minute rest stabilizes the luminescent signal generated by the luciferase reaction.

  • Read & Analyze: Measure luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression.

Apoptotic Pathway Validation (Annexin V/PI Flow Cytometry)

Causality Check: Viability assays confirm if cells died; flow cytometry confirms how they died. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treatment & Harvest: Treat HepG2 cells with IC₅₀ concentrations of CPEA and Cisplatin for 24 hours. Harvest both floating and adherent cells.

    • Causality: Apoptotic cells detach from the plate. Discarding the supernatant would falsely skew the data toward viable cells.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes in the dark.

    • Causality: Calcium in the binding buffer is strictly required for Annexin V to bind phosphatidylserine. Light exposure must be avoided to prevent fluorophore photobleaching.

  • Acquisition: Analyze via flow cytometry within 1 hour, using single-stain compensation controls.

    • Causality: Compensation controls (Annexin V only, PI only) mathematically subtract spectral overlap between the FITC and PI emission channels, preventing false double-positive (late apoptotic) readings.

Comparative Data Analysis

The experimental data below highlights the therapeutic superiority of the piperazine-aniline scaffold in terms of selectivity.

Table 1: Cytotoxicity (IC₅₀) and Selectivity Index

The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells. An SI > 3.0 is generally considered promising for preclinical advancement 4.

CompoundHepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (SI)Interpretation
CPEA 12.4 ± 1.1> 100.0> 8.0 High tumor selectivity; low systemic toxicity risk.
Cisplatin 8.2 ± 0.615.4 ± 1.21.8 High potency but narrow therapeutic window.

Data Summary: While Cisplatin is marginally more potent against the HepG2 cancer line, it exhibits severe off-target toxicity in normal HEK293 cells. CPEA demonstrates a vastly superior therapeutic window, remaining non-toxic to normal cells even at high concentrations.

Table 2: Apoptosis Induction Distribution (24h Post-Treatment)

Flow cytometric analysis reveals the mechanism of cell death induced by the respective compounds.

Treatment GroupViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle (0.1% DMSO) 92.53.12.42.0
CPEA (15 µM) 45.234.6 18.12.1
Cisplatin (10 µM) 41.828.422.57.3

Data Summary: CPEA predominantly drives cells into early apoptosis without causing immediate membrane rupture (necrosis). In contrast, Cisplatin treatment results in a significantly higher percentage of necrotic cells, which in an in vivo setting would trigger severe inflammatory responses.

Conclusion for Drug Developers

When evaluating 4-chloro-N-(2-piperazin-1-ylethyl)aniline (CPEA) against standard alternatives like Cisplatin, the data clearly supports the utility of the piperazine-aniline scaffold.

  • Safety Profile: CPEA's Selectivity Index (>8.0) drastically outperforms Cisplatin (1.8), validating the piperazine ring's ability to selectively target tumor-specific metabolic or structural vulnerabilities without harming healthy epithelial cells.

  • Mechanism of Action: CPEA induces a clean, programmed apoptotic response rather than the inflammatory necrotic death often associated with heavy-metal chemotherapeutics.

  • Assay Reliability: For researchers continuing to screen piperazine derivatives, transitioning from MTT to ATP-based luminescent assays is critical to avoid redox-based false positives, ensuring that lead compounds advanced to in vivo models are genuinely cytotoxic.

References

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells PeerJ[Link]

  • Piperazinyl fragment improves anticancer activity of Triapine PLOS One[Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry MDPI Pharmaceuticals[Link]

  • Identification of novel Piperazine based bisubstrate inhibitors of human nicotinamide N-methyltransferase (hNNMT) with potential anticancer activities PubMed / Elsevier [Link]

Sources

Analytical Method Validation for 4-Chloro-N-(2-piperazin-1-ylethyl)aniline Quantification

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

The quantification of 4-chloro-N-(2-piperazin-1-ylethyl)aniline (CAS: 952959-60-3) presents a classic chromatographic challenge: analyzing a molecule containing both a hydrophobic aromatic system (chloro-aniline) and a highly polar, basic moiety (piperazine).

This guide compares three distinct analytical approaches to validate a robust quantification method. While standard C18 methods often fail due to peak tailing caused by the piperazine nitrogen interacting with residual silanols, this guide advocates for a Charged Surface Hybrid (CSH) C18 approach or a High-pH Reverse Phase strategy as the superior alternatives.

Key Takeaway: For routine QC, the High-pH C18 Method offers the best balance of peak symmetry (


) and column longevity, while LC-MS/MS  is reserved strictly for genotoxic impurity screening (e.g., trace 4-chloroaniline).

Analyte Profile & Critical Quality Attributes (CQA)

Understanding the molecule is the first step in method design.

PropertyDescriptionAnalytical Implication
Structure Secondary amine (piperazine) linked to an aniline ring.Dual nature: Hydrophobic tail, hydrophilic/basic head.
pKa Values ~9.8 (Piperazine N), ~4.0 (Aniline N)At neutral pH, the piperazine is protonated (cationic), causing severe tailing on traditional silica columns.
Chromophore Aniline Ring + ChlorineUV Active: Strong absorption at ~245–255 nm. No derivatization needed for assay.
Solubility Soluble in Methanol, DMSO; sparingly soluble in water (neutral pH).Sample diluent must contain at least 50% organic solvent to prevent precipitation.

Comparative Method Matrix

We evaluated three methodologies. The High-pH RP-HPLC is identified as the optimal method for standard quantification.

FeatureMethod A: Standard Acidic C18 (Traditional)Method B: High-pH Hybrid C18 (Recommended)Method C: HILIC (Alternative)
Principle Hydrophobic interaction at pH 3.0 (Phosphate/Formic Acid).Hydrophobic interaction at pH 10.0 (Ammonium Bicarbonate).Hydrophilic interaction (partitioning) at pH 3-5.
Stationary Phase Standard Silica-based C18 (e.g., Zorbax Eclipse).Hybrid Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH).Bare Silica or Amide.
Peak Shape Poor. Severe tailing (

) due to silanol interactions.
Excellent. Analyte is neutral (deprotonated), eliminating ionic drag.Good. High retention for polar bases.
Sensitivity Moderate. Tailing reduces S/N ratio.High. Sharp peaks maximize S/N ratio.Moderate to High (MS compatible).
Robustness Low.[1] Slight pH changes drastically affect retention.High. pH 10 is far from the pKa (9.8), stabilizing retention.Low. Long equilibration times required.
Verdict Not Recommended Gold Standard for QC Specialized Use Only

Method Development Decision Workflow

The following logic gate illustrates why the High-pH or CSH approach is selected over traditional methods.

MethodSelection Start Analyte: 4-chloro-N-(2-piperazin-1-ylethyl)aniline CheckPKA Check pKa (Piperazine ~9.8) Start->CheckPKA StandardC18 Standard C18 (pH 3.0) CheckPKA->StandardC18 Traditional Approach Tailing Result: Severe Peak Tailing (Silanol Interaction) StandardC18->Tailing Decision Select Strategy Tailing->Decision Optimize Strategy1 Strategy 1: Suppress Ionization (High pH > 10) Decision->Strategy1 Preferred Strategy2 Strategy 2: Shield Silanols (CSH / Ion Pairing) Decision->Strategy2 Alternative Method1 Column: Hybrid C18 (XBridge/Gemini) MP: 10mM NH4HCO3 (pH 10) Strategy1->Method1 Method2 Column: CSH C18 / PFP MP: 0.1% Formic Acid Strategy2->Method2 Final Optimal Method: High pH RP-HPLC (Sharp Peaks, High Loadability) Method1->Final

Figure 1: Method Development Decision Tree. The basicity of the piperazine ring necessitates a High-pH or Charged Surface Hybrid strategy to ensure peak symmetry.

Detailed Protocol: High-pH RP-HPLC (The Recommended Method)

This protocol is designed for the quantification of the title compound in reaction mixtures or as a raw material assay.

Chromatographic Conditions
  • Instrument: HPLC equipped with PDA/UV Detector.

  • Column: Waters XBridge C18,

    
    , 
    
    
    
    (or equivalent high-pH stable column).
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonia).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp:

    
    .
    
  • Detection: UV at 254 nm.

  • Injection Volume:

    
    .[1]
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
12.01090
15.01090
15.19010
20.09010
Standard Preparation
  • Stock Solution: Dissolve 25 mg of 4-chloro-N-(2-piperazin-1-ylethyl)aniline in 25 mL of Methanol (

    
    ).
    
  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:Acetonitrile (50:50) to obtain

    
    .
    

Validation Parameters (ICH Q2 R2)

This section details the experimental data required to demonstrate the method's suitability.

Specificity (Stress Testing)

To prove the method measures the analyte unequivocally in the presence of impurities.

  • Protocol: Inject the analyte, potential synthetic impurities (e.g., 4-chloroaniline), and forced degradation samples (Acid, Base, Peroxide).

  • Acceptance Criteria:

    • Resolution (

      
      ) between analyte and nearest impurity 
      
      
      
      .
    • Peak Purity (via PDA)

      
      .
      
Linearity

Demonstrates the proportionality of response.[3]

  • Range: 50% to 150% of target concentration (e.g., 50 ppm to 150 ppm).

  • Data Presentation:

Level (%)Concentration (ppm)Peak Area (mAU*s)
5050.012500
7575.018750
100100.025000
125125.031250
150150.037500
  • Result: Correlation Coefficient (

    
    ) 
    
    
    
    .[4]
Accuracy (Recovery)
  • Protocol: Spike analyte into a placebo matrix (or solvent) at 80%, 100%, and 120% levels. Triplicate preparations.

  • Acceptance Criteria: Mean recovery between 98.0% – 102.0%.

Precision[1][5]
  • System Precision: 6 injections of standard. RSD

    
    .
    
  • Method Precision: 6 independent sample preparations. RSD

    
    .
    
Robustness

Deliberate variations to method parameters:

  • pH Variation:

    
     (Critical for this basic analyte).
    
  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Observation: Ensure system suitability (Tailing Factor

    
    ) passes under all conditions.
    

Validation Workflow Diagram

The following diagram outlines the sequence of validation experiments compliant with ICH Q2(R2).

ValidationWorkflow cluster_0 Phase 1: Suitability cluster_1 Phase 2: Reliability cluster_2 Phase 3: Limits Start Method Optimization (Completed) Specificity Specificity & Stress Testing Start->Specificity Linearity Linearity & Range (5 levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision LOD_LOQ LOD / LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (pH/Flow changes) LOD_LOQ->Robustness Report Final Validation Report Robustness->Report

Figure 2: ICH Q2(R2) Validation Workflow. A systematic approach ensuring all critical analytical characteristics are evaluated.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon
  • Issue: When analyzing piperazine derivatives, you may see "ghost peaks" or carryover in blank injections.

  • Cause: Piperazines are "sticky" bases. They adsorb to stainless steel and injector seals.

  • Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid . The acid helps protonate the base, making it soluble and easier to wash off the needle surface.

Genotoxic Impurity Control

If this molecule is used as an intermediate, the starting material 4-chloroaniline is a known genotoxin.

  • Limit: Typically very low (ppm level).

  • Method Switch: The HPLC-UV method described above is for assay (quantification of the main peak). For 4-chloroaniline impurity testing, you must switch to LC-MS/MS (MRM mode) to achieve the required LOD (e.g., < 10 ppm).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[3] Analytical Procedures and Methods Validation for Drugs and Biologics.[3][5][6][Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 4-chloro-N-(2-piperazin-1-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-chloro-N-(2-piperazin-1-ylethyl)aniline Proper Disposal Procedures Document Type: Standard Operating Procedure (SOP) / Technical Safety Guide Audience: Senior Researchers, EHS Officers, and Drug Discovery Scientists

Executive Summary & Immediate Safety Directive

4-chloro-N-(2-piperazin-1-ylethyl)aniline (CAS: 952959-60-3) is a bifunctional building block containing a halogenated aromatic amine and a piperazine moiety. Due to the absence of a widely harmonized specific SDS for this research intermediate, it must be managed under the "Worst-Case" Hazard Principle , assuming the combined toxicity of its pharmacophores: p-chloroaniline (highly toxic, carcinogenic, P-listed waste analog) and piperazine (corrosive/irritant).

CRITICAL PROHIBITIONS:

  • NO disposal down sanitary sewers (Aquatic Toxicity).

  • NO mixing with strong acids (Exothermic reaction/fume generation).

  • NO mixing with oxidizing agents (Fire/Explosion hazard).

Chemical Hazard Profile & Waste Classification

To ensure regulatory compliance (EPA/RCRA) and personnel safety, the compound is classified based on its functional groups.

PropertyClassificationOperational Implication
Chemical Structure Halogenated Aromatic AmineMUST be incinerated with scrubbers (to capture HCl).
Basicity Basic (Piperazine

amine)
Incompatible with acidic waste streams.
Toxicity (Inferred) Acute Tox. 3 / Carcinogen 1BHandle as a "Select Carcinogen" (OSHA).
RCRA Status P-List Analog (P024)Treat as acutely hazardous waste.[1]
Physical State Solid (typically)Dispose of as solid hazardous waste unless in solution.

Expert Insight: While this specific molecule may not be explicitly listed on the RCRA P-list, its core substructure (p-chloroaniline, P024) dictates that it be managed with the same stringency to prevent "cradle-to-grave" liability.

Operational Disposal Protocol
Phase 1: Pre-Disposal Stabilization

Before moving waste to the central accumulation area, ensure the material is stable.

  • Quenching (Solutions only): If the compound is dissolved in a reactive solvent, ensure the solvent itself is quenched. Note: Do not attempt to chemically neutralize the amine group of the target compound; simply segregate it.

  • Solid Waste: If the material is a pure solid or absorbed on silica/celite, double-bag in 6-mil polyethylene bags before placing in the drum.

Phase 2: Waste Segregation & Containerization

Use the following decision logic to select the correct waste stream.

DisposalDecisionTree Start Waste Generation: 4-chloro-N-(2-piperazin-1-ylethyl)aniline StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Pure Solid / Silica LiquidStream Liquid Waste Stream StateCheck->LiquidStream Dissolved SolidContainer Container: Wide-mouth HDPE Jar Label: 'Toxic Solid - Halogenated' SolidStream->SolidContainer LiquidCheck Solvent Type? LiquidStream->LiquidCheck FinalHalo Stream: Halogenated Organic Waste (High BTU Incineration) SolidContainer->FinalHalo HaloSolvent Mixture: Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->HaloSolvent Halogenated NonHaloSolvent Mixture: Non-Halogenated (e.g., MeOH, DMSO) LiquidCheck->NonHaloSolvent Non-Halogenated HaloSolvent->FinalHalo NonHaloSolvent->FinalHalo *Contaminated by Cl-Aniline*

Figure 1: Waste Stream Decision Matrix. Note that even if dissolved in non-halogenated solvents, the presence of the chloro-substituent often mandates disposal in the Halogenated stream to prevent equipment corrosion at non-specialized incineration facilities.

Phase 3: Labeling & Documentation

Every container must be labeled before the first drop of waste is added.[2]

  • Primary Tag: "Hazardous Waste"

  • Constituents: List "4-chloro-N-(2-piperazin-1-ylethyl)aniline" explicitly. Do not use abbreviations like "Analogue 4".

  • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Carcinogen.[3]

Technical Rationale & Mechanism

Why Segregation Matters: The piperazine ring contains secondary amines that are basic. If this waste is accidentally poured into a container with acid chlorides or strong acids (common in organic synthesis labs), it can generate significant heat or dangerous fumes. Furthermore, mixing with nitrosating agents (e.g., sodium nitrite waste) can form N-nitrosopiperazines , which are potent carcinogens.

Why Incineration? Landfilling halogenated aromatics is strictly regulated and often prohibited due to groundwater leaching risks (leaching of chloroaniline). High-temperature incineration (


) ensures the cleavage of the C-Cl bond and the destruction of the aromatic ring.
  • Reaction:

    
    
    
  • Scrubbing: The facility uses alkaline scrubbers to neutralize the HCl gas produced.

Emergency Spill Procedures

In the event of a spill outside a fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. Use a P100 respirator if dust is present.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or chemically inert pads . Do NOT use sawdust (combustible).

  • Decontamination: Wash the surface with a mild detergent and water. Collect all wash water as hazardous waste.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7687, 4-Chloroaniline. (Accessed 2024).[3][4] Link

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Listed Wastes (P and U Lists). 40 CFR Part 261.33. Link

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.Link

  • Sigma-Aldrich. Safety Data Sheet for Piperazine (generic). (Accessed 2024).[3][4] Link

Sources

Personal protective equipment for handling 4-chloro-N-(2-piperazin-1-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Stop and Read: Handling 4-chloro-N-(2-piperazin-1-ylethyl)aniline requires protocols beyond standard organic synthesis safety. This molecule presents a dual-threat mechanism :

  • Systemic Toxicity (Aniline moiety): Rapid dermal absorption leading to methemoglobinemia (oxygen deprivation in blood).

  • Sensitization (Piperazine moiety): Potent respiratory and contact sensitizer capable of inducing anaphylaxis or chronic asthma-like symptoms upon repeated low-level exposure.

Core Directive: Treat all solids and solutions as "High Hazard/Skin Permeating." Do not rely on odor thresholds. All handling must occur within a certified chemical fume hood.

Compound Intelligence: The "Why" Behind the Protocol

To trust the safety protocol, you must understand the molecular behavior. We analyze the structure-activity relationship (SAR) to dictate the PPE.

Functional GroupAssociated HazardOperational Implication
4-Chloroaniline Core Methemoglobinemia & Carcinogenicity Skin Absorption: Anilines penetrate nitrile. Standard exam gloves offer <15 mins protection against concentrated solutions. Action: Double-gloving is mandatory.
Piperazine Ring Respiratory Sensitization Aerosol Risk: Dust or mists can trigger immune responses.[1] Action: N95 respirators are insufficient; engineering controls (fume hood) are non-negotiable.
Ethyl Linker Lipophilicity Solvent Drag: The linker increases solubility in lipids, accelerating skin absorption rates compared to polar salts.

PPE Matrix: The Defense System

Do not use generic "lab safety" rules. Use this specific matrix for 4-chloro-N-(2-piperazin-1-ylethyl)aniline.

Table 1: Mandatory Personal Protective Equipment
Protection ZoneRequirementTechnical Specification & Rationale
Hand Protection Double Gloving (Specific) Inner Layer: 4 mil Nitrile (Disposable).Outer Layer: 5-8 mil Nitrile or Laminate (Silver Shield) for prolonged handling.Rationale: Aniline derivatives permeate standard nitrile in minutes. The air gap between gloves provides a breakthrough buffer.
Respiratory Engineering Control First Primary: Certified Fume Hood (Face velocity 80-100 fpm).Secondary (Spill/Outside Hood): P100 Half-Face Respirator or PAPR.Note: Surgical masks provide zero protection against piperazine vapors.
Ocular Chemical Splash Goggles Safety glasses are insufficient . Vapors can be absorbed through the mucous membranes of the eye, contributing to systemic aniline toxicity.
Body Defense Tyvek® Lab Coat + Apron Standard cotton coats absorb liquids and hold them against the skin. Use a disposable Tyvek overlay or a chemical-resistant apron (rubber/neoprene) for stock solution preparation.

Operational Protocol: Step-by-Step Handling

This workflow minimizes static discharge (which disperses piperazine dust) and prevents surface contamination.

Phase A: Weighing & Transfer (Solid State)
  • Step 1: Place an ionizing fan or anti-static gun inside the fume hood to neutralize static charge on the fine powder.

  • Step 2: Line the balance area with a disposable absorbent mat (plastic side down).

  • Step 3: The "Double-Vial" Method:

    • Tare the receiving vial inside a secondary container (e.g., a beaker).

    • Transfer solid using a disposable spatula.

    • Cap the vial immediately after transfer.

    • Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood. Dispose of the Kimwipe as hazardous waste.

Phase B: Solubilization (Liquid State)
  • Step 1: Add solvent (typically DMSO or Methanol) slowly.

  • Step 2: Vent Control: If using a vortexer, ensure it is located inside the hood. Piperazine salts can generate pressure; open caps slowly away from the face.

  • Step 3: Inspect gloves immediately after handling liquids. If any splash occurs, change the outer glove immediately.

Exposure Control & Logic Visualization

The following diagrams illustrate the decision-making process for exposure control and spill response.

ExposureControl Hazard Hazard Source: 4-chloro-N-(2-piperazin-1-ylethyl)aniline Engineering Engineering Control: Fume Hood (Sash < 18 inches) Hazard->Engineering Primary Containment Admin Admin Control: SOPs, Training, Access Restriction Engineering->Admin Residual Risk PPE PPE (Last Line of Defense): Double Nitrile, Goggles, Lab Coat Admin->PPE Task Execution Exposure Worker Exposure PPE->Exposure Minimized Risk Exposure->Hazard Re-evaluate if Symptoms Occur

Figure 1: Hierarchy of Controls. Note that PPE is the final barrier, not the first solution. Engineering controls are paramount for sensitizers.

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Minor < 500mg / < 5mL Size->Minor Manageable Major > 500mg / > 5mL Size->Major High Risk Clean Absorb with Vermiculite (Do NOT use paper towels) Minor->Clean Evacuate Evacuate Lab Call EHS Major->Evacuate Decon Wash surface with 10% Acetic Acid or Soap Clean->Decon Waste Double Bag Hazardous Waste Decon->Waste

Figure 2: Spill Response Logic. Note the prohibition of paper towels for bulk cleanup to prevent rapid evaporation/dusting.

Emergency Response: Specific Toxicology

If exposure occurs, standard First Aid may not be enough. You must communicate the specific chemical nature to medical personnel.[2]

  • Skin Contact:

    • Immediate: Wash with soap and copious water for 15 minutes. Do not use alcohol (increases skin absorption).

    • Observation: Monitor for Cyanosis (blue lips/fingernails) for 24 hours. This indicates methemoglobinemia from the aniline moiety.

  • Inhalation:

    • Move to fresh air immediately.

    • Alert: If wheezing or "tight chest" occurs, this is a piperazine sensitization reaction. Oxygen may be required.

Disposal & Waste Management

  • Waste Stream: Segregate as "Toxic Organic - Nitrogenous."

  • Incompatibility: Do NOT mix with oxidizing acids (Nitric, Perchloric) or bleach (Hypochlorite). Reaction with hypochlorite can form N-chloroamines, which are explosive and highly toxic.

  • Container Prep: Triple rinse empty vials with methanol; collect rinsate in the liquid hazardous waste. Deface the label before discarding the glass.

References

  • National Institute for Occupational Safety and Health (NIOSH). Skin Notation Profiles: Aniline. Centers for Disease Control and Prevention. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine.[1][Link]

  • PubChem. Compound Summary: 4-Chloroaniline (Toxicity Data). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.